molecular formula C23H29N3O6S2 B1191758 FT-1101

FT-1101

Cat. No.: B1191758
Attention: For research use only. Not for human or veterinary use.
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Description

FT-1101 is an orally bioavailable, potent and selective BET inhibitor. This compound binds to the acetylated lysine recognition motifs in the bromodomain sites of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to the inhibition of tumor cell growth. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.

Properties

Molecular Formula

C23H29N3O6S2

SMILES

Unknown

Appearance

Solid powder

Synonyms

FT-1101;  FT 1101;  FT1101.; Unknown

Origin of Product

United States

Foundational & Exploratory

FT-1101: A Preclinical In-Depth Guide to a Pan-BET Bromodomain Inhibitor for Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FT-1101 is a structurally novel, potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). In preclinical studies, this compound has demonstrated significant anti-tumor activity in various models of hematologic malignancies, including Acute Myeloid Leukemia (AML). By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these epigenetic readers from chromatin, leading to the downregulation of key oncogenic transcriptional programs, most notably involving the MYC oncogene. This guide provides a comprehensive overview of the preclinical mechanism of action, quantitative anti-tumor activity, and potential therapeutic rationale for this compound in AML. While a Phase 1 clinical trial (NCT02543879) in relapsed/refractory hematologic malignancies has been completed, detailed results have not been made publicly available in peer-reviewed literature and are therefore not included in this report.

Core Mechanism of Action: Pan-BET Inhibition

The BET family of proteins are crucial epigenetic regulators that recognize acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they act as scaffolding proteins to recruit the transcriptional machinery necessary for gene expression. In many cancers, including AML, BET proteins, particularly BRD4, are known to associate with super-enhancers, which are large clusters of enhancer elements that drive high-level expression of key oncogenes, such as MYC.

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of all four BET family members. This reversible binding prevents the BET proteins from docking onto chromatin, leading to their displacement. The subsequent dissociation of the transcriptional apparatus from key gene regulatory regions results in a potent and selective downregulation of target oncogenes. A primary and well-established downstream effect of BET inhibition in AML is the suppression of MYC transcription, which in turn leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.

Mechanism of Action of this compound in AML cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_inhibition Downstream Effects of this compound Histone Acetylated Histones SuperEnhancer Super-Enhancer Region MYC_Gene MYC Oncogene BRD4 BRD4 BRD4->SuperEnhancer Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates RNA_Pol_II->MYC_Gene Transcribes Transcription_Inhibition Transcription of MYC is Suppressed RNA_Pol_II->Transcription_Inhibition MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription FT1101 This compound FT1101->BRD4 MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Leukemic Cell Proliferation & Survival MYC_Protein->Proliferation Drives Apoptosis Cell Cycle Arrest & Apoptosis Proliferation->Apoptosis Inhibited Transcription_Inhibition->MYC_mRNA

This compound displaces BRD4 from chromatin, inhibiting MYC transcription.

Preclinical Data

The preclinical activity of this compound has been evaluated through biochemical assays, in vitro cell-based proliferation assays, and in vivo xenograft models of AML.

Biochemical and In Vitro Activity

This compound demonstrates potent and equipotent binding to the bromodomains of all four BET family members. This translates into potent anti-proliferative activity across a wide array of hematologic malignancy cell lines.

ParameterTargetValueAssay Type
Binding Affinity (Kd) BRD2, BRD3, BRD4, BRDT (BD1 & BD2)≤ 20 nMBiochemical Binding Assay
Anti-proliferative Activity (IC50) Panel of 123 Hematologic Malignancy Cell Lines< 500 nM in 66 cell linesCell Proliferation Assay

Table 1: Summary of this compound In Vitro Potency.

In Vivo Efficacy in AML Xenograft Models

The anti-tumor efficacy of orally administered this compound was assessed in mouse xenograft models using human AML cell lines.

ModelDosing ScheduleOutcomeBiomarker Modulation
MV-4-11 Xenograft Once daily to once weekly (at MTD)Significant tumor growth inhibition, including tumor regressions. Superior efficacy compared to (+)-JQ1 class inhibitors.>75% decrease in tumor MYC gene expression, sustained for at least 12 hours.
THP-1 Xenograft Not specifiedSignificant tumor growth inhibition observed.Not specified

Table 2: Summary of this compound In Vivo Efficacy in AML Models.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly released. However, the following represents standardized methodologies for the key experiments cited.

General Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel BET inhibitor like this compound.

Preclinical Evaluation Workflow for a BET Inhibitor cluster_invitro In Vitro / Biochemical Assessment cluster_invivo In Vivo Assessment cluster_result Outcome Biochem Biochemical Assay (e.g., TR-FRET, AlphaScreen) Determine Kd for BET bromodomains CellProlif Cell Proliferation Assay (e.g., CellTiter-Glo) Determine IC50 in AML cell lines Biochem->CellProlif GeneExpr Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Measure MYC mRNA downregulation CellProlif->GeneExpr ProteinExpr Protein Expression Analysis (e.g., Western Blot) Measure MYC protein downregulation GeneExpr->ProteinExpr PKPD Pharmacokinetics & Pharmacodynamics (PK/PD Studies in Mice) ProteinExpr->PKPD Proceed to in vivo if potent and on-target Xenograft AML Xenograft Model (e.g., MV-4-11 in nude mice) Assess tumor growth inhibition PKPD->Xenograft Toxicity Toxicology Studies Assess safety and tolerability Xenograft->Toxicity GoNoGo Go/No-Go Decision for Clinical Development Toxicity->GoNoGo

A typical workflow for the preclinical evaluation of a BET inhibitor.
Cell Proliferation Assay (Example)

  • Cell Plating: Seed AML cells (e.g., MV-4-11) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo®), which quantifies ATP levels.

  • Data Analysis: Normalize luminescence signals to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.

In Vivo Xenograft Study (Example)
  • Cell Implantation: Subcutaneously implant human AML cells (e.g., 5 x 106 MV-4-11 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

  • Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer this compound orally according to the desired schedule and dose.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors can be excised for pharmacodynamic analysis (e.g., qRT-PCR for MYC expression).

  • Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.

Clinical Development Status

A Phase 1/1b, open-label, dose-escalation and expansion study of this compound (NCT02543879) was initiated to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with relapsed or refractory AML, myelodysplastic syndrome (MDS), and non-Hodgkin Lymphoma (NHL). The trial assessed this compound as a single agent and in combination with azacitidine. While the study has been completed, the full results have not been published in the peer-reviewed literature as of the date of this document.

Conclusion

This compound is a potent pan-BET inhibitor with a well-defined mechanism of action centered on the epigenetic downregulation of key oncogenes such as MYC. Robust preclinical data demonstrate its anti-proliferative activity in AML cell lines and significant tumor growth inhibition in in vivo models. These findings provided a strong rationale for its clinical investigation in patients with AML and other hematologic malignancies. The public availability of the Phase 1 clinical trial results is anticipated to further clarify the therapeutic potential of this compound in this patient population.

FT-1101: A Technical Overview of a Novel Pan-BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1101 is a potent, orally bioavailable, and structurally distinct small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed through a structure-guided drug design program, this compound exhibits pan-BET inhibitory activity, targeting all four members of the BET family (BRD2, BRD3, BRD4, and BRDT). By competitively binding to the acetyl-lysine recognition pockets of these epigenetic readers, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, including detailed experimental methodologies and quantitative data to support its potential as a therapeutic agent in hematologic malignancies.

Discovery and Synthesis

The discovery of this compound stemmed from a protein structure-guided design approach focused on identifying novel small molecule acetyl-lysine mimetics.[1] This strategy aimed to create a compound structurally distinct from the well-characterized (+)-JQ1 class of BET inhibitors.[1]

While the precise, proprietary synthesis of this compound is not publicly disclosed, a representative one-step synthesis for a dihydropyridopyrimidine pan-BET inhibitor scaffold, which shares a similar mechanism of targeting the acetyl-lysine binding pocket, is presented below. This general procedure illustrates a potential synthetic route for this class of compounds.

Representative Synthesis of a Dihydropyridopyrimidine Pan-BET Inhibitor:

A mixture of a β-dicarbonyl compound (e.g., tetronic acid, cyclopentane-1,3-dione), a benzaldehyde derivative, and a uracil derivative are heated in glacial acetic acid. The reaction proceeds via a multi-component reaction to yield the dihydropyridopyrimidine core structure.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product beta_dicarbonyl β-Dicarbonyl dihydropyridopyrimidine Dihydropyridopyrimidine (Pan-BET Inhibitor Scaffold) beta_dicarbonyl->dihydropyridopyrimidine benzaldehyde Benzaldehyde benzaldehyde->dihydropyridopyrimidine uracil Uracil uracil->dihydropyridopyrimidine glacial_acetic_acid Glacial Acetic Acid glacial_acetic_acid->dihydropyridopyrimidine heat Heat heat->dihydropyridopyrimidine

A representative one-pot synthesis of a pan-BET inhibitor scaffold.

Mechanism of Action

This compound functions as a competitive inhibitor of the BET family of proteins. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[2][3] this compound binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with chromatin.[4] This displacement leads to the downregulation of the transcription of key oncogenes, including MYC, which is a master regulator of cell proliferation and survival in many cancers.[5]

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_bet BET Protein Complex cluster_transcription Transcription Machinery cluster_gene Target Gene cluster_inhibition Inhibition acetylated_histones Acetylated Histones bet_protein BET Protein (BRD2/3/4/T) acetylated_histones->bet_protein Binds to transcriptional_machinery Transcriptional Machinery bet_protein->transcriptional_machinery Recruits myc_gene MYC Oncogene transcriptional_machinery->myc_gene Activates Transcription ft1101 This compound ft1101->bet_protein Inhibits Binding

Mechanism of action of this compound in inhibiting MYC transcription.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Binding Affinity of this compound

ParameterValueCell Line/TargetReference
Binding Affinity (Kd) ≤ 20 nMAll four BET family members (BRD2, BRD3, BRD4, BRDT)[1]
IC50 40 nMMV-4-11 (Acute Myeloid Leukemia)[6]
IC50 < 500 nM66 out of 123 human leukemia, lymphoma, and multiple myeloma cell lines[1][6]

Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters of this compound

ParameterValueDosingPatient PopulationReference
Median Tmax 4 hours (range 1-24)10-600 mgRelapsed/Refractory Hematologic Malignancies[2]
Mean T1/2 52 hours (range 18-123)10-600 mgRelapsed/Refractory Hematologic Malignancies[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These represent standard protocols in the field for evaluating BET inhibitors.

Cell Proliferation Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MV-4-11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of inhibition against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 72h treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Workflow for the cell proliferation assay to determine IC50.
Biochemical Binding Assay (e.g., TR-FRET)

This assay measures the binding affinity (Kd) of this compound to the bromodomains of BET proteins.

Protocol:

  • Reagent Preparation: Prepare solutions of a recombinant BET bromodomain (e.g., BRD4-BD1) fused to a tag (e.g., GST), a biotinylated acetylated histone peptide (e.g., H4K12ac), a terbium-labeled anti-tag antibody (donor), and a streptavidin-conjugated fluorophore (acceptor).

  • Reaction Setup: In a 384-well plate, add the BET bromodomain, the biotinylated histone peptide, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.

  • Detection: Add the terbium-labeled antibody and the streptavidin-conjugated fluorophore.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Data Analysis: A decrease in the FRET signal with increasing concentrations of this compound indicates competitive binding. Calculate the Kd value from the binding curve.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This technique is used to identify the genomic locations where BET proteins are bound and to demonstrate their displacement by this compound.

Protocol:

  • Cell Treatment: Treat cells (e.g., MV-4-11) with this compound or vehicle control for a defined period (e.g., 4-24 hours).

  • Cross-linking: Cross-link proteins to DNA using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the captured complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify peaks of enrichment, representing the binding sites of the BET protein. Compare the peak intensities between this compound-treated and control samples to determine the extent of displacement.

G start Start cell_treatment Treat Cells with This compound or Vehicle start->cell_treatment crosslinking Cross-link Proteins to DNA cell_treatment->crosslinking shearing Shear Chromatin crosslinking->shearing immunoprecipitation Immunoprecipitate with BRD4 Antibody shearing->immunoprecipitation capture Capture Complexes with Beads immunoprecipitation->capture elution Wash and Elute capture->elution purification Reverse Cross-link and Purify DNA elution->purification sequencing Library Prep and Sequencing purification->sequencing analysis Data Analysis sequencing->analysis end End analysis->end

Experimental workflow for ChIP-sequencing.

Conclusion

This compound is a potent and selective pan-BET inhibitor with a distinct chemical scaffold. Preclinical data demonstrates its ability to inhibit the proliferation of various hematologic cancer cell lines at nanomolar concentrations, consistent with its mechanism of action of displacing BET proteins from chromatin and downregulating oncogenic transcription. The Phase 1 clinical trial has provided initial evidence of its safety and pharmacokinetic profile in patients with relapsed or refractory hematologic malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of epigenetic therapy.

References

FT-1101: A Dual BET and BRD9 Inhibitor for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

FT-1101 is a novel, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and also targets Bromodomain-containing protein 9 (BRD9). This dual activity presents a promising therapeutic strategy for hematologic malignancies by disrupting key oncogenic signaling pathways. Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a wide range of leukemia and lymphoma cell lines and significant tumor growth inhibition in xenograft models. A Phase 1 clinical trial in patients with relapsed or refractory hematologic malignancies has provided initial safety, pharmacokinetic, and pharmacodynamic data. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to BET Proteins and BRD9 in Hematologic Malignancies

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many hematologic malignancies, BET proteins, particularly BRD4, are key drivers of oncogene expression, most notably the master regulator MYC.

Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Emerging evidence has highlighted the importance of BRD9 in the survival and proliferation of certain cancer cells, including acute myeloid leukemia (AML). BRD9 has been shown to regulate the transcription of key genes involved in cancer cell growth and to play a role in the STAT5 signaling pathway.

This compound: Mechanism of Action

This compound is a potent, pan-BET inhibitor with a dissociation constant (Kd) of ≤ 20 nM for all four BET family members.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, including MYC.[1]

In addition to its potent BET inhibition, this compound also targets BRD9. The dual inhibition of both BET proteins and BRD9 is hypothesized to provide a more comprehensive and durable anti-tumor response by targeting multiple nodes of oncogenic signaling.

Preclinical Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad panel of 123 human hematologic malignancy cell lines. In this screening, 66 cell lines exhibited a 50% inhibitory concentration (IC50) of less than 500 nM.[1]

Cell LineHematologic MalignancyIC50 (nM)
MV-4-11Acute Myeloid Leukemia (AML)< 500
THP-1Acute Myeloid Leukemia (AML)< 500
... ... ...

Table 1: In Vitro Anti-proliferative Activity of this compound in Hematologic Malignancy Cell Lines. (Note: Specific IC50 values for a comprehensive panel of cell lines are not publicly available and are represented here as a summary of the published data.)

In Vivo Efficacy in Xenograft Models

The in vivo efficacy of this compound has been evaluated in mouse xenograft models of human acute myeloid leukemia. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition, including tumor regressions, in both the MV-4-11 and THP-1 xenograft models.[1] The anti-tumor activity of this compound was associated with a sustained, greater than 75% reduction in MYC gene expression in the tumors.[1]

Xenograft ModelTreatmentTumor Growth Inhibition (%)
MV-4-11 (AML)This compound (oral)Significant, including regressions
THP-1 (AML)This compound (oral)Significant

Table 2: In Vivo Efficacy of this compound in Hematologic Malignancy Xenograft Models. (Note: Specific quantitative tumor growth inhibition percentages from these studies are not publicly available.)

Clinical Data: Phase 1 Study (NCT02543879)

A Phase 1, open-label, dose-escalation study of this compound was conducted in patients with relapsed or refractory hematologic malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and non-Hodgkin lymphoma (NHL).[2] The study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound.

Patient Demographics and Disposition

(Data on patient demographics and disposition from the final study report are not yet publicly available.)

Safety and Tolerability

(A detailed breakdown of treatment-emergent adverse events from the final study report is not yet publicly available. General safety profiles of BET inhibitors often include gastrointestinal and hematological toxicities.[3])

Pharmacokinetics and Pharmacodynamics

(Detailed pharmacokinetic parameters and pharmacodynamic modulation of target genes from the final study report are not yet publicly available.)

Clinical Activity

(Detailed response rates, including Complete Remission (CR), Partial Remission (PR), and Stable Disease (SD), as well as duration of response, from the final study report are not yet publicly available.)

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The dual inhibition of BET proteins and BRD9 by this compound is believed to disrupt oncogenic signaling at multiple levels. The following diagram illustrates the proposed mechanism of action.

FT1101_Mechanism cluster_nucleus Nucleus Histones Histones Ac_Lysine Acetylated Lysine Histones->Ac_Lysine HATs BET_Proteins BET Proteins (BRD2/3/4) Ac_Lysine->BET_Proteins Binding BRD9 BRD9 Ac_Lysine->BRD9 Binding Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery Recruitment BRD9->Transcriptional_Machinery Recruitment MYC_Gene MYC Gene Transcriptional_Machinery->MYC_Gene Transcription STAT5_Target_Genes STAT5 Target Genes Transcriptional_Machinery->STAT5_Target_Genes Transcription MYC_Protein MYC Protein MYC_Gene->MYC_Protein Translation STAT5_Protein STAT5 Protein STAT5_Target_Genes->STAT5_Protein Translation Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation STAT5_Protein->Cell_Proliferation FT1101 This compound FT1101->BET_Proteins Inhibition FT1101->BRD9 Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: In Vitro Anti-proliferative Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative activity of this compound in hematologic malignancy cell lines.

InVitro_Workflow Cell_Culture 1. Culture Hematologic Malignancy Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with Serial Dilutions of this compound Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 5. Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubation->Viability_Assay Measurement 6. Measure Luminescence/ Absorbance Viability_Assay->Measurement Data_Analysis 7. Calculate IC50 Values Measurement->Data_Analysis Xenograft_Workflow Cell_Implantation 1. Implant Human Hematologic Malignancy Cells into Immunocompromised Mice Tumor_Establishment 2. Allow Tumors to Establish Cell_Implantation->Tumor_Establishment Randomization 3. Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Drug_Administration 4. Administer this compound or Vehicle Control (Oral) Randomization->Drug_Administration Monitoring 5. Monitor Tumor Volume and Body Weight Drug_Administration->Monitoring Endpoint 6. Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Analysis 7. Analyze Tumor Growth Inhibition Endpoint->Analysis

References

The Role of FT-1101 in MYC Gene Downregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a master transcriptional regulator that is dysregulated in a vast array of human cancers, making it a prime target for therapeutic intervention. Direct inhibition of MYC has proven challenging; however, an alternative strategy has emerged through the targeting of epigenetic regulators of MYC expression. FT-1101 is a potent, orally bioavailable, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the downregulation of the MYC gene. We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The BET-MYC Axis in Cancer

The BET family of proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their bromodomain domains.[1][2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, thereby activating gene expression. One of the most critical targets of BET proteins, particularly BRD4, is the MYC oncogene.[3][4] BRD4 is known to associate with super-enhancer regions that drive high-level expression of MYC in many cancer types, especially hematologic malignancies.[3]

This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of all four BET family members.[3][5] This competitive inhibition displaces BET proteins from chromatin, leading to the disruption of their transcriptional co-activator function.[1] A primary and well-documented consequence of this action is the profound and rapid downregulation of MYC transcription, which in turn leads to cell cycle arrest, senescence, and apoptosis in MYC-dependent cancer cells.[4][6]

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in Hematologic Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MV-4-11Acute Myeloid Leukemia (AML)40[3]
Various Leukemia, Lymphoma, and Multiple Myeloma Cell Lines
66 out of 123 cell linesHematologic Malignancies< 500[3]

Table 2: Biochemical and In Vivo Efficacy of this compound

ParameterValue/ObservationReference
Biochemical Binding Affinity (Kd)
Binding to BET Bromodomains (BRD2, BRD3, BRD4, BRDT)≤ 20 nM[3]
In Vivo MYC Downregulation
MV-4-11 Xenograft Model>75% decrease in MYC gene expression in tumors, sustained for at least 12 hours[7]

Signaling Pathway and Experimental Workflows

Signaling Pathway: this compound-Mediated MYC Downregulation

The following diagram illustrates the signaling pathway through which this compound leads to the downregulation of MYC gene expression.

FT1101_MYC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to MYC_Gene MYC Gene (Promoter/Enhancer) BRD4->MYC_Gene Recruits to PTEFb P-TEFb BRD4->PTEFb Recruits MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates RNA_Pol_II->MYC_Gene Binds to Ribosome Ribosome MYC_mRNA->Ribosome MYC_Protein MYC Protein Ribosome->MYC_Protein Translation Cell_Proliferation Cell Proliferation, Growth, Apoptosis Regulation MYC_Protein->Cell_Proliferation Regulates FT1101 This compound FT1101->BRD4 Inhibits Binding

Caption: Mechanism of this compound in MYC downregulation.

Experimental Workflow: Western Blot for MYC Protein Analysis

The following diagram outlines a typical workflow for assessing the effect of this compound on MYC protein levels using Western blotting.

Western_Blot_Workflow start Start: Seed Cancer Cells treatment Treat cells with this compound (e.g., 0, 10, 100, 1000 nM) for a set time (e.g., 24h) start->treatment harvest Harvest and Lyse Cells in RIPA buffer with protease inhibitors treatment->harvest quantify Determine Protein Concentration (e.g., BCA Assay) harvest->quantify sds_page Perform SDS-PAGE (20-30 µg protein/lane) quantify->sds_page transfer Transfer Proteins to PVDF or Nitrocellulose Membrane sds_page->transfer block Block Membrane (e.g., 5% non-fat milk) transfer->block primary_ab Incubate with Primary Antibody (anti-c-Myc and anti-loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate and Image secondary_ab->detect analyze Analyze and Quantify Band Intensities detect->analyze end End: Determine MYC Protein Downregulation analyze->end

Caption: Workflow for Western Blot analysis of MYC.

Detailed Experimental Protocols

Western Blot Analysis of MYC Protein Expression

This protocol details the steps to measure changes in MYC protein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed hematologic malignancy cells (e.g., MV-4-11) in appropriate culture medium.

  • Once cells reach the desired confluency (for adherent cells) or density (for suspension cells), treat with varying concentrations of this compound (e.g., a dose-response of 0, 10, 100, 500, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

  • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein extract into a new pre-chilled tube.[5]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer’s instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.[5]

4. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of each protein sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Load the samples onto a 10% or 12% SDS-polyacrylamide gel, including a pre-stained protein ladder.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.

  • Concurrently, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the MYC signal to the corresponding loading control signal.

Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Expression

This protocol outlines the procedure for quantifying MYC mRNA levels after this compound treatment.

1. Cell Treatment and RNA Isolation:

  • Treat cells with this compound as described in the Western blot protocol (Section 4.1.1). A shorter incubation time (e.g., 4, 8, or 24 hours) is often sufficient to observe changes in mRNA levels.

  • Isolate total RNA from the treated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

2. cDNA Synthesis:

  • Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qPCR:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for MYC, and a SYBR Green or TaqMan master mix.

  • Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the qPCR reaction using a real-time PCR system.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both MYC and the housekeeping gene in each sample.

  • Calculate the relative fold change in MYC expression using the ΔΔCt method, normalizing the expression in this compound-treated samples to the vehicle-treated control.[8]

Chromatin Immunoprecipitation (ChIP) Assay for BRD4 Occupancy

This protocol is for investigating the displacement of BRD4 from the MYC promoter by this compound.

1. Cell Treatment and Cross-linking:

  • Treat cells with this compound or a vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the reaction by adding glycine to a final concentration of 125 mM.

2. Chromatin Preparation:

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

  • Dilute the sheared chromatin in ChIP dilution buffer.

  • Save a small aliquot as "Input" DNA.

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Add a ChIP-validated anti-BRD4 antibody or an IgG control to the pre-cleared chromatin and incubate overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by incubating the eluates and the input sample at 65°C.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a DNA purification kit.[3]

6. Analysis:

  • Perform qPCR using primers specific for the MYC promoter region to quantify the amount of immunoprecipitated DNA.

  • A significant reduction in the amount of precipitated MYC promoter DNA in this compound-treated cells compared to the control indicates displacement of BRD4.

Conclusion

This compound represents a promising therapeutic agent that effectively downregulates the MYC oncogene through the inhibition of the BET family of proteins. Its potent anti-proliferative activity in various hematologic malignancy models underscores the critical role of the BET-MYC axis in cancer. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the mechanism and efficacy of this compound and other BET inhibitors. Further elucidation of the downstream effects of this compound and the mechanisms of potential resistance will be crucial for its successful clinical development.

References

An In-depth Technical Guide on the Epigenetic Modifications Induced by FT-1101

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available information on the specific epigenetic modifications induced by the BET (Bromodomain and Extra-Terminal) inhibitor FT-1101 (also known as CC-95775) is currently limited to high-level summaries in conference abstracts and press releases. Detailed experimental data, such as genome-wide histone acetylation changes (e.g., from ChIP-seq) and comprehensive signaling pathway analyses, have not been published in peer-reviewed journals.

Therefore, to fulfill the user's request for an in-depth technical guide with detailed data, protocols, and visualizations, this document will focus on the well-characterized and extensively published BET inhibitor, (+)-JQ1 , as a representative example of this class of epigenetic modulators. The mechanisms and effects of JQ1 are expected to be largely similar to those of this compound, as both are pan-BET inhibitors. The provided data and protocols are based on publicly available research on JQ1 and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the epigenetic effects of BET inhibitors.

Core Concepts: BET Inhibition and Epigenetic Regulation

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci and activating gene expression.[1] In many cancers, particularly hematologic malignancies, BET proteins are co-opted to drive the expression of key oncogenes, most notably MYC.[2]

This compound is a potent, orally bioavailable, pan-BET inhibitor that targets all four BET family members with high affinity (Kd ≤ 20 nM).[1] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.

Quantitative Data on Epigenetic and Cellular Effects of BET Inhibition

The following tables summarize key quantitative data from preclinical studies of the representative BET inhibitor, JQ1.

Table 1: In Vitro Anti-proliferative Activity of JQ1 in Hematologic Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MV-4-11Acute Myeloid Leukemia (AML)114Filippakopoulos et al., Nature, 2010
MOLM-13Acute Myeloid Leukemia (AML)98Zuber et al., Nature, 2011
RS4;11Acute Lymphoblastic Leukemia (ALL)129Ott et al., Cancer Discovery, 2012
MM.1SMultiple Myeloma (MM)185Delmore et al., Cell, 2011
RajiBurkitt's Lymphoma250Mertz et al., PNAS, 2011

Table 2: In Vivo Efficacy of JQ1 in a Mouse Xenograft Model of AML (MV-4-11)

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)Change in MYC mRNA (Fold Change)Reference
Vehicle ControlDaily IP01.0 (baseline)Zuber et al., Nature, 2011
JQ1 (50 mg/kg)Daily IP>90~0.25 (after 6 hours)Zuber et al., Nature, 2011

Signaling Pathways Modulated by BET Inhibition

BET inhibitors primarily exert their anti-cancer effects by disrupting the transcriptional activation of key oncogenic signaling pathways. The central pathway affected is the MYC regulatory network.

BET_Inhibition_Pathway Histone_Acetylation Acetylated Histones BET_Proteins BET Proteins (BRD4) Histone_Acetylation->BET_Proteins recruits Super_Enhancers Super-Enhancers BET_Proteins->Super_Enhancers binds to P_TEFb P-TEFb BET_Proteins->P_TEFb recruits FT1101 This compound / JQ1 FT1101->BET_Proteins inhibits binding MYC_Gene MYC Gene Super_Enhancers->MYC_Gene activates RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates RNA_Pol_II->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclins) MYC_Protein->Cell_Cycle_Genes activates BCL2_Gene BCL2 Gene MYC_Protein->BCL2_Gene activates Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation Apoptosis Apoptosis BCL2_Gene->Apoptosis inhibits

Caption: BET inhibitor action on the MYC signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize BET inhibitors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genome-wide binding sites of BRD4 and assessing changes in histone acetylation marks upon treatment with a BET inhibitor.

Objective: To map BRD4 binding sites and H3K27ac levels in a human AML cell line (e.g., MV-4-11) treated with JQ1.

Protocol:

  • Cell Culture and Treatment: Culture MV-4-11 cells to a density of 1x10^6 cells/mL. Treat cells with 500 nM JQ1 or DMSO (vehicle control) for 6 hours.

  • Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies against BRD4 or H3K27ac. Use a non-specific IgG as a control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Purify the DNA using a column-based kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence on a high-throughput platform (e.g., Illumina NovaSeq).

  • Data Analysis: Align reads to the human reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment. Analyze differential binding between JQ1- and DMSO-treated samples.

ChIP_Seq_Workflow A Cell Culture & Treatment (JQ1 or DMSO) B Formaldehyde Cross-linking A->B C Lysis & Chromatin Sonication B->C D Immunoprecipitation (Anti-BRD4 or Anti-H3K27ac) C->D E Reverse Cross-links & DNA Purification D->E F Library Preparation & Sequencing E->F G Data Analysis (Peak Calling, Differential Binding) F->G

Caption: Experimental workflow for ChIP-seq analysis.

RNA-Sequencing (RNA-seq)

This protocol is for assessing global changes in gene expression following BET inhibition.

Objective: To identify differentially expressed genes in a human AML cell line (e.g., MV-4-11) treated with JQ1.

Protocol:

  • Cell Culture and Treatment: Culture MV-4-11 cells and treat with 500 nM JQ1 or DMSO for 6 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit with on-column DNase digestion.

  • Library Preparation: Prepare sequencing libraries from the total RNA, including poly(A) selection for mRNA enrichment.

  • Sequencing: Sequence the libraries on a high-throughput platform.

  • Data Analysis: Align reads to the human reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon JQ1 treatment.

Conclusion

This compound, as a pan-BET inhibitor, represents a promising therapeutic strategy for cancers driven by epigenetic dysregulation. By displacing BET proteins from chromatin, it effectively downregulates the transcription of critical oncogenes like MYC. The technical guide presented here, using the well-studied analogue JQ1, provides a framework for understanding and investigating the epigenetic modifications induced by this class of drugs. The quantitative data, pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers in the field of oncology and drug development. Further preclinical and clinical studies on this compound will be crucial to fully elucidate its specific epigenetic footprint and therapeutic potential.

References

Structural Biology of FT-1101 Binding to Bromodomains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1101 is a potent, orally bioavailable, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] By targeting the bromodomains of these epigenetic readers, this compound disrupts their interaction with acetylated lysine residues on histone tails, leading to the modulation of gene expression.[3] This guide provides a comprehensive overview of the structural and quantitative aspects of this compound's interaction with BET bromodomains, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to BET Bromodomains and this compound

The BET family of proteins are critical regulators of gene transcription.[4][5] Their two tandem bromodomains (BD1 and BD2) recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[4][5] Dysregulation of BET protein function is implicated in the pathogenesis of various diseases, including cancer.

This compound emerges as a significant therapeutic agent that competitively binds to the acetyl-lysine binding pockets of BET bromodomains.[6] This inhibitory action displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[1][3][4] Preclinical studies have demonstrated its potent anti-proliferative activity across a range of hematologic malignancies.[1][4][7]

Quantitative Analysis of this compound Binding

The binding affinity and inhibitory potency of this compound have been characterized through various biophysical and cellular assays. The following table summarizes the key quantitative data available for this compound.

ParameterTargetValueCell Line (if applicable)Assay TypeReference
Binding Affinity (Kd) BRD2, BRD3, BRD4, BRDT< 20 nMN/ABiochemical Binding Assay[1][4][5]
Inhibitory Potency (IC50) Pan-BET40 nMMV-4-11 (Acute Myeloid Leukemia)Cell Proliferation Assay[1][4]
Inhibitory Potency (IC50) Pan-BET< 500 nM in 66 out of 123 cell linesVarious leukemia, lymphoma, and multiple myeloma cell linesCell Proliferation Assay[1][4][7]

Structural Basis of Interaction

While a specific co-crystal structure of this compound in complex with a BET bromodomain is not publicly available, the mechanism of binding can be inferred from the extensive structural biology of other BET inhibitors, such as JQ1. The binding site is a hydrophobic cavity that recognizes the acetylated lysine side chain. Inhibitors like this compound are designed to mimic this interaction with high affinity.

The key interactions typically involve:

  • Hydrogen bonding: with conserved residues within the binding pocket.

  • Hydrophobic interactions: with the side chains of surrounding amino acids.

  • Water-mediated contacts: which can play a crucial role in ligand binding and selectivity.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effects by disrupting the normal function of BET proteins in gene transcription. The diagram below illustrates the simplified signaling pathway affected by this compound.

FT1101_Signaling_Pathway BET BET Proteins (BRD2, BRD3, BRD4, BRDT) TF_Complex Transcriptional Machinery BET->TF_Complex recruits AcHistones Acetylated Histones AcHistones->BET recruits MYC_Gene MYC Oncogene TF_Complex->MYC_Gene activates transcription Cell_Proliferation Tumor Cell Proliferation & Survival MYC_Gene->Cell_Proliferation promotes FT1101 This compound FT1101->BET inhibits

Caption: Simplified signaling pathway of this compound action on MYC-driven cell proliferation.

Experimental Protocols

The characterization of this compound and its interaction with bromodomains involves a suite of biochemical, biophysical, and cellular assays. Detailed methodologies for key experiments are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is a common method to determine the in vitro potency of an inhibitor in disrupting the interaction between a BET bromodomain and an acetylated histone peptide.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When a biotinylated histone peptide binds to a GST-tagged bromodomain, streptavidin-coated donor beads and glutathione-coated acceptor beads are brought into close proximity. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor like this compound disrupts the bromodomain-histone interaction, separating the beads and reducing the signal.

Methodology:

  • Reagent Preparation: Prepare solutions of GST-tagged BRD4, biotinylated histone H4 peptide, streptavidin-donor beads, and glutathione-acceptor beads in an appropriate assay buffer.

  • Compound Dispensing: Serially dilute this compound in DMSO and dispense into a 384-well microplate.

  • Incubation: Add the GST-tagged BRD4 and biotinylated histone H4 peptide to the wells and incubate to allow for binding.

  • Bead Addition: Add the acceptor beads and incubate, followed by the addition of donor beads under subdued light.

  • Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.

  • Data Analysis: The signal is inversely proportional to the binding inhibition. Calculate IC50 values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell.

Methodology:

  • Sample Preparation: Dialyze the purified bromodomain protein and dissolve this compound in the same buffer to minimize heats of dilution.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein into the sample cell and the inhibitor into the injection syringe.

  • Titration: Perform a series of small injections of the inhibitor into the protein solution.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Principle: One of the binding partners (ligand, e.g., bromodomain) is immobilized on a sensor chip. The other partner (analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

  • Ligand Immobilization: Immobilize the purified bromodomain protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest and to assess how these are affected by an inhibitor.

Principle: Cells are treated with this compound or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

Methodology:

  • Cell Treatment and Cross-linking: Treat cells with this compound or DMSO, followed by cross-linking with formaldehyde.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to a desired fragment size using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody to pull down BRD4-bound DNA fragments.

  • Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and then elute the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequence reads to a reference genome and identify peaks representing BRD4 binding sites. Compare the peak profiles between this compound-treated and control samples to identify regions of differential binding.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the characterization of a novel BET bromodomain inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular & Genomic Analysis AlphaScreen AlphaScreen Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Kd, ΔH, n) AlphaScreen->ITC SPR Surface Plasmon Resonance (ka, kd, Kd) ITC->SPR Proliferation Cell Proliferation Assay (Cellular IC50) SPR->Proliferation WesternBlot Western Blot (MYC Protein Levels) Proliferation->WesternBlot ChIP_seq ChIP-seq (Genome-wide BRD4 Occupancy) WesternBlot->ChIP_seq

Caption: A representative experimental workflow for the comprehensive evaluation of this compound.

Conclusion

This compound is a potent pan-BET bromodomain inhibitor with a well-defined mechanism of action. Its ability to disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of critical oncogenes like MYC, underscores its therapeutic potential in hematologic malignancies. The quantitative binding data and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working on the structural and functional characterization of this compound and other BET inhibitors. Further structural studies, including the determination of a co-crystal structure of this compound with its target bromodomains, will provide deeper insights into its specific binding mode and facilitate the design of next-generation inhibitors with improved potency and selectivity.

References

In Vitro Anti-proliferative Activity of FT-1101: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1101 is a potent and structurally distinct, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By binding to the acetylated lysine recognition motifs on bromodomains, this compound displaces BET proteins from chromatin, leading to the disruption of chromatin remodeling and the downregulation of key oncogenes, most notably MYC. This mechanism underlies its significant in vitro anti-proliferative activity across a wide array of hematologic malignancies. This technical guide provides a comprehensive overview of the in vitro anti-proliferative properties of this compound, including available quantitative data, detailed experimental protocols for key assays, and a visualization of its core signaling pathway.

Introduction to this compound

This compound is an epigenetic modifier that targets the BET family of proteins, which are critical readers of histone acetylation marks and key regulators of gene transcription.[1][2][3] The therapeutic potential of BET inhibitors in hematologic malignancies is well-established, and this compound has demonstrated promising preclinical activity.[1][3] In biochemical binding assays, this compound showed equipotent inhibition of all four BET family members.[1] Its primary mechanism of anti-cancer activity is the suppression of critical cancer-associated genes, including the master regulator of cell proliferation and survival, MYC.[1][3]

Quantitative Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects in a broad panel of human hematologic cancer cell lines. While a comprehensive public dataset of IC50 values across numerous cell lines is not available, preclinical studies have highlighted its significant activity.

Table 1: Summary of In Vitro Anti-proliferative Activity of this compound

Cell Line(s)Cancer TypeIC50 Value(s)Reference
MV-4-11Acute Myeloid Leukemia (AML)40 nM[1]
Panel of 123 Hematologic Malignancy Cell LinesLeukemia, Lymphoma, Multiple Myeloma< 500 nM in 66 cell lines[1]

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains, which prevents their association with acetylated histones at super-enhancer regions of oncogenes like MYC. This leads to a reduction in MYC transcription and subsequent downstream effects on cell proliferation, cell cycle progression, and apoptosis.

FT1101_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates (Activates) MYC_Gene MYC Gene RNAPolII->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest Regulates Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits FT1101 This compound FT1101->BRD4 Inhibits Binding

This compound Signaling Pathway

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for assessing the in vitro anti-proliferative activity of a BET inhibitor.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Hematologic cancer cell lines (e.g., MV-4-11)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well opaque-walled microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate for 72h add_compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Hematologic cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate flow cytometry analysis software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Materials:

  • Hematologic cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent pan-BET inhibitor that demonstrates significant in vitro anti-proliferative activity in a broad range of hematologic malignancy cell lines. Its mechanism of action, centered on the suppression of the MYC oncogene, leads to decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The provided representative protocols offer a framework for the in vitro characterization of this compound and other BET inhibitors. Further publication of detailed preclinical data will be beneficial for a more comprehensive understanding of its activity profile.

References

Preclinical Development of CC-95775: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the available data: Publicly accessible, detailed preclinical data for CC-95775 is limited. This guide provides a comprehensive overview of the known information on CC-95775 and supplements it with representative preclinical data and detailed experimental protocols for other well-characterized pan-BET inhibitors. This illustrative data provides a relevant context for the anticipated preclinical profile of CC-95775.

Introduction to CC-95775

CC-95775 (also known as FT-1101) is a novel, orally bioavailable small molecule that functions as a reversible, non-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It exhibits potent activity against all four BET family members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] Furthermore, it has shown activity against several non-BET bromodomain-containing proteins.[1]

A completed Phase 1 dose-escalation study (CC-95775-ST-001) in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 1200 mg administered on four consecutive days, followed by 24 days off, in a four-week cycle.[1] Clinical data from this study indicated that CC-95775 is rapidly absorbed, with a median time to maximum concentration (Tmax) of approximately 2-4 hours post-dose.[1] The terminal half-life is about 30 hours, and repeated dosing leads to a 2-3 fold drug accumulation.[1] Another Phase I/Ib clinical trial (NCT04089527) for CC-95775 in patients with Non-Hodgkin Lymphoma has also been completed.[2]

Mechanism of Action: Targeting Transcriptional Dysregulation

BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.[2] They recognize and bind to acetylated lysine residues on histone tails, which are markers of active chromatin.[2] BRD4, the most extensively studied BET protein, acts as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers. This recruitment leads to the phosphorylation of RNA Polymerase II, initiating productive transcriptional elongation of target genes, including many key oncogenes.[2]

As a pan-BET inhibitor, CC-95775 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of oncogenes like c-MYC. The downregulation of these critical genes leads to cell cycle arrest, induction of apoptosis, and ultimately, inhibition of tumor growth.[3]

Beyond c-MYC, BET inhibitors are known to modulate other critical signaling pathways implicated in cancer, most notably the NF-κB and JAK/STAT pathways.[2] By interfering with the transcriptional activation of key components of these pathways, BET inhibitors can exert broader anti-tumor and anti-inflammatory effects.

cluster_nucleus Nucleus BET BET Protein (BRD2/3/4) PTEFb P-TEFb BET->PTEFb recruits Ac_Histone Acetylated Histone Ac_Histone->BET binds to RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation Oncogenes Oncogenes (e.g., c-MYC) RNA_Pol_II->Oncogenes transcribes Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition CC_95775 CC-95775 CC_95775->BET inhibits binding

Simplified Signaling Pathway of CC-95775 Action.

Representative Preclinical Data of Pan-BET Inhibitors

The following tables summarize the in vitro and in vivo activities of well-characterized pan-BET inhibitors JQ1, OTX015 (Birabresib), and I-BET762. This data is intended to be illustrative of the expected preclinical profile of a pan-BET inhibitor like CC-95775.

Table 1: In Vitro Activity of Representative Pan-BET Inhibitors
CompoundCell LineCancer TypeAssay TypeIC50/GI50 (nM)Reference
JQ1 MM.1SMultiple MyelomaCell Viability~100[4]
HeyOvarian CancerCell Proliferation360[5]
SKOV3Ovarian CancerCell Proliferation970[5]
BRD4(1)(Biochemical)AlphaScreen77[4]
BRD4(2)(Biochemical)AlphaScreen33[4]
OTX015 SU-DHL-2Diffuse Large B-cell LymphomaCell Viability~150[6]
Ty82NUT Midline CarcinomaCell Proliferation60-200 (range)[7]
H3122Non-Small Cell Lung CancerMTT Assay130[8]
I-BET762 MDA-MB-231Triple-Negative Breast CancerMTT Assay460[2]
Prostate Cancer Cell Lines (sensitive subset)Prostate CancerCell Growth25-150[9]
Table 2: In Vivo Efficacy of Representative Pan-BET Inhibitors
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
JQ1 MM.1S Xenograft (mouse)Multiple Myeloma50 mg/kg/day, i.p.Significant reduction in tumor burden and increased survival[10]
MCC Xenograft (mouse)Merkel Cell Carcinoma50 mg/kg/day, i.p.Significant attenuation of tumor growth[11]
OTX015 SU-DHL-2 Xenograft (mouse)Diffuse Large B-cell Lymphoma50 mg/kg/day, oralStrong anti-tumor activity[6]
Ty82 Xenograft (mouse)NUT Midline Carcinoma100 mg/kg/day, oral79% TGI[7]
H3122 Xenograft (mouse)Non-Small Cell Lung Cancer50 mg/kg, BID, oralSignificant reduction in tumor growth[8]
I-BET762 MMTV-PyMT (mouse)Breast Cancer60 mg/kg in dietSignificant delay in tumor development[2]
LuCaP 35CR Xenograft (mouse)Prostate Cancer8 or 25 mg/kg/dayReduction in tumor burden[9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically performed in the preclinical evaluation of pan-BET inhibitors.

Bromodomain Binding Assay (AlphaScreen)

This assay is used to determine the potency of a compound in disrupting the interaction between a BET bromodomain and an acetylated histone peptide.

Start Start Prepare_Reagents Prepare Reagents: - BET protein (His-tagged) - Acetylated Histone Peptide (Biotinylated) - JQ1/Test Compound - Donor/Acceptor Beads Start->Prepare_Reagents Incubate_Protein_Beads Incubate His-tagged BET protein with Acceptor beads Prepare_Reagents->Incubate_Protein_Beads Incubate_Peptide_Beads Incubate Biotinylated Histone Peptide with Donor beads Prepare_Reagents->Incubate_Peptide_Beads Add_Compound Add serial dilutions of JQ1/Test Compound to microplate wells Prepare_Reagents->Add_Compound Add_Complexes Add protein-acceptor and peptide-donor bead complexes to wells Incubate_Protein_Beads->Add_Complexes Incubate_Peptide_Beads->Add_Complexes Add_Compound->Add_Complexes Incubate_Dark Incubate in the dark at room temperature Add_Complexes->Incubate_Dark Read_Plate Read plate on an AlphaScreen-capable reader (Ex: 680 nm, Em: 520-620 nm) Incubate_Dark->Read_Plate Analyze_Data Analyze data and calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for AlphaScreen Bromodomain Binding Assay.

Protocol:

  • Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).

  • Protein-Bead Conjugation: A His-tagged recombinant BET bromodomain protein is incubated with anti-His acceptor beads.

  • Peptide-Bead Conjugation: A biotinylated acetylated histone H4 peptide is incubated with streptavidin-coated donor beads.

  • Compound Plating: Serial dilutions of the test compound (e.g., JQ1) are added to the wells of a 384-well microplate.

  • Assay Reaction: The protein-acceptor bead complex and the peptide-donor bead complex are added to the wells containing the test compound.

  • Incubation: The plate is incubated in the dark at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read using an AlphaScreen-compatible microplate reader. In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity by the protein-peptide interaction, resulting in a detectable signal. The inhibitor competes with the peptide for binding to the bromodomain, separating the beads and causing a decrease in the signal.[12]

  • Data Analysis: The signal intensity is plotted against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Start Start Seed_Cells Seed cells in a 96-well plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of the BET inhibitor and a vehicle control Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate in the dark for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Lyse_Cells Lyse cells and solubilize formazan crystals (e.g., with SDS) Incubate_MTT->Lyse_Cells Read_Absorbance Read absorbance at 570 nm using a microplate reader Lyse_Cells->Read_Absorbance Calculate_GI50 Calculate cell viability and determine the GI50 value Read_Absorbance->Calculate_GI50 End End Calculate_GI50->End

Workflow for MTT Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the BET inhibitor (e.g., OTX015) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period, typically 72 hours, at 37°C.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for 2-4 hours in the dark at 37°C, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A lysis buffer (e.g., containing SDS) is added to each well to lyse the cells and dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[13]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the half-maximal growth inhibitory concentration (GI50) is determined.

In Vivo Xenograft Tumor Model Study

This type of study evaluates the anti-tumor efficacy of a compound in a living organism.

Start Start Implant_Cells Implant human cancer cells subcutaneously into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer BET inhibitor (e.g., oral gavage) and vehicle control according to schedule Randomize->Treat Monitor Monitor tumor volume and body weight regularly (e.g., twice weekly) Treat->Monitor Endpoint Continue treatment until a predefined endpoint (e.g., tumor size limit) Monitor->Endpoint Analyze Analyze tumor growth inhibition, survival, and potential toxicity Endpoint->Analyze End End Analyze->End

References

Methodological & Application

FT-1101 In Vitro Assay Protocol for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

FT-1101 is a potent and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene expression. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating gene transcription. In many hematologic malignancies, the oncogene MYC is aberrantly regulated by BET proteins. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of MYC expression. This inhibition of MYC, a master regulator of cell proliferation and survival, results in cell cycle arrest and apoptosis in susceptible cancer cell lines.

This document provides a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cells, with a specific focus on the MV-4-11 acute myeloid leukemia (AML) cell line, for which this compound has a reported half-maximal inhibitory concentration (IC50) of 40 nM. The protocols described herein can be adapted for other hematologic malignancy cell lines.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound.

ParameterValueCell Line/TargetReference
IC5040 nMMV-4-11 (Acute Myeloid Leukemia)[1](--INVALID-LINK--)
IC50< 500 nM66 out of 123 Hematologic Malignancy Cell Lines[1](--INVALID-LINK--)
Kd≤ 20 nMBRD2, BRD3, BRD4, BRDT[1](--INVALID-LINK--)

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of BET proteins, leading to the transcriptional repression of the MYC oncogene.

FT1101_Signaling_Pathway Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Histones->BET binds to MYC_Gene MYC Gene BET->MYC_Gene promotes transcription of MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Cell_Cycle_Genes Cell Cycle Genes (e.g., CDK4/6, Cyclin D) Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Genes->Cell_Cycle_Progression Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., BCL-2) Inhibition_of_Apoptosis Inhibition of Apoptosis Anti_Apoptotic_Genes->Inhibition_of_Apoptosis MYC_Protein->Cell_Cycle_Genes activates MYC_Protein->Anti_Apoptotic_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis FT1101 This compound FT1101->BET inhibits binding

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow A 1. Cell Culture (e.g., MV-4-11 cells) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (serial dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Experimental workflow for cell viability assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: MV-4-11 (human biphenotypic B myelomonocytic leukemia) or other suitable hematologic malignancy cell lines.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • 96-well clear-bottom cell culture plates: Sterile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS, sterile-filtered.

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS.

  • Alternative Viability Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or alamarBlue™ Cell Viability Reagent (Thermo Fisher Scientific).

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures for leukemic cell lines.

1. Cell Seeding: a. Culture MV-4-11 cells in IMDM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells in the exponential growth phase and determine cell viability using Trypan Blue exclusion (should be >90%). c. Resuspend cells in fresh culture medium to a density of 2 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate. e. Include wells with medium only as a blank control.

2. This compound Treatment: a. Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested starting range is 1 nM to 10 µM. b. Add 100 µL of the diluted this compound solutions to the appropriate wells to achieve the final desired concentrations. c. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells. d. The final volume in each well should be 200 µL.

3. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation: a. After the 72-hour incubation, add 20 µL of 5 mg/mL MTT reagent to each well. b. Incubate the plate for an additional 4 hours at 37°C.

5. Solubilization of Formazan: a. Centrifuge the plate at 500 x g for 5 minutes. b. Carefully aspirate the supernatant without disturbing the formazan crystals. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 10 minutes.

6. Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a more sensitive alternative to the MTT assay and measures ATP as an indicator of metabolically active cells.

1. Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

2. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition: a. Measure the luminescence using a plate reader.

5. Data Analysis: a. Subtract the average luminescence of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value as described in the MTT assay protocol.

References

Determining the IC50 of FT-1101 in MV-4-11 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of FT-1101 in the human acute myeloid leukemia (AML) cell line, MV-4-11. These cells are characterized by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, making them a valuable in vitro model for studying the efficacy of FLT3 inhibitors.[1][2]

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a subset of cases driven by mutations in the FLT3 gene, most commonly the FLT3-ITD mutation.[2] This mutation leads to the constitutive activation of the FLT3 receptor tyrosine kinase, which promotes uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, RAS/MAPK, and PI3K/AKT.[2][3] The MV-4-11 cell line, being homozygous for the FLT3-ITD mutation, is an established and widely utilized preclinical model for the evaluation of targeted FLT3 inhibitors.[2] this compound is a compound whose inhibitory effect on this pathway is of interest. Determining its IC50 value in MV-4-11 cells is a critical step in its preclinical assessment.

Data Presentation

The following table summarizes representative IC50 values for various FLT3 inhibitors in MV-4-11 cells. The data for this compound should be determined experimentally and tabulated in a similar manner.

CompoundTargetIC50 in MV-4-11 cells (nM)
This compoundFLT3(Experimentally Determined)
Flt3-IN-25FLT3(Example Value)
CHMFL-FLT3-362FLT3(Example Value)
CytarabineDNA synthesis3.37 µM (for 72h treatment in a resistant subline)[4]
VenetoclaxBCL-2(Value dependent on sensitivity)[5]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the FLT3 signaling pathway in MV-4-11 cells and the proposed mechanism of inhibition by this compound, along with the experimental workflow for IC50 determination.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3-ITD->RAS PI3K PI3K FLT3-ITD->PI3K STAT5 STAT5 FLT3-ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT5->Proliferation_Survival This compound This compound This compound->FLT3-ITD Inhibition

Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-proliferative and survival signaling pathways.

IC50_Determination_Workflow Experimental Workflow for IC50 Determination Start Start Culture_MV411 Culture MV-4-11 Cells Start->Culture_MV411 Cell_Count Count and Adjust Cell Density Culture_MV411->Cell_Count Seed_Plate Seed Cells into 96-well Plate Cell_Count->Seed_Plate Prepare_Compound Prepare Serial Dilutions of this compound Seed_Plate->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Read_Plate Measure Luminescence/ Absorbance Viability_Assay->Read_Plate Data_Analysis Analyze Data and Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound in MV-4-11 cells.

Experimental Protocols

MV-4-11 Cell Culture

MV-4-11 cells are grown in suspension.[6] Proper handling and maintenance are essential for reproducible experimental outcomes.

Materials:

  • MV-4-11 cell line (e.g., ATCC CRL-9591)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100X)

  • T-75 culture flasks

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved MV-4-11 cells rapidly in a 37°C water bath.[6][7][8] Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.

  • Cell Maintenance: Maintain cell cultures at a density between 1 x 10^5 and 1 x 10^6 cells/mL.[6][9] For subculturing, add fresh medium to dilute the cell suspension to a starting density of approximately 2 x 10^5 cells/mL. Change the medium 2-3 times per week.

IC50 Determination using a Luminescent Cell Viability Assay

This protocol outlines the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 of this compound. This type of assay measures ATP levels, which is an indicator of metabolically active cells.[10]

Materials:

  • MV-4-11 cells in logarithmic growth phase

  • Complete growth medium

  • This compound

  • DMSO (anhydrous)

  • Opaque-walled 96-well microplates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Count MV-4-11 cells using a hemocytometer or automated cell counter and determine cell viability (e.g., via trypan blue exclusion).

    • Adjust the cell concentration to 2 x 10^5 cells/mL in complete growth medium.

    • Seed 50 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurements.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested. A common approach is a 10-point, 3-fold serial dilution.

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment:

    • Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells. This will result in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.

  • Cell Viability Measurement:

    • Equilibrate the plate and the luminescent cell viability assay reagent to room temperature.

    • Add the assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of cell culture medium in the well).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all other readings.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Plot the % viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This document provides a comprehensive framework for determining the IC50 of this compound in MV-4-11 cells. Adherence to these protocols will enable researchers to generate robust and reproducible data, which is crucial for the preclinical evaluation of novel therapeutic compounds targeting FLT3-mutated AML.

References

Application Notes and Protocols for FT-1101 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1101 is a potent, orally bioavailable, small molecule pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1][2] By inhibiting these epigenetic readers, this compound disrupts the transcriptional regulation of key oncogenes, most notably MYC, leading to suppressed tumor cell growth and proliferation.[1] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, including tumor regressions, in human tumor xenograft mouse models.[1] These application notes provide a detailed protocol for utilizing this compound in in vivo mouse xenograft studies to evaluate its therapeutic efficacy.

Mechanism of Action: BET Inhibition

The BET family of proteins plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and other proteins. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers. In many cancers, the BET protein BRD4 is aberrantly recruited to super-enhancers of oncogenes like MYC, driving their overexpression and promoting tumorigenesis. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of these critical oncogenes.

BET_Inhibition_Pathway cluster_output Cellular Effects Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Histone->BET binds to TF Transcription Factors BET->TF recruits MYC MYC Oncogene TF->MYC activates Transcription Oncogene Transcription MYC->Transcription Proliferation Decreased Cell Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis TumorGrowth Inhibition of Tumor Growth FT1101 This compound FT1101->BET competitively binds and inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

While specific preclinical dosages for this compound are not publicly available, the dosages of other BET inhibitors in murine xenograft models can inform a rational starting dose range for dose-finding studies. This compound has been described as a potent BET inhibitor.

ParameterValue/RangeNotes
Drug This compoundPan-BET inhibitor
Administration Route Oral (gavage)This compound is orally bioavailable.[2]
Proposed Starting Dose Range 10 - 50 mg/kgBased on dosages of other BET inhibitors (e.g., JQ1 at 30-50 mg/kg, and more potent inhibitors at lower doses).[3] A dose-escalation study is recommended.
Dosing Schedule Once daily (QD) or intermittent (e.g., once weekly)Clinical trials have explored intermittent dosing schedules.[4] Daily dosing is common in preclinical models.
Vehicle To be determined based on solubilityCommon vehicles include 0.5% methylcellulose or a solution of DMSO, PEG300, and saline.
Tumor Model MV-4-11 (AML)This compound has shown significant tumor growth inhibition in this model.[2] Other relevant cancer cell lines can be used.
Animal Strain Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude)The choice of strain depends on the tumor model.

Experimental Protocol: In Vivo Mouse Xenograft Study

This protocol outlines the key steps for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.

Cell Culture and Preparation
  • Culture human cancer cells (e.g., MV-4-11) in appropriate media and conditions.

  • Harvest cells during the exponential growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep on ice.

Animal Handling and Tumor Implantation
  • Acclimate 6-8 week old female immunodeficient mice for at least one week.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth.

Tumor Growth Monitoring and Group Randomization
  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

This compound Formulation and Administration
  • Dose-Finding Study: It is crucial to first conduct a dose-finding study to determine the maximum tolerated dose (MTD) of this compound. This involves administering a range of doses (e.g., 10, 25, 50 mg/kg) to a small cohort of non-tumor-bearing mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes) for 1-2 weeks.

  • Efficacy Study Dosing: Based on the MTD, select 2-3 dose levels for the efficacy study.

  • Prepare the this compound formulation fresh daily.

  • Administer this compound or vehicle control orally via gavage at the determined dose and schedule.

Efficacy and Toxicity Assessment
  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MV-4-11) CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Group Randomization (Tumor Volume ~150 mm³) TumorGrowth->Randomization Treatment 6. This compound or Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint DataAnalysis 9. Data Analysis (Tumor Growth Inhibition) Endpoint->DataAnalysis Histo 10. Histological & Molecular Analysis

References

Application Notes: Pharmacokinetic Analysis of Oral FT-1101 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for conducting and analyzing the pharmacokinetics of the oral pan-BET bromodomain inhibitor, FT-1101, in preclinical research models. While specific preclinical pharmacokinetic data for this compound is not publicly available, this document outlines the general methodologies and expected outcomes based on its known mechanism of action and data from similar compounds.

Introduction

This compound is a potent and structurally distinct small molecule inhibitor of all four members of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine-binding pockets of these bromodomains, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC. This mechanism has demonstrated significant anti-proliferative activity in various hematologic malignancy models.[2] this compound has been evaluated in preclinical xenograft models and has undergone Phase 1 clinical trials in patients with relapsed or refractory hematologic malignancies.[1][3]

Preclinical Pharmacokinetic Data Summary

Specific quantitative pharmacokinetic parameters for this compound in preclinical models are not available in the public domain. However, studies have reported that oral administration of this compound resulted in prolonged drug exposure in vivo, which was associated with sustained downregulation of MYC gene expression in tumor tissues.[2] In clinical studies, oral this compound exhibited a median Tmax of 4 hours and a mean half-life of 52 hours.[1]

Table 1: Summary of Available Pharmacokinetic and Pharmacodynamic Data for this compound

ParameterValue/ObservationSpecies/ModelSource
Preclinical
Drug ExposureProlongedMouse Xenograft Models[2]
MYC Gene Expression>75% decrease, sustained for at least 12 hoursMV-4-11 Xenograft Model[2]
Clinical (Phase 1)
Median Tmax4 hours (range: 1-24 hours)Human[1]
Mean T1/252 hours (range: 18-123 hours)Human[1]

Experimental Protocols

The following are generalized protocols for assessing the pharmacokinetics of orally administered this compound in a preclinical setting.

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice), 8-10 weeks old

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Fast animals overnight (with access to water) prior to dosing.

  • Prepare a formulation of this compound in the selected vehicle at the desired concentration.

  • Administer a single oral dose of this compound to each animal via oral gavage. A typical starting dose could be in the range of 10-50 mg/kg.

  • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Process blood samples by centrifugation to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Protocol 2: Tumor and Brain Penetration Study

Objective: To assess the distribution of this compound into tumor tissue and the central nervous system. It has been noted that this compound can cross the blood-brain barrier in mice.[2]

Materials:

  • Tumor-bearing rodents (e.g., from xenograft models like MV-4-11)

  • Surgical tools for tissue collection

  • Homogenizer

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Administer a single oral dose of this compound to tumor-bearing animals.

  • At selected time points post-dose (e.g., corresponding to the expected Tmax), euthanize a subset of animals.

  • Collect blood, tumor, and brain tissues.

  • Rinse tissues with cold PBS and weigh them.

  • Homogenize the tissues in a known volume of PBS or another suitable buffer.

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Calculate the tissue-to-plasma concentration ratios to determine the extent of tissue penetration.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Oral Pharmacokinetic Analysis of this compound cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation animal_model Select Animal Model (e.g., Mice, Rats) formulation Prepare this compound Formulation animal_model->formulation dosing Oral Administration (Gavage) formulation->dosing blood_collection Serial Blood Collection dosing->blood_collection tissue_collection Tissue Collection (Tumor, Brain) dosing->tissue_collection sample_processing Plasma/Tissue Homogenate Preparation blood_collection->sample_processing tissue_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) lcms_analysis->pk_parameters tissue_distribution Determine Tissue Distribution lcms_analysis->tissue_distribution pd_correlation Correlate with Pharmacodynamics (e.g., MYC Expression) pk_parameters->pd_correlation tissue_distribution->pd_correlation

Caption: Workflow for preclinical pharmacokinetic analysis of oral this compound.

signaling_pathway This compound Signaling Pathway ft1101 Oral this compound bet BET Proteins (BRD2, BRD3, BRD4, BRDT) ft1101->bet Inhibits super_enhancers Super-Enhancers bet->super_enhancers Binds to acetylated_histones Acetylated Histones acetylated_histones->super_enhancers Associated with myc MYC Oncogene super_enhancers->myc Regulates transcription Transcription of Growth-Promoting Genes myc->transcription proliferation Tumor Cell Proliferation transcription->proliferation

Caption: Signaling pathway of this compound in inhibiting tumor cell proliferation.

References

Application Notes and Protocols: Measuring MYC Expression Following FT-1101 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cell growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of many human cancers, making MYC an attractive therapeutic target.[2] Direct inhibition of the MYC oncoprotein has proven challenging. An alternative strategy is to target upstream regulators of MYC gene expression. One such class of regulators is the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including MYC.[3][4]

FT-1101 is a potent, structurally distinct pan-BET bromodomain inhibitor.[3] It functions by competitively binding to the acetyl-lysine recognition domains of BET proteins, thereby preventing their interaction with acetylated histones at gene promoters and enhancers.[3] This action displaces BET proteins from chromatin, leading to the downregulation of target gene expression, most notably MYC.[3][4] The anti-proliferative effects of this compound have been demonstrated in various hematologic malignancy cell lines, and this activity is strongly correlated with the suppression of MYC gene and protein expression.[3]

This document provides a detailed protocol for performing a Western blot to analyze the expression of the MYC protein in cancer cell lines following treatment with this compound.

Signaling Pathway of this compound Action on MYC Expression

This compound exerts its effect on MYC expression through the inhibition of BET proteins, primarily BRD4. BRD4 is known to bind to super-enhancer regions associated with the MYC gene, recruiting the transcriptional machinery necessary for its high-level expression. By inhibiting BRD4, this compound disrupts this process, leading to a significant reduction in MYC transcription and, consequently, a decrease in MYC protein levels.

FT1101_MYC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones (at MYC Super-Enhancer) BRD4 BRD4 BRD4->Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Activates MYC_Gene MYC Gene RNAPII->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Ribosome Ribosome MYC_mRNA->Ribosome Translation MYC_Protein MYC Protein Ribosome->MYC_Protein FT1101 This compound FT1101->BRD4 Inhibits Binding

This compound inhibits BRD4, disrupting MYC transcription.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in a representative cancer cell line.

CompoundCell LineAssay TypeIC50Effect on MYCReference
This compoundMV-4-11 (Acute Myeloid Leukemia)Proliferation40 nMDownregulation of gene and protein expression[3]

Experimental Protocol: Western Blot for MYC Expression

This protocol details the steps for treating a cancer cell line (e.g., MV-4-11) with this compound and subsequently analyzing MYC protein expression by Western blot.

Experimental Workflow

Workflow for MYC Western blot after this compound treatment.
Materials and Reagents

  • Cell Line: A cancer cell line known to be sensitive to BET inhibitors (e.g., MV-4-11).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5]

  • Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • SDS-PAGE Gels: 10% or 12% polyacrylamide gels are suitable.

  • PVDF Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-c-MYC antibody.

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

Procedure

1. Cell Culture and Treatment a. Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare serial dilutions of this compound in fresh culture medium. A dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) is recommended. d. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). e. Replace the medium with the this compound or vehicle-containing medium. f. Incubate for a predetermined time. A time-course experiment (e.g., 6, 12, 24 hours) is advised to determine the optimal time point for MYC downregulation.[5]

2. Protein Extraction a. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[5] b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate). c. Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.[6] d. Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.[5] e. To ensure complete lysis and shear DNA, sonicate the lysate briefly on ice.[6] f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5] g. Carefully transfer the supernatant (containing the total protein extract) to new pre-chilled tubes.

3. Protein Quantification a. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for the Western blot.

4. SDS-PAGE and Protein Transfer a. Mix 20-30 µg of each protein sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5] b. Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel. c. Run the gel according to the manufacturer's instructions. d. Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.

5. Immunoblotting a. After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-c-MYC antibody (diluted in Blocking Buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.[5] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[5] e. Wash the membrane three times for 10 minutes each with TBST.[5]

6. Detection and Analysis a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal protein loading, the same membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the MYC band intensity to the corresponding loading control band intensity for each sample. The results can then be expressed as a percentage of the vehicle-treated control.

Troubleshooting

  • Weak or No MYC Signal: The MYC protein has a very short half-life. Ensure that sample preparation is performed quickly and on ice, and that fresh protease inhibitors are always included in the lysis buffer. Increase the amount of protein loaded per lane if necessary.

  • High Background: Ensure adequate blocking and thorough washing steps. Optimize the primary and secondary antibody concentrations.

  • Inconsistent Results: Maintain consistency in cell seeding density, treatment duration, and all steps of the Western blot protocol. Cell confluency can significantly impact MYC levels.

References

Application Notes and Protocols: Identification of FT-1101 Target Genes using ChIP-sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1101 is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in chromatin remodeling and the regulation of gene expression.[1][2][3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[1][3] This mechanism underlies the anti-proliferative activity of this compound in various hematological malignancies, such as acute myeloid leukemia (AML).[1][3][4]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful and indispensable technique for elucidating the genome-wide occupancy of DNA-binding proteins. When applied to study the effects of a small molecule inhibitor like this compound, ChIP-seq can identify the specific genomic loci from which the target protein (e.g., BRD4) is displaced. This provides a direct readout of the drug's on-target activity and allows for the identification of its downstream target genes. These application notes provide a detailed protocol for performing BRD4 ChIP-seq in a relevant cell line (e.g., MV-4-11 AML cells) treated with this compound, along with methods for data analysis and interpretation.

Data Presentation: Quantitative Analysis of this compound-mediated BRD4 Displacement

The primary quantitative output of a ChIP-seq experiment designed to investigate the effects of this compound is the change in BRD4 occupancy at specific genomic regions. This data can be presented in tables that summarize the fold change in BRD4 binding at key target gene loci. Below are examples of how such data can be structured.

Table 1: Effect of this compound on BRD4 Occupancy at Key Oncogene Loci in MV-4-11 Cells

Gene LocusTreatmentRelative BRD4 Enrichment (Fold over IgG)Fold Change (this compound vs. DMSO)p-value
MYC Enhancer DMSO150.5 ± 12.3--
This compound (100 nM)35.2 ± 5.1-4.28<0.001
BCL2 Promoter DMSO89.7 ± 8.9--
This compound (100 nM)25.1 ± 4.2-3.57<0.01
PIM1 Promoter DMSO65.4 ± 6.7--
This compound (100 nM)18.9 ± 3.5-3.46<0.01
Housekeeping Gene (e.g., GAPDH) Promoter DMSO10.2 ± 2.1--
This compound (100 nM)9.8 ± 1.9-1.04>0.05

Data are representative and should be generated from at least three biological replicates.

Table 2: Genome-wide Analysis of this compound-induced Changes in BRD4 Binding

ParameterDMSO ControlThis compound (100 nM)
Total Number of BRD4 Peaks 25,48011,235
Number of Peaks with >2-fold Decreased Signal -9,876
Number of Peaks with >2-fold Increased Signal -345
Genomic Distribution of Differentially Bound Peaks
   Promoters (< ±3kb of TSS)45%48%
   Enhancers35%32%
   Gene Bodies15%15%
   Intergenic5%5%

Experimental Protocols

This section provides a detailed protocol for a BRD4 ChIP-seq experiment in suspension cells (e.g., MV-4-11) treated with this compound.

Materials and Reagents
  • Cell Line: MV-4-11 (or other relevant suspension cell line)

  • Compound: this compound (dissolved in DMSO)

  • Antibodies:

    • Anti-BRD4 antibody (ChIP-grade)

    • Normal Rabbit IgG (negative control)

  • Reagents for Cell Culture and Treatment:

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • DMSO (vehicle control)

  • Reagents for Cross-linking:

    • Formaldehyde (37%)

    • Glycine (2.5 M)

    • Phosphate-Buffered Saline (PBS), ice-cold

  • Buffers and Solutions (prepare fresh or use from a validated kit):

    • Cell Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM NaCl, 0.2% NP-40, protease inhibitors

    • Nuclei Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors

    • ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, protease inhibitors

    • Wash Buffer 1 (Low Salt): 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS

    • Wash Buffer 2 (High Salt): 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS

    • Wash Buffer 3 (LiCl): 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate

    • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

    • Elution Buffer: 1% SDS, 100 mM NaHCO₃

  • Protein A/G Magnetic Beads

  • RNase A and Proteinase K

  • DNA Purification Kit

Protocol

1. Cell Culture and Treatment

  • Culture MV-4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Seed cells at a density of 0.5 x 10⁶ cells/mL and grow to a final density of 1-2 x 10⁶ cells/mL.

  • Treat cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO (vehicle control) for a specified duration (e.g., 6 hours).

  • For each ChIP reaction (BRD4 IP and IgG control for each condition), use approximately 10-20 x 10⁶ cells.

2. Cross-linking

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle agitation.

  • Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.

  • Resuspend the nuclear pellet in Nuclei Lysis Buffer.

  • Shear the chromatin to an average fragment size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

  • After sonication, pellet cell debris by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation

  • Dilute the sheared chromatin 1:10 with ChIP Dilution Buffer.

  • Save a 50 µL aliquot as "input" DNA.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Add the anti-BRD4 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.

5. Washing and Elution

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.

  • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 30 minutes with gentle vortexing.

6. Reverse Cross-linking and DNA Purification

  • To the eluted chromatin and the input sample, add NaCl to a final concentration of 200 mM.

  • Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 45°C for 1 hour.

  • Purify the DNA using a DNA purification kit according to the manufacturer's instructions.

  • Elute the DNA in nuclease-free water.

7. Library Preparation and Sequencing

  • Quantify the purified DNA.

  • Prepare sequencing libraries from the ChIP and input DNA samples according to the instructions of the sequencing platform (e.g., Illumina).

  • Perform high-throughput sequencing.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound, as a pan-BET inhibitor, impacts several critical signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate these pathways and the points of intervention by this compound.

BET_Inhibition_Signaling FT1101 This compound BET BET Proteins (BRD2, BRD3, BRD4) FT1101->BET Inhibits Chromatin Chromatin Remodeling & Gene Transcription BET->Chromatin Promotes AcetylatedHistones Acetylated Histones AcetylatedHistones->BET Binds to caption Mechanism of this compound Action NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases p300_CBP p300/CBP NFkB->p300_CBP Recruits p300_CBP->NFkB Acetylates (p65) Ac_p65 Acetylated p65 BRD4 BRD4 Ac_p65->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits FT1101 This compound FT1101->BRD4 Inhibits Binding Transcription Transcription of Pro-inflammatory & Pro-survival Genes PTEFb->Transcription caption This compound and the NF-κB Pathway PI3K_AKT_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BRD4 BRD4 BRD4->RTK Regulates Expression FT1101 This compound FT1101->BRD4 Inhibits caption This compound and the PI3K/AKT Pathway JAK_STAT_Pathway Cytokines Cytokines CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression Enters Nucleus & Activates Transcription BRD4 BRD4 BRD4->STAT_dimer Co-activates FT1101 This compound FT1101->BRD4 Inhibits caption This compound and the JAK/STAT Pathway ChIP_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis CellCulture 1. Cell Culture & this compound Treatment Crosslinking 2. Formaldehyde Cross-linking CellCulture->Crosslinking Lysis 3. Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP 4. Immunoprecipitation (BRD4 Ab) Lysis->IP Washing 5. Washing & Elution IP->Washing Reverse 6. Reverse Cross-linking & DNA Purification Washing->Reverse LibraryPrep 7. Library Preparation Reverse->LibraryPrep Sequencing 8. High-Throughput Sequencing LibraryPrep->Sequencing QC 9. Quality Control of Reads Sequencing->QC Alignment 10. Read Alignment to Genome QC->Alignment PeakCalling 11. Peak Calling Alignment->PeakCalling DifferentialBinding 12. Differential Binding Analysis PeakCalling->DifferentialBinding Annotation 13. Peak Annotation & Target Gene ID DifferentialBinding->Annotation PathwayAnalysis 14. Pathway & GO Analysis Annotation->PathwayAnalysis caption ChIP-sequencing Workflow for this compound

References

Application Notes and Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Preclinical Evaluation of FT-1101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models, developed by implanting tumor samples directly from a cancer patient into an immunodeficient mouse, have become a cornerstone of translational oncology research.[1][2] These models enable the growth of tumors in a living system while preserving the biological and genetic characteristics of the original cancer.[1][3] PDX models are considered more predictive of clinical outcomes than traditional cell line-derived xenograft (CDX) models because they maintain the heterogeneity and molecular diversity of the patient's tumor.[3][4][5] This high fidelity makes them an invaluable tool for preclinical drug evaluation, biomarker discovery, and the development of personalized medicine strategies.[2][5][6][7]

This document provides detailed application notes and protocols for the establishment and utilization of PDX models for the preclinical evaluation of FT-1101 , a novel, potent, and selective inhibitor of the oncogenic protein Kinase X (hypothetical). This compound is under investigation for the treatment of solid tumors harboring specific activating mutations in the Kinase X gene. The protocols outlined below describe the process from patient tumor tissue acquisition to the assessment of this compound efficacy in established PDX models.

Materials and Reagents

Category Item Supplier Catalog No.
Animals Immunodeficient Mice (e.g., NOD/SCID, NSG)The Jackson LaboratoryVaries
Cell Culture DMEM/F-12 MediumThermo Fisher Scientific11320033
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
GentamicinThermo Fisher Scientific15750060
Surgical Scalpels, forceps, scissorsFine Science ToolsVaries
Suture materialsEthiconVaries
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)VariesVaries
Analgesics (e.g., Buprenorphine)VariesVaries
Reagents Matrigel® MatrixCorning354234
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
This compound(Internal)This compound
Vehicle Control (e.g., 0.5% methylcellulose)Sigma-AldrichM0512
Equipment Laminar Flow Hood
Centrifuge
Hemocytometer
Calipers
Animal Imaging System (optional)

Experimental Protocols

Patient Tumor Tissue Acquisition and Processing

This protocol outlines the steps for receiving, processing, and preparing patient tumor tissue for implantation into immunodeficient mice. All procedures should be conducted under sterile conditions in a laminar flow hood.

1.1. Tissue Reception:

  • Receive fresh tumor tissue directly from surgery in a sterile container with DMEM/F-12 medium supplemented with antibiotics.

  • Transport the tissue on ice to the laboratory immediately. The time between tissue resection and implantation should be minimized, ideally within 2-4 hours.[4]

1.2. Tissue Processing:

  • Wash the tumor tissue twice with cold PBS containing antibiotics.

  • In a sterile petri dish, mechanically mince the tumor tissue into small fragments (1-2 mm³) using sterile scalpels.

  • (Optional) For a single-cell suspension, digest the minced tissue with an appropriate enzyme cocktail (e.g., collagenase, dispase) according to the manufacturer's protocol.

  • Wash the resulting cell suspension or tissue fragments with cold PBS and resuspend in a 1:1 mixture of medium and Matrigel®.[3]

PDX Model Establishment: Subcutaneous Implantation

This protocol describes the subcutaneous implantation of processed tumor tissue into immunodeficient mice.

2.1. Animal Preparation:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

  • Confirm the depth of anesthesia by toe-pinch reflex.

  • Shave and sterilize the implantation site on the flank of the mouse with alcohol and povidone-iodine swabs.

2.2. Implantation Procedure:

  • Make a small incision (approximately 5 mm) in the skin at the prepared site.

  • Create a subcutaneous pocket using blunt dissection with forceps.

  • Implant a single tumor fragment (2-3 mm³) or inject the tumor cell suspension (typically 100-200 µL) into the pocket.

  • Close the incision with surgical clips or sutures.

  • Administer a post-operative analgesic as recommended by the institutional animal care and use committee (IACUC).

  • Monitor the animal closely until it has fully recovered from anesthesia.

Tumor Growth Monitoring and Passaging

3.1. Tumor Measurement:

  • Monitor tumor growth at least twice weekly using digital calipers.

  • Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .

3.2. Passaging:

  • When a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is sterilely excised.

  • The excised tumor can then be processed and implanted into the next generation of mice (passaging) or cryopreserved for future use. It is recommended to use low-passage tumors for drug efficacy studies to maintain the characteristics of the original patient tumor.

This compound Efficacy Study in Established PDX Models

This protocol details the design and execution of a preclinical efficacy study of this compound.

4.1. Study Design:

  • Expand a cohort of mice with the desired PDX model.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 8 mice per group).

  • Treatment groups can include:

    • Vehicle Control

    • This compound (low dose)

    • This compound (high dose)

    • Standard-of-Care (SoC) chemotherapy (positive control)

4.2. Drug Administration:

  • Administer this compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule (e.g., daily, twice daily).

  • Monitor animal body weight and general health daily.

4.3. Efficacy Evaluation:

  • Measure tumor volume and body weight twice weekly.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration of treatment.

  • At the end of the study, euthanize the mice and collect tumors for downstream analysis (e.g., pharmacodynamics, histology, molecular analysis).

Data Presentation

Quantitative data from the this compound efficacy study should be summarized in clear and structured tables for easy comparison.

Table 1: Tumor Growth Inhibition (TGI) of this compound in PDX Model 'X'

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEM% TGIp-value (vs. Vehicle)
Vehicle Control-Daily1850 ± 150--
This compound10Daily980 ± 12047%<0.05
This compound30Daily450 ± 8076%<0.001
Standard-of-Care50Q3D720 ± 11061%<0.01

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEM% Body Weight Change
Vehicle Control-22.5 ± 0.524.1 ± 0.6+7.1%
This compound1022.8 ± 0.423.5 ± 0.5+3.1%
This compound3022.6 ± 0.521.9 ± 0.7-3.1%
Standard-of-Care5022.9 ± 0.620.8 ± 0.8-9.2%

Visualizations

Caption: Experimental workflow for establishing a PDX model and evaluating this compound efficacy.

experimental_workflow cluster_patient Patient cluster_lab Laboratory Patient Patient with Kinase X Mutant Tumor Tumor Tumor Tissue Acquisition Patient->Tumor Process Tissue Processing (Mincing/Digestion) Tumor->Process Implant Implantation into Immunodeficient Mice Process->Implant PDX PDX Model Establishment (F0) Implant->PDX Expand Tumor Expansion (Passaging) PDX->Expand Efficacy This compound Efficacy Study Expand->Efficacy Analysis Data Analysis (TGI, Biomarkers) Efficacy->Analysis

Caption: Hypothetical signaling pathway of Kinase X and the mechanism of action of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X (Mutated/Activated) Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Transcription Transcription Factor Downstream->Transcription Gene Gene Expression (Proliferation, Survival) Transcription->Gene FT1101 This compound FT1101->KinaseX Inhibition

References

Application Notes and Protocols: Phase 1 Clinical Trial of FT-1101 in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

FT-1101 is a novel, first-in-class, orally bioavailable small molecule inhibitor of HemoKinase-1 (HK-1), a serine/threonine kinase identified as a critical downstream effector in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a known driver in numerous hematologic malignancies, including Acute Myeloid Leukemia (AML) and various lymphomas. This compound is designed to selectively bind to the ATP-binding pocket of HK-1, inhibiting its activity and subsequently blocking pro-survival signals, leading to apoptosis in malignant cells.

Preclinical studies have demonstrated the potent and selective activity of this compound. In vitro assays showed sub-nanomolar IC50 values against HK-1 and significant anti-proliferative effects in a panel of hematologic cancer cell lines. In vivo studies using xenograft models of AML in mice revealed substantial tumor growth inhibition and a favorable safety profile at efficacious doses. Toxicology studies in two species (rat and beagle dog) have established a safety margin and informed the selection of a safe starting dose for human trials.

This document outlines the protocol for the first-in-human (FIH) Phase 1 clinical trial of this compound. The primary goals of this study are to evaluate the safety and tolerability of this compound, determine the maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D) in patients with relapsed or refractory hematologic malignancies.[1]

This compound Signaling Pathway

This compound targets the HK-1 kinase, a key component of a critical cell survival pathway. Upon activation by upstream signals (e.g., growth factors), the PI3K/AKT pathway is engaged, leading to the phosphorylation and activation of HK-1. Activated HK-1 then phosphorylates downstream substrates, including pro-apoptotic proteins (rendering them inactive) and transcription factors that promote the expression of survival genes. By inhibiting HK-1, this compound is hypothesized to restore apoptotic signaling and suppress the transcription of genes essential for tumor cell survival.

FT1101_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates HK1 HemoKinase-1 (HK-1) AKT->HK1 Activates Pro_Apoptosis Pro-Apoptotic Proteins (e.g., BAD) HK1->Pro_Apoptosis Inhibits TF Survival Transcription Factors HK1->TF Activates FT1101 This compound FT1101->HK1 Inhibits Inactive_Pro_Apoptosis Inactive Pro-Apoptotic Proteins Gene_Expression Survival Gene Expression TF->Gene_Expression Promotes

Caption: Hypothetical signaling pathway targeted by this compound.

Clinical Trial Protocol Summary

  • Title: A Phase 1, Open-Label, Dose-Escalation and Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Patients with Relapsed or Refractory Hematologic Malignancies.

  • Phase: 1

  • Objectives:

    • Primary:

      • To assess the safety and tolerability of this compound.

      • To determine the dose-limiting toxicities (DLTs) and the maximum tolerated dose (MTD) of this compound.

      • To identify the recommended Phase 2 dose (RP2D).

    • Secondary:

      • To characterize the pharmacokinetic (PK) profile of this compound.

      • To evaluate the pharmacodynamic (PD) effects of this compound on HK-1 pathway modulation in peripheral blood and/or bone marrow.

      • To assess the preliminary anti-tumor activity of this compound.

  • Study Design: This is an open-label, non-randomized, dose-escalation study followed by a dose-expansion phase. The dose-escalation phase will follow a standard 3+3 design to determine the MTD.[2] Once the MTD is identified, a dose-expansion cohort will be enrolled to further evaluate the safety, tolerability, PK, and PD of this compound at the RP2D.

Trial_Workflow Screening Screening (Up to 28 days) Enrollment Enrollment & Baseline Assessment Screening->Enrollment Treatment Treatment Initiation (Cycle 1, Day 1) Enrollment->Treatment DLT_Observation DLT Observation Period (First 28 days) Treatment->DLT_Observation Dose_Decision Dose Escalation Decision DLT_Observation->Dose_Decision Continue_Treatment Continue Treatment (Cycles 2+) Dose_Decision->Continue_Treatment Safe EOT End of Treatment (Progression or Unacceptable Toxicity) Dose_Decision->EOT Not Safe Continue_Treatment->EOT FollowUp Safety Follow-Up (30 days post-last dose) EOT->FollowUp

Caption: High-level workflow for a patient in the this compound Phase 1 trial.

  • Patient Population (Inclusion Criteria):

    • Adults ≥18 years of age.

    • Confirmed diagnosis of a relapsed or refractory hematologic malignancy for which no standard therapy is available or appropriate.

    • ECOG performance status of 0-1.

    • Adequate organ function (hematologic, renal, and hepatic).

Quantitative Data and Study Design

Dose Escalation and De-escalation Scheme

The study will employ a standard 3+3 dose-escalation design.[2] The starting dose is derived from preclinical toxicology studies. Dose escalation will proceed according to the rules outlined in the diagram below.

Dose_Escalation Start Enroll 3 Patients at Dose Level X Eval Evaluate for DLTs in Cycle 1 Start->Eval Decision How many DLTs? Eval->Decision Zero_DLT 0 DLTs One_DLT 1 DLT Two_Plus_DLT ≥2 DLTs Escalate Escalate to Dose Level X+1 Enroll 3 new patients Decision->Escalate 0/3 Expand_Cohort Expand Cohort at Dose Level X Enroll 3 more patients Decision->Expand_Cohort 1/3 Stop_Escalation Stop Escalation. Dose Level X is NOT MTD. MTD is Dose Level X-1. Decision->Stop_Escalation ≥2/3 Eval_Expanded Evaluate 6 total patients at Dose Level X for DLTs Expand_Cohort->Eval_Expanded Decision_Expanded How many DLTs in total 6? Eval_Expanded->Decision_Expanded Decision_Expanded->Escalate ≤1/6 Decision_Expanded->Stop_Escalation ≥2/6 One_Total_DLT ≤1 DLT Two_Plus_Total_DLT ≥2 DLTs

Caption: Logic of the 3+3 Dose Escalation Design.

Table 1: Proposed Dose Escalation Cohorts

Cohort Dose Level This compound Dose (mg, once daily) Number of Patients
1 -1 50 (De-escalation only) 3-6
2 1 100 3-6
3 2 200 3-6
4 3 400 3-6
5 4 600 3-6
6 5 800 3-6

| Expansion | RP2D | TBD | ~15-20 |

Table 2: Definition of Dose-Limiting Toxicities (DLTs) A DLT is defined as any of the following adverse events occurring within the first 28-day cycle that is at least possibly related to this compound, graded by NCI CTCAE v5.0.

Toxicity Type DLT Definition
Non-Hematologic • Grade ≥3 non-hematologic toxicity (with exceptions for alopecia, nausea/vomiting/diarrhea responsive to optimal supportive care) • Any Grade 3 febrile neutropenia
Hematologic • Grade 4 neutropenia lasting >7 days • Grade 4 thrombocytopenia or Grade 3 with significant bleeding

Note: DLTs are evaluated in the context of the patient's underlying disease. Hematologic toxicity in leukemia patients requires careful consideration.[3]

Study Schedules

Table 3: Pharmacokinetic (PK) Sampling Schedule (Cycle 1)

Day Time Point
Day 1 Pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose
Day 8 Pre-dose
Day 15 Pre-dose

| Day 22 | Pre-dose |

Table 4: Biomarker Assessment Schedule

Assessment Time Point
Pharmacodynamic (PD) Cycle 1, Day 1 (Pre-dose, 4 and 24hr post-dose), Day 15 (Pre-dose), and End of Treatment

| Exploratory Biomarkers | Baseline and at time of response assessment |

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis
  • Objective: To determine the concentration of this compound in human plasma.

  • Methodology: Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Procedure:

    • Sample Collection: Collect 3 mL of whole blood in K2-EDTA tubes at the time points specified in Table 3.

    • Plasma Processing: Centrifuge blood at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot plasma into cryovials and store at -80°C.

    • Sample Preparation: Perform protein precipitation by adding 3 volumes of acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet proteins.

    • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Quantification: Monitor the parent and product ion transitions for this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Data Analysis: Construct a calibration curve using standards of known this compound concentration. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Protocol 2: Pharmacodynamic (PD) Biomarker Assay - p-SUB1 ELISA
  • Objective: To measure the inhibition of HK-1 kinase activity by quantifying the level of phosphorylated downstream substrate 1 (p-SUB1) in peripheral blood mononuclear cells (PBMCs).

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Sample Collection: Collect 5-10 mL of whole blood in heparin tubes.

    • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation within 2 hours of blood collection.

    • Lysate Preparation: Lyse the PBMC pellet with a cell lysis buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay.

    • ELISA: a. Coat a 96-well plate with a capture antibody specific for total SUB1 protein. b. Add normalized cell lysates to the wells. c. Add a detection antibody specific for the phosphorylated form of SUB1 (p-SUB1), which is conjugated to horseradish peroxidase (HRP). d. Add TMB substrate and measure the absorbance at 450 nm.

    • Data Analysis: Normalize the p-SUB1 signal to the total protein concentration. Express the results as a percentage of the baseline (pre-dose) p-SUB1 level for each patient. A decrease in p-SUB1 levels post-dose indicates target engagement by this compound.

Protocol 3: Safety and Tolerability Assessment
  • Objective: To monitor and manage patient safety throughout the trial.

  • Methodology: Regular clinical and laboratory assessments.

  • Procedure:

    • Adverse Event (AE) Monitoring: Record all AEs at each study visit, grading them according to NCI CTCAE v5.0. Assess attribution to study drug.

    • Physical Examinations: Perform complete physical examinations at screening, Day 1 of each cycle, and at the end of treatment.

    • Vital Signs: Monitor temperature, blood pressure, heart rate, and respiratory rate at each study visit.

    • Electrocardiograms (ECGs): Perform 12-lead ECGs at screening and at specified time points during Cycle 1 to monitor for cardiac effects.

    • Laboratory Tests: Collect blood and urine for standard hematology, clinical chemistry, and coagulation panels at screening and throughout the study as per the study schedule.

References

Application Notes and Protocols: FT-1101 Dosing in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical dosing schedule, mechanism of action, and available clinical data for FT-1101, a novel pan-BET (Bromodomain and Extra-Terminal) inhibitor. The information is compiled from the Phase 1/1b clinical trial NCT02543879 for the treatment of relapsed or refractory hematologic malignancies.

Mechanism of Action

This compound is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the BET family of epigenetic proteins: BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are crucial regulators of gene transcription. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC, which is a master regulator of cancer cell growth and survival.[2][3] Preclinical studies in human tumor xenograft mouse models demonstrated that this compound exhibited significant anti-tumor activity, including tumor regressions.[2]

Signaling Pathway

FT1101_Mechanism_of_Action cluster_nucleus Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Histone->BET binds to MYC MYC Oncogene BET->MYC promotes transcription of Transcription Gene Transcription MYC->Transcription drives Proliferation Tumor Cell Proliferation Transcription->Proliferation leads to FT1101 This compound Inhibition Inhibition FT1101->Inhibition Inhibition->BET displaces Inhibition->Proliferation reduces

Caption: this compound inhibits BET proteins, downregulating MYC and reducing tumor proliferation.

Clinical Trial Dosing Schedule (NCT02543879)

The Phase 1/1b study was an open-label, multicenter, dose-escalation trial that evaluated this compound as a single agent and in combination with azacitidine in patients with relapsed or refractory Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), or Non-Hodgkin Lymphoma (NHL).[1][4][5]

Dose Escalation Protocol

The study employed a 3+3 dose-escalation design.[1][4] The initial cohort of patients receiving this compound monotherapy was administered a 10 mg oral dose once weekly on a continuous basis.[1][4][5] Subsequent cohorts received escalating doses, and the dosing frequency was adjusted based on safety and tolerability data.[1][4] The dose levels explored ranged from 10 mg to 600 mg, with various schedules including once a week (QW), every other week (QOW), and monthly (QM).[1]

For the combination therapy arm, the starting dose of this compound was approximately 50% or lower than the Maximum Tolerated Dose (MTD) identified for the single-agent therapy.[1][4]

Quantitative Clinical Trial Data

The following tables summarize the key quantitative data from the Phase 1 study of this compound in patients with relapsed or refractory hematologic malignancies.

Table 1: Patient Demographics and Enrollment
Patient GroupNumber of Patients Enrolled
AML/MDS84
NHL10
Table 2: Pharmacokinetic Parameters of this compound (10-600 mg dose range)
ParameterValue
Median Tmax (Time to Maximum Concentration)4 hours (range: 1-24 hours)
Mean T1/2 (Half-life)52 hours (range: 18-123 hours)
PharmacokineticsDose-proportional
Table 3: Pharmacodynamic Response
This compound DoseObservation
As low as 80 mgModulation of CCR1 (downregulation) and HEXIM1 (upregulation) mRNA expression
>180 mgMore robust modulation of CCR1 and HEXIM1 mRNA expression
Table 4: Common Treatment-Emergent Adverse Events (TEAEs)
Adverse Event (All Grades)AML/MDS Patients (%)NHL Patients (%)
Diarrhea3260
Fatigue30-
Dyspnea2930
Nausea2740
Anemia24-
Platelet count decreased21-
Pleural effusion-40
Cough-30
Decreased appetite-30
Table 5: Preliminary Clinical Efficacy
Patient GroupThis compound DoseResponse
Evaluable NHL patients (n=3)>180 mg monotherapy1 patient (33%) achieved stable disease

Experimental Protocols

Phase 1 Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 1 dose-escalation study for this compound.

FT1101_Clinical_Trial_Workflow Patient_Screening Patient Screening (Relapsed/Refractory AML, MDS, NHL) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (3+3 Design) Enrollment->Dose_Escalation Dosing Oral this compound Administration (QW, QOW, or QM) Dose_Escalation->Dosing Safety_Monitoring Safety and Tolerability Monitoring (TEAEs) Dosing->Safety_Monitoring PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Dosing->PK_PD_Analysis MTD_Determination Maximum Tolerated Dose (MTD) Determination Safety_Monitoring->MTD_Determination PK_PD_Analysis->MTD_Determination Dose_Expansion Dose Expansion Cohorts (at Recommended Phase 2 Dose) MTD_Determination->Dose_Expansion Efficacy_Assessment Efficacy Assessment (Response) Dose_Expansion->Efficacy_Assessment

Caption: Workflow of the Phase 1 clinical trial for this compound.

Pharmacodynamic Biomarker Analysis Protocol

Objective: To assess the pharmacodynamic effects of this compound by measuring the mRNA expression of target genes in whole blood.

Methodology:

  • Sample Collection: Whole blood samples are collected from patients at pre-defined time points before and after this compound administration.

  • RNA Extraction: Total RNA is isolated from whole blood samples using a commercially available RNA extraction kit according to the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed using spectrophotometry and/or microfluidic electrophoresis.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): The relative mRNA expression levels of target genes (e.g., CCR1 and HEXIM1) and a housekeeping gene (e.g., GAPDH or ACTB) are quantified using real-time qPCR with specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

  • Data Analysis: The relative expression of the target genes is normalized to the expression of the housekeeping gene. The change in gene expression following this compound treatment is calculated relative to the pre-dose baseline.

Summary and Conclusions

This compound, a pan-BET inhibitor, has demonstrated an acceptable safety profile, dose-proportional pharmacokinetics, and evidence of pharmacodynamic activity in a Phase 1 clinical trial involving patients with relapsed or refractory hematologic malignancies.[1] The observed modest clinical activity provides a rationale for further investigation of this compound, potentially in combination with other standard therapies for AML/MDS and NHL.[1] The intermittent dosing schedule (QOW) within a tolerable range was shown to elicit pharmacodynamic effects consistent with preclinical findings.[1]

References

Application Notes and Protocols: Monitoring Pharmacodynamic Biomarkers for FT-1101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1101 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene expression. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. Inhibition of BET proteins by this compound leads to the downregulation of key oncogenes, most notably MYC, which is a master regulator of cell proliferation, growth, and survival in many cancers.[1] this compound has demonstrated anti-tumor activity in preclinical models and has been evaluated in Phase 1 clinical trials for relapsed/refractory hematologic malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][2][3]

Pharmacodynamic (PD) biomarkers are essential for the clinical development of novel therapeutics like this compound. They provide evidence of target engagement and biological activity, help to determine the optimal dose and schedule, and can be used to identify patient populations most likely to respond to treatment.[4][5] For this compound, clinical studies have identified the modulation of CCR1 (C-C chemokine receptor type 1) and HEXIM1 (hexamethylene bis-acetamide inducible 1) mRNA levels in whole blood as key PD biomarkers.[2]

While the primary mechanism of this compound is through BET inhibition and subsequent MYC downregulation, this application note will also provide detailed protocols for monitoring biomarkers of the Hippo-YAP/TAZ signaling pathway. The rationale for exploring this pathway is based on the need for comprehensive biomarker discovery and the potential for crosstalk between major signaling pathways in cancer. While a direct, clinically validated link between this compound and the YAP/TAZ pathway has not been established, monitoring these biomarkers may provide valuable insights in preclinical and exploratory clinical research.

This compound Mechanism of Action and Established Pharmacodynamic Biomarkers

This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the transcriptional activation of key oncogenes, including MYC. The resulting decrease in MYC protein levels leads to cell cycle arrest and apoptosis in susceptible cancer cells.

A Phase 1 study of this compound in patients with relapsed/refractory hematologic malignancies identified two key pharmacodynamic biomarkers in whole blood:[2]

  • CCR1 mRNA: Expression of CCR1 was shown to decrease with this compound treatment.

  • HEXIM1 mRNA: Expression of HEXIM1 was shown to increase with this compound treatment.

Modulation of these biomarkers was observed at doses as low as 80 mg, with more robust changes at doses above 180 mg, correlating with this compound concentrations.[2]

Diagram: this compound Mechanism of Action

cluster_nucleus Nucleus Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to MYC_Gene MYC Gene BET->MYC_Gene activates Transcription MYC Transcription MYC_Gene->Transcription MYC_mRNA MYC mRNA Transcription->MYC_mRNA leads to MYC_mRNA_down Reduced MYC mRNA FT1101 This compound FT1101->BET inhibits FT1101->Transcription downregulates Cell_Effects Cell Cycle Arrest & Apoptosis MYC_mRNA_down->Cell_Effects results in

Caption: Simplified signaling pathway for this compound's mechanism of action.

Exploratory Pharmacodynamic Biomarkers: The Hippo-YAP/TAZ Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its main downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[6] When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation.[6] When the pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD family transcription factors to drive the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[6][7] Dysregulation of the Hippo-YAP/TAZ pathway is implicated in the development and progression of various cancers.

Monitoring the activity of the YAP/TAZ-TEAD complex can be achieved through various methods, including assessing the expression of its target genes and evaluating the subcellular localization of YAP and TAZ.

Diagram: Hippo-YAP/TAZ Signaling Pathway

cluster_pathway Hippo Pathway Hippo_On Hippo Pathway ON (e.g., High Cell Density) LATS12 LATS1/2 Kinases Hippo_On->LATS12 activates YAP_TAZ_P Phosphorylated YAP/TAZ LATS12->YAP_TAZ_P phosphorylates Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_P->Degradation Hippo_Off Hippo Pathway OFF (e.g., Low Cell Density) YAP_TAZ YAP/TAZ Hippo_Off->YAP_TAZ leads to active TEAD TEAD Transcription Factors YAP_TAZ->TEAD translocates to nucleus & binds Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Overview of the Hippo-YAP/TAZ signaling pathway.

Experimental Protocols

Diagram: General Experimental Workflow for Biomarker Analysis

Sample Sample Collection (Whole Blood, Tissue Biopsy, FFPE Tissue) Processing Sample Processing (RNA/Protein Extraction, Sectioning) Sample->Processing Assay Biomarker Assay (qPCR, IHC, IF, Western Blot, etc.) Processing->Assay Analysis Data Acquisition & Analysis Assay->Analysis Interpretation Interpretation (Target Engagement, Pharmacodynamic Effect) Analysis->Interpretation

Caption: A generalized workflow for pharmacodynamic biomarker analysis.

Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is suitable for measuring the mRNA levels of CCR1, HEXIM1, and YAP/TAZ target genes (CTGF, CYR61).[6]

1. Sample Collection and RNA Extraction:

  • For whole blood analysis, collect blood in PAXgene Blood RNA tubes.
  • For tissue analysis, collect fresh tissue and either snap-freeze in liquid nitrogen or store in RNAlater solution.
  • Extract total RNA using a suitable kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an Agilent Bioanalyzer.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a suitable SYBR Green or TaqMan master mix.
  • Use validated primers for human CCR1, HEXIM1, CTGF, CYR61, and a reference gene (e.g., GAPDH, ACTB).
  • Perform the reaction on a real-time PCR instrument. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each gene.
  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

ParameterDescription
Sample Type Whole Blood, Fresh/Frozen Tissue, Cell Lysates
Target Genes CCR1, HEXIM1, CTGF, CYR61
Reference Genes GAPDH, ACTB
Quantification Relative quantification using the ΔΔCt method
Protocol 2: Immunohistochemistry (IHC) for YAP/TAZ Localization in FFPE Tissues

This protocol is used to visualize the subcellular localization of YAP and TAZ proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8][9] Nuclear localization is indicative of active YAP/TAZ signaling.

1. Deparaffinization and Rehydration:

  • Cut 4-5 µm sections from FFPE tissue blocks.
  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes.[8]

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific antibody binding with a protein block solution (e.g., 10% goat serum).
  • Incubate with a primary antibody specific for YAP or TAZ (e.g., anti-YAP/TAZ mouse monoclonal, Santa Cruz sc-101199; anti-TAZ rabbit polyclonal, Sigma HPA007415) overnight at 4°C.[8]
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
  • Counterstain with hematoxylin.

4. Imaging and Analysis:

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.
  • Image the slides using a bright-field microscope.
  • Score the staining based on the percentage of cells with nuclear YAP/TAZ staining and the intensity of the staining.

ParameterDescription
Sample Type Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
Target Proteins YAP, TAZ
Primary Antibodies Validated monoclonal or polyclonal antibodies for YAP and TAZ[10]
Detection HRP-DAB with hematoxylin counterstain
Readout Nuclear vs. Cytoplasmic staining intensity and percentage
Protocol 3: Immunofluorescence (IF) for YAP/TAZ Localization

This protocol provides a more quantitative assessment of YAP/TAZ nuclear localization in cultured cells or tissue sections.[7][11]

1. Cell Culture and Fixation:

  • Culture cells on glass coverslips and treat with this compound or control.
  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

2. Permeabilization and Blocking:

  • Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes.
  • Block with 10% goat serum in PBS with 0.1% Triton X-100 (PBST) for 1 hour.[8]

3. Antibody Staining:

  • Incubate with the primary antibody for YAP or TAZ diluted in blocking buffer overnight at 4°C.
  • Wash three times with PBST.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
  • Counterstain nuclei with DAPI.

4. Imaging and Analysis:

  • Mount coverslips on slides with an anti-fade mounting medium.
  • Image using a fluorescence or confocal microscope.
  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software (e.g., ImageJ).

ParameterDescription
Sample Type Cultured Cells, Cryosections, FFPE Tissue
Target Proteins YAP, TAZ
Detection Fluorescently-labeled secondary antibodies
Readout Nuclear-to-cytoplasmic fluorescence intensity ratio
Protocol 4: Luciferase Reporter Assay for YAP/TAZ-TEAD Transcriptional Activity

This assay directly measures the transcriptional activity of the YAP/TAZ-TEAD complex in living cells.[12][13]

1. Cell Transfection:

  • Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization).

2. Treatment and Lysis:

  • After 24 hours, treat the cells with this compound or control for the desired time period.
  • Lyse the cells using a passive lysis buffer.

3. Luminescence Measurement:

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
  • Express the results as a fold change relative to the control-treated cells.

ParameterDescription
Sample Type Cultured Cells
Assay Principle Measurement of light output from a TEAD-driven luciferase reporter gene
Normalization Co-transfection with a Renilla luciferase control plasmid
Readout Relative Luciferase Units (RLU)
Protocol 5: Liquid Biopsy for Circulating Biomarkers

Liquid biopsies offer a non-invasive method for monitoring treatment response by analyzing biomarkers in bodily fluids like blood.[14][15] For YAP/TAZ pathway activity, this can involve measuring the mRNA of target genes within extracellular vesicles (EVs).[14]

1. Plasma Isolation:

  • Collect whole blood in EDTA tubes and centrifuge to separate plasma.

2. Extracellular Vesicle (EV) Isolation:

  • Isolate EVs from plasma using methods such as ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits.

3. RNA Extraction from EVs:

  • Extract RNA from the isolated EVs using a specialized kit for biofluids.

4. Gene Expression Analysis:

  • Perform cDNA synthesis and qPCR as described in Protocol 1 to measure the levels of YAP/TAZ target gene transcripts (e.g., CYR61) within the EVs.[14]

ParameterDescription
Sample Type Plasma
Analyte mRNA from Extracellular Vesicles (EVs)
Target Genes CTGF, CYR61
Potential Non-invasive, longitudinal monitoring of treatment response

Summary of Quantitative Data

AssayBiomarkerExpected Change with InhibitionSample TypeKey Readout
qPCR CCR1 mRNADecreaseWhole Blood, TissueRelative Fold Change
HEXIM1 mRNAIncreaseWhole Blood, TissueRelative Fold Change
CTGF, CYR61 mRNADecreaseTissue, Cells, EVsRelative Fold Change
IHC YAP/TAZ ProteinShift from Nuclear to CytoplasmicFFPE TissueStaining Score (Intensity & %)
IF YAP/TAZ ProteinDecrease in Nuclear LocalizationCells, TissueNuclear/Cytoplasmic Ratio
Luciferase Assay TEAD ActivityDecreaseCultured CellsRelative Luciferase Units

Conclusion

The monitoring of pharmacodynamic biomarkers is integral to the development of targeted therapies like this compound. The established biomarkers, decreased CCR1 and increased HEXIM1 mRNA, provide a direct measure of the biological activity of this pan-BET inhibitor. The protocols detailed in this application note offer robust methods for quantifying these changes. Additionally, the exploration of biomarkers within the Hippo-YAP/TAZ pathway, while not yet clinically validated for this compound, may uncover novel mechanisms of action, resistance, or opportunities for combination therapies. The provided protocols for assessing YAP/TAZ localization and transcriptional activity serve as a valuable resource for researchers aiming to comprehensively characterize the pharmacodynamic effects of this compound and other epigenetic modulators.

References

Troubleshooting & Optimization

Technical Support Center: FT-1101 Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing FT-1101 in leukemia cell experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the emergence of resistance to this compound, a potent pan-BET bromodomain inhibitor that suppresses key oncogenes like MYC.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4. This binding displaces BET proteins from chromatin, particularly at super-enhancer regions that drive the expression of critical oncogenes. A key downstream effect is the profound suppression of MYC transcription, which leads to cell cycle arrest and apoptosis in sensitive hematologic malignancy cell lines.[1]

Q2: My leukemia cells have developed resistance to this compound. What are the most likely mechanisms?

Acquired resistance to BET inhibitors like this compound is an emerging challenge. Unlike kinase inhibitors, where target mutations are common, resistance to BET inhibitors often involves transcriptional reprogramming and the activation of compensatory signaling pathways. Key hypothesized mechanisms include:

  • Activation of the Wnt/β-catenin Pathway: Upregulation of Wnt signaling can functionally replace BRD4 at key gene promoters, including the MYC locus, thereby maintaining its expression despite BET inhibition.[2][3][4][5]

  • Transcriptional Rewiring: Resistant cells can remodel their transcriptional landscape, becoming less dependent on BRD4-mediated gene regulation.[3][6]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of BCL-2 family proteins can confer resistance by blocking the apoptotic cascade initiated by this compound.[7][8][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-resistant leukemia cells.

Issue 1: My this compound resistant cells show sustained MYC expression despite treatment.

  • Question: I've confirmed by RT-qPCR and Western blot that MYC levels are no longer suppressed by this compound in my resistant cell line. What is the underlying cause?

  • Answer: This is a hallmark of acquired resistance to BET inhibitors.[2][10] The most probable cause is the activation of a BRD4-independent mechanism to maintain MYC transcription. The leading candidate is the Wnt/β-catenin signaling pathway .[4][5] In resistant cells, β-catenin can be recruited to the MYC enhancer, taking over the transcriptional activation role of BRD4.[2][4]

    Troubleshooting Steps:

    • Assess Wnt Pathway Activation: Perform a Western blot to check for elevated levels of active (non-phosphorylated) β-catenin and total β-catenin in your resistant cells compared to the parental, sensitive line.

    • Confirm Target Gene Upregulation: Use RT-qPCR to measure the expression of known Wnt target genes (e.g., AXIN2, LEF1). An increase in these genes further implicates Wnt signaling.

    • Perform BRD4/β-catenin ChIP: Conduct a Chromatin Immunoprecipitation (ChIP) experiment to investigate protein binding at the MYC promoter/enhancer. In resistant cells, you would expect to see reduced BRD4 binding but increased β-catenin binding in the presence of this compound.

Issue 2: The IC50 of this compound in my resistant cells has increased dramatically (>10-fold), but MYC is still partially suppressed.

  • Question: My resistant cells require a much higher concentration of this compound to induce cell death, yet I still see some effect on MYC expression. Why are the cells surviving?

  • Answer: This scenario suggests that while the primary target (BRD4) is still being inhibited to some degree, the cells have developed mechanisms to evade apoptosis. Two common causes are upregulation of anti-apoptotic proteins or increased drug efflux.

    Troubleshooting Steps:

    • Profile BCL-2 Family Proteins: Perform a Western blot for key anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1.[7][8] Upregulation of BCL-2 is frequently observed in BET inhibitor resistance and can uncouple MYC suppression from apoptosis induction.[7][11]

    • Assess Drug Efflux Pump Activity: Check for overexpression of drug transporters like P-glycoprotein (MDR1/ABCB1) via flow cytometry or Western blot.[1] You can also perform a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123) with and without a known MDR1 inhibitor (e.g., Verapamil) to confirm activity.

    • Consider Combination Therapy: Experimentally, combining this compound with a BCL-2 inhibitor (like Venetoclax) can restore sensitivity in cells with high BCL-2 expression.[9][12]

Issue 3: I am trying to generate an this compound resistant cell line, but the cells die before adapting.

  • Question: I am using a dose-escalation protocol to create a resistant line, but I am having difficulty finding a concentration that allows for the selection of resistant clones without killing the entire population. What can I do?

  • Answer: Generating a stable resistant cell line is a lengthy process that requires careful titration of the drug concentration.[13][14][15]

    Troubleshooting Steps:

    • Refine Starting Concentration: Begin by treating cells with a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%), not the IC50. This provides sufficient selective pressure without causing overwhelming cell death.

    • Use a Slower Escalation Schedule: Increase the drug concentration more gradually. Instead of doubling the dose at each step, try increasing it by 1.5-fold.[15] Allow the cells to fully recover and reach >80% confluency before the next dose escalation. This process can take several months.[14]

    • Consider a "Pulse" Method: An alternative is to treat the cells with a higher concentration (e.g., the IC50) for a shorter period (e.g., 48-72 hours), then wash the drug out and allow the surviving cells to recover in drug-free media before the next pulse.

Data Presentation

Table 1: Comparative Analysis of this compound Sensitive vs. Resistant Leukemia Cells

ParameterSensitive Line (e.g., MV-4-11)Resistant Line (e.g., MV-4-11-FR)Typical Fold ChangePotential Implication
This compound IC50 ~40 nM>500 nM>10-foldSuccessful resistance development
MYC mRNA (24h this compound) 0.2-fold of control0.9-fold of control~4.5x higher in Res.Transcriptional rewiring
BCL-2 Protein Level BaselineElevated3 to 5-foldApoptotic evasion
Active β-catenin Low / BaselineHigh>4-foldWnt pathway activation
MDR1 Expression Low / UndetectableModerate to High>10-foldDrug efflux

Visualizations

Signaling & Resistance Pathways

FT1101_Resistance

Experimental Workflow

Workflow start Observe this compound Resistance (High IC50) qRT_PCR qRT_PCR start->qRT_PCR end Design Combination Study (e.g., + Wnt or BCL-2 Inh.) western western qRT_PCR->western chip chip western->chip flow flow chip->flow mech1 mech1 flow->mech1 mech2 mech2 flow->mech2 mech3 mech3 flow->mech3 mech1->end mech2->end mech3->end

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a continuous exposure, dose-escalation method.

  • Determine Initial Concentration: First, determine the IC50 of this compound for the parental leukemia cell line using a standard 72-hour cell viability assay (e.g., CellTiter-Glo®).

  • Initiate Culture: Begin by culturing the parental cells in media containing this compound at a concentration of IC20-IC30.

  • Monitor and Passage: Maintain the cells in the drug-containing medium. Monitor cell viability and morphology. When the culture reaches >80% confluency and demonstrates stable proliferation, passage the cells. Cryopreserve vials at each stable concentration.

  • Dose Escalation: After several successful passages (~2-3 weeks) at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[15]

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Confirm Resistance: A cell line is generally considered resistant when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line. Periodically re-assess the IC50 to quantify the level of resistance.

  • Stability Check: To confirm the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.

Protocol 2: Western Blot for MYC, BCL-2, and β-catenin
  • Sample Preparation: Treat sensitive and resistant cells with vehicle (DMSO) and this compound for 24 hours. Harvest 1-2 x 10^6 cells per condition.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

    • Anti-c-Myc

    • Anti-BCL-2

    • Anti-Active-β-Catenin

    • Anti-Total-β-Catenin

    • Anti-β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for BRD4

This protocol provides a general framework for assessing BRD4 occupancy at the MYC enhancer.

  • Cell Treatment & Cross-linking: Culture ~2-5 x 10^7 sensitive and resistant cells per condition. Treat with vehicle or this compound for 6-24 hours. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.

  • Cell Lysis & Chromatin Shearing: Harvest and wash cells. Lyse cells and isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp. This step is critical and requires optimization.[16]

  • Immunoprecipitation (IP):

    • Save 5-10% of the sheared chromatin as an "Input" control.

    • Pre-clear the remaining chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated anti-BRD4 antibody (or a non-specific IgG control).

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-links: Add Proteinase K and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

  • Analysis: Use the purified DNA for qPCR with primers specific to the MYC enhancer region to quantify BRD4 binding. Normalize the results to the Input control.

References

Technical Support Center: Off-Target Effects of the BET Inhibitor CC-95775

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential off-target effects of the BET inhibitor CC-95775. The information is presented in a question-and-answer format to provide clear and concise guidance for troubleshooting experiments and interpreting data.

I. Frequently Asked Questions (FAQs)

Q1: What is the known target profile of CC-95775?

CC-95775 is characterized as a non-specific bromodomain and extra-terminal (BET) inhibitor with potent activity against all four members of the BET family: BRD2, BRD3, BRD4, and BRDT.[1][2] Additionally, it has been noted to exhibit activity towards several non-BET bromodomain-containing proteins, although specific quantitative data on these interactions are not extensively available in public literature.[1][2]

Q2: What are the potential on-target and off-target related adverse effects observed with CC-95775 in clinical studies?

In a phase 1 study involving patients with advanced solid tumors, the safety profile of CC-95775 was characterized by several treatment-related adverse events. The most common of these was thrombocytopenia.[2] Other observed adverse events included gastrointestinal issues such as nausea, and general disorders.[2] More serious, though transient, treatment-related adverse events have also been reported, including QT prolongation, abnormal T wave, posterior reversible encephalopathy syndrome, and acute kidney injury.[1][2] These effects may be a result of on-target inhibition of BET proteins in normal tissues, off-target activities, or a combination of both.

Q3: How can I differentiate between on-target and off-target effects in my cellular experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of a Negative Control: If available, a structurally similar but inactive analog of CC-95775 can be a powerful tool. An effect observed with the active compound but not the inactive one is more likely to be on-target.

  • Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the inhibitor, consistent with its known potency for BET bromodomains. Off-target effects often manifest at higher concentrations.

  • Target Engagement Assays: Directly measure the binding of CC-95775 to its intended BET targets within the cell using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.

  • Rescue Experiments: If a phenotype is thought to be due to the downregulation of a specific BET target gene (e.g., MYC), attempting to rescue the phenotype by overexpressing that gene can provide evidence for an on-target mechanism.

  • Orthogonal Approaches: Use alternative methods to inhibit the target, such as RNA interference (siRNA or shRNA), to see if a similar phenotype is produced.

II. Troubleshooting Guides

This section provides guidance on common issues that may arise during in vitro experiments with CC-95775, potentially related to its off-target profile.

Issue 1: Unexpected or Contradictory Phenotypes

Question: I am observing a cellular phenotype that is not consistent with the known functions of BET proteins. Could this be an off-target effect?

Answer: Yes, unexpected phenotypes could be indicative of off-target activity, especially at higher concentrations of CC-95775.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that CC-95775 is engaging with BET proteins in your cellular model and at the concentrations used. Assays like CETSA or NanoBRET can confirm target binding.

  • Titrate the Inhibitor: Perform a dose-response curve to determine the EC50 for the observed phenotype. If the effect only occurs at concentrations significantly higher than the reported potency for BET inhibition, it is more likely to be an off-target effect.

  • Investigate Potential Off-Targets: Although a comprehensive public list of CC-95775 off-targets with IC50 values is not available, consider that it may interact with other bromodomain-containing proteins.

  • Consult Literature on Similar Compounds: Review literature on other pan-BET inhibitors to see if similar unexpected phenotypes have been reported and attributed to specific off-targets.

Issue 2: High Levels of Cytotoxicity

Question: I am observing significant cytotoxicity in my cell line, even at low concentrations of CC-95775. How can I determine if this is an on-target or off-target effect?

Answer: Cytotoxicity can be a result of potent on-target inhibition of essential genes or off-target effects.

Troubleshooting Steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on BET protein function. The observed cytotoxicity may be a strong on-target effect in a highly dependent cell line.

  • Apoptosis vs. Cell Cycle Arrest: Determine the mechanism of cell death. BET inhibitors often induce cell cycle arrest and apoptosis through the downregulation of oncogenes like MYC. Use assays for apoptosis (e.g., Annexin V staining, caspase activity) and cell cycle analysis (e.g., propidium iodide staining) to dissect the mechanism.

  • Compare with Other BET Inhibitors: Test other well-characterized BET inhibitors to see if they produce a similar cytotoxic profile in your cell line. Consistent effects across multiple BET inhibitors would suggest an on-target mechanism.

  • Assess Mitochondrial Function: Some off-target effects of small molecules can manifest as mitochondrial toxicity. Assays measuring mitochondrial membrane potential or oxygen consumption can be informative.

III. Experimental Protocols

Detailed protocols for key assays are provided below to assist in the characterization of CC-95775's effects in your experimental systems.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to verify drug binding to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with CC-95775 at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., BRD4) in the soluble fraction by Western blotting or other protein quantification methods like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and CC-95775-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Transfect cells with a vector expressing the BET protein of interest (e.g., BRD4) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a suitable assay plate.

  • Tracer and Compound Addition: Add the NanoBRET™ tracer and serial dilutions of CC-95775 to the cells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of filtered luminescence measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of CC-95775 indicates competitive binding to the target protein. The data can be used to determine the intracellular IC50 value.

IV. Visualizations

Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of the experimental processes and potential downstream effects of BET inhibition, the following diagrams are provided.

G cluster_workflow CETSA Workflow start Treat cells with CC-95775 or Vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble/insoluble fractions lyse->centrifuge quantify Quantify soluble target protein (e.g., Western Blot) centrifuge->quantify analyze Analyze thermal shift quantify->analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

G cluster_pathway Simplified BET Inhibitor On-Target Pathway BET_inhibitor CC-95775 BET_protein BET Proteins (BRD2/3/4) BET_inhibitor->BET_protein inhibits binding Chromatin Acetylated Chromatin BET_protein->Chromatin binds to Transcription_Machinery Transcriptional Machinery (e.g., P-TEFb) BET_protein->Transcription_Machinery recruits Oncogenes Oncogenes (e.g., MYC) Transcription_Machinery->Oncogenes activates transcription Cell_Cycle Cell Cycle Progression & Proliferation Oncogenes->Cell_Cycle promotes

Caption: Simplified on-target mechanism of action for BET inhibitors.

References

Technical Support Center: Managing Thrombocytopenia with BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing thrombocytopenia, a common side effect observed with the use of BET (Bromodomain and Extra-terminal domain) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind BET inhibitor-induced thrombocytopenia?

A1: BET inhibitor-induced thrombocytopenia is considered an on-target toxicity.[1] BET proteins, particularly BRD4, are essential for the function of the transcription factor GATA1, a master regulator of megakaryopoiesis (platelet production).[1][2] By inhibiting BET proteins, the transcription of GATA1 and its downstream target genes, such as NFE2 and PF4, is disrupted, leading to impaired megakaryocyte maturation and a subsequent decrease in platelet formation.[1][2][3]

Q2: How common is thrombocytopenia with BET inhibitor treatment?

A2: Thrombocytopenia is the most common dose-limiting toxicity observed in clinical trials of BET inhibitors.[4][5] The incidence and severity can vary depending on the specific inhibitor, dose, and patient population. In monotherapy, thrombocytopenia has been observed in approximately 42.1% of patients, with severe (grade ≥3) thrombocytopenia occurring in about 20.3% of cases.[5] For some BET inhibitors like OTX-015, the reported event rate of thrombocytopenia can be as high as 96% in patients with hematological malignancies.[5]

Q3: Are there any biomarkers to predict or monitor BET inhibitor-induced thrombocytopenia?

A3: Yes, the downregulation of GATA1-regulated genes, specifically NFE2 and PF4, in blood samples has been identified as a promising biomarker for the early detection of BET inhibitor-induced thrombocytopenia.[2][3] Monitoring the transcriptional changes of these genes can help in proactively managing this side effect.[3] Target engagement of BET inhibitors can also be monitored by measuring the upregulation of HEXIM1 expression.[2]

Q4: What are the current clinical management strategies for BET inhibitor-induced thrombocytopenia?

A4: In clinical settings, management of BET inhibitor-induced thrombocytopenia typically involves dose modification or interruption of the treatment.[4] In cases of severe thrombocytopenia, platelet transfusions may be necessary to prevent bleeding complications.[4]

Q5: Are there any preclinical strategies being explored to mitigate this toxicity?

A5: Preclinical studies in rat models have explored the use of supportive care agents. For instance, recombinant human erythropoietin (rhEPO) and folic acid have shown potential in partially mitigating thrombocytopenia.[6] Another agent, Romiplostim, a thrombopoietin receptor agonist, has also demonstrated a partial mitigation of this side effect.[6] Additionally, the development of more selective BET inhibitors, such as those targeting specific bromodomains (BD1 or BD2), is an ongoing strategy to reduce toxicities while maintaining efficacy.[7][8]

Troubleshooting Guides

Issue: Unexpectedly severe or rapid onset of thrombocytopenia in an in vivo experiment.

Potential Cause Troubleshooting Action
Incorrect Dosing or Formulation Verify the concentration and stability of the BET inhibitor formulation. Ensure accurate dose calculations and administration techniques.
Animal Model Sensitivity Different strains or species may have varying sensitivities. Review literature for known sensitivities of your chosen model. Consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.
Off-Target Effects While thrombocytopenia is a known on-target effect, rule out other potential causes of toxicity. Include a negative control group (vehicle only) and consider using a structurally related inactive compound if available.
Compounding Health Issues in Animals Ensure animals are healthy before starting the experiment. Pre-existing conditions could exacerbate the toxic effects.

Issue: Difficulty in correlating thrombocytopenia with target engagement.

Potential Cause Troubleshooting Action
Suboptimal Timing of Sample Collection The downregulation of target genes like NFE2 and PF4 can occur within hours of treatment.[2] Design a time-course experiment to collect blood samples at various early time points post-dosing to capture the maximal transcriptional changes.
Insensitive Assay Ensure your qPCR or other gene expression analysis method is optimized and validated for sensitivity and specificity for the target genes.
Lack of Baseline Measurement Always collect pre-treatment (baseline) blood samples from each animal to serve as its own control for platelet counts and gene expression levels.
Inadequate Target Engagement Marker In addition to monitoring platelet counts and downstream gene expression, consider measuring a direct target engagement marker like HEXIM1 expression to confirm the inhibitor is hitting its target.[2]

Quantitative Data Summary

Table 1: Incidence of Thrombocytopenia with Various BET Inhibitors (Monotherapy)

BET InhibitorAll Grades Incidence (%)Grade ≥3 Incidence (%)
Overall 42.120.3
OTX-015 22 - 96~58 (in one study)
CC-90010 Not specifiedNot specified
ABBV-075 Not specifiedNot specified
INCB054329 Not specifiedNot specified

Data compiled from a systematic review of clinical trials.[5] The range for OTX-015 reflects differences observed between studies in patients with solid tumors versus hematological malignancies.[5]

Key Experimental Protocols

Protocol 1: Assessment of Hematological Toxicity in a Murine Model

Objective: To evaluate the effect of a BET inhibitor on peripheral blood cell counts, particularly platelets, in a mouse model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6), with age and sex-matched cohorts.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, BET inhibitor low dose, BET inhibitor high dose). A typical group size is 5-8 animals.

  • Dosing:

    • Prepare the BET inhibitor formulation and vehicle control.

    • Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.

  • Blood Collection:

    • Collect baseline blood samples (e.g., 50-100 µL) via the submandibular or saphenous vein into EDTA-coated tubes before the first dose.

    • Collect blood samples at specified time points during the treatment period (e.g., weekly) and at the terminal endpoint.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer to determine platelet counts, as well as other parameters like red and white blood cell counts.

  • Data Analysis:

    • Compare the platelet counts of the treatment groups to the vehicle control group at each time point using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

Protocol 2: Gene Expression Analysis of Thrombocytopenia Biomarkers

Objective: To measure the expression of GATA1, NFE2, and PF4 in whole blood samples from treated animals to assess the mechanistic basis of thrombocytopenia.

Methodology:

  • Blood Sample Collection and RNA Stabilization:

    • Collect whole blood (as in Protocol 1) directly into RNA stabilization tubes (e.g., PAXgene Blood RNA Tubes).

  • RNA Isolation:

    • Isolate total RNA from the stabilized blood samples using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions using a suitable master mix, cDNA template, and primers specific for your target genes (Gata1, Nfe2, Pf4 in mice) and a stable housekeeping gene (e.g., Actb, Gapdh).

    • Run the qPCR reactions on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Compare the relative gene expression levels between the treatment and vehicle control groups.

Visualizations

BET_Inhibitor_Thrombocytopenia_Pathway BETi BET Inhibitor BETp BET Proteins (BRD4) BETi->BETp Inhibition GATA1 GATA1 Transcription Factor BETp->GATA1 Activation Genes Target Genes (NFE2, PF4) GATA1->Genes Transcriptional Activation Megakaryopoiesis Megakaryocyte Maturation Genes->Megakaryopoiesis Promotion Platelets Platelet Production Megakaryopoiesis->Platelets Leads to

Caption: Signaling pathway of BET inhibitor-induced thrombocytopenia.

Experimental_Workflow_Toxicity cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Animal_Model Select Animal Model Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Group Allocation Acclimatization->Grouping Baseline Baseline Sample Collection (Blood) Grouping->Baseline Dosing Daily Dosing (Vehicle/BETi) Baseline->Dosing Monitoring Monitor Clinical Signs & Body Weight Dosing->Monitoring Sampling Interim Blood Sampling Monitoring->Sampling Terminal Terminal Sample Collection Monitoring->Terminal Sampling->Dosing CBC Complete Blood Count (CBC) Terminal->CBC qPCR Gene Expression Analysis (qPCR) Terminal->qPCR Analysis Data Analysis CBC->Analysis qPCR->Analysis

Caption: General experimental workflow for in vivo toxicity studies.

Troubleshooting_Logic Start Significant Drop in Platelet Count Check_Dose Verify Dosing & Formulation Start->Check_Dose Review_Model Review Animal Model Sensitivity Start->Review_Model Assess_Health Assess General Animal Health Start->Assess_Health Refine_Protocol Refine Protocol Check_Dose->Refine_Protocol Dose_Response Consider Dose- Response Study Review_Model->Dose_Response Assess_Health->Refine_Protocol Dose_Response->Refine_Protocol

Caption: Troubleshooting workflow for severe thrombocytopenia.

References

Optimizing FT-1101 delivery in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing the selective enzyme inhibitor FT-1101 in animal models. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during preclinical experiments.

Section 1: Formulation and Handling

This section covers the proper preparation and handling of this compound for in vivo studies.

Parameter Vehicle Recommendation Maximum Concentration Storage Conditions
Oral Gavage (Mouse) 0.5% (w/v) Methylcellulose in sterile water20 mg/mLShort-term: 2-8°C for up to 7 days. Long-term: -20°C for up to 3 months.
Intravenous Injection (Rat) 10% DMSO, 40% PEG300, 50% Saline5 mg/mLPrepare fresh for each use. Do not store.

Frequently Asked Questions (FAQs):

Q1: My this compound solution prepared for oral gavage shows precipitation after a few hours at room temperature. What should I do?

A1: this compound has limited aqueous solubility. It is recommended to prepare the suspension fresh daily. If precipitation occurs, ensure the methylcellulose is fully dissolved before adding the compound and use a magnetic stirrer to maintain a homogenous suspension during dosing. Sonication for 5-10 minutes can also help in achieving a finer, more stable suspension.

Q2: Can I use DMSO for my oral gavage formulation?

A2: While this compound is soluble in DMSO, using high concentrations of DMSO for in vivo oral administration is not recommended due to potential toxicity in animal models. The recommended vehicle for oral gavage is 0.5% methylcellulose.

Q3: The viscosity of the 0.5% methylcellulose solution is too high for my gavage needles. What are my options?

A3: Ensure you are using low-viscosity methylcellulose (e.g., ~400 cP). If the viscosity is still an issue, you can slightly warm the vehicle to 37°C to reduce its viscosity during preparation and administration. Ensure the solution cools to room temperature before administering to the animal.

Section 2: Dosing and Administration

This section provides guidance on the administration of this compound to various animal models.

Animal Model Route of Administration Recommended Dose Range Dosing Frequency
Mouse (Xenograft) Oral Gavage25 - 100 mg/kgOnce daily (QD)
Rat (PK Studies) Oral Gavage10 - 50 mg/kgSingle dose
Rat (PK Studies) Intravenous (IV)2 - 10 mg/kgSingle dose

Troubleshooting Guide:

Issue: High variability in plasma concentrations of this compound is observed between animals in the same cohort.

  • Possible Cause 1: Inaccurate Dosing.

    • Solution: Ensure accurate body weight measurements for each animal before every dose. Calibrate the pipettes or syringes used for dosing. For oral gavage, ensure the entire dose is delivered to the stomach and not regurgitated.

  • Possible Cause 2: Inconsistent Formulation.

    • Solution: If using a suspension, ensure it is continuously stirred during the dosing procedure to prevent the compound from settling. Prepare a fresh formulation for each dosing day.

  • Possible Cause 3: Food Effect.

    • Solution: The presence of food in the stomach can alter the absorption of orally administered compounds. For pharmacokinetic studies, it is recommended to fast the animals for 4-6 hours before dosing.

Issue: Signs of toxicity (e.g., weight loss, lethargy) are observed at the intended therapeutic dose.

  • Possible Cause 1: Vehicle Toxicity.

    • Solution: Run a vehicle-only control group to assess the tolerability of the formulation itself. If toxicity is observed in this group, a different vehicle may be required.

  • Possible Cause 2: Compound Intolerance.

    • Solution: Reduce the dose of this compound or decrease the dosing frequency (e.g., from once daily to every other day). Implement a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Section 3: Experimental Protocols & Workflows

Protocol 1: Preparation of this compound for Oral Gavage in Mice
  • Prepare the Vehicle: Weigh the required amount of methylcellulose (0.5% w/v) and dissolve it in sterile water. For example, to make 100 mL, add 0.5 g of methylcellulose to 100 mL of water. Stir overnight at 4°C to ensure complete dissolution.

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.

  • Create a Slurry: In a sterile mortar, add a small amount of the methylcellulose vehicle to the this compound powder and grind with a pestle to create a smooth, uniform paste. This prevents clumping.

  • Prepare Final Suspension: Gradually add the remaining vehicle to the mortar while stirring continuously.

  • Homogenize: Transfer the suspension to a sterile beaker and place it on a magnetic stirrer. Maintain continuous stirring to ensure a homogenous suspension. Sonication for 5-10 minutes can further improve homogeneity.

  • Administration: Use a calibrated syringe with a proper gauge gavage needle to administer the desired volume based on the animal's body weight. The suspension should be continuously stirred during the process of drawing up individual doses.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis animal_acclimatization Animal Acclimatization (7 days) tumor_implantation Tumor Cell Implantation animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups (e.g., n=8 per group) tumor_growth->randomization treatment_start Initiate Dosing: - Vehicle Control - this compound (e.g., 50 mg/kg) randomization->treatment_start daily_dosing Daily Dosing (PO) & Body Weight Measurement treatment_start->daily_dosing tumor_measurement Tumor Volume Measurement (2-3 times/week) daily_dosing->tumor_measurement tumor_measurement->treatment_start endpoint Study Endpoint Criteria Met (e.g., tumor volume > 2000 mm³) tumor_measurement->endpoint Tumor growth criteria pk_sampling Pharmacokinetic (PK) Blood Sampling endpoint->pk_sampling tissue_harvest Tumor & Tissue Harvest pk_sampling->tissue_harvest pd_analysis Pharmacodynamic (PD) Analysis (e.g., Western Blot, IHC) tissue_harvest->pd_analysis

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

signaling_pathway p_tefb P-TEFb Complex (CDK9/Cyclin T1) ser2 Serine 2 Phosphorylation p_tefb->ser2 phosphorylates ft1101 This compound ft1101->p_tefb inhibits pol_ii RNA Polymerase II pol_ii->ser2 transcription Transcriptional Elongation ser2->transcription myc Anti-apoptotic proteins (e.g., MYC, MCL1) transcription->myc apoptosis Apoptosis myc->apoptosis

Caption: The proposed signaling pathway for this compound as a CDK9 inhibitor.

Solubility and stability of FT-1101 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FT-1101, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound is a potent pan-BET bromodomain inhibitor.[1] For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of small molecules like this compound due to its strong solubilizing capacity for a wide range of organic compounds.[2]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve powdered this compound in high-purity, anhydrous DMSO to your desired concentration. It is recommended to start with a higher concentration, for example, 10 mM or higher, which can then be diluted for your specific experimental needs. Vigorous shaking or vortexing can aid in dissolution. For some compounds, brief sonication may be helpful, but it should be used with caution to avoid heating the sample.

Q3: What are the optimal storage conditions for this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles, which can potentially degrade the compound over time.[3][4][5] When not in use, keep the solution tightly sealed to prevent the absorption of atmospheric water, as water content can affect compound stability.[3][4][5]

Q4: How many freeze-thaw cycles can a stock solution of a compound in DMSO typically endure?

A4: While the tolerance to freeze-thaw cycles is compound-specific, studies on various compounds stored in DMSO have shown no significant loss after multiple cycles (e.g., up to 11 cycles).[3][4][5] However, to ensure the highest quality of your experimental results, it is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.

Q5: I see precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature or briefly in a 37°C water bath and vortex thoroughly to redissolve the precipitate before use. Ensure the compound is fully dissolved before making further dilutions. If precipitation persists, it may indicate that the storage concentration is too high.

Q6: How can I check the stability of my this compound stock solution over time?

A6: The stability of your this compound stock solution can be monitored by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to assess the purity of the compound and detect the presence of any degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Powder in DMSO - Insufficient solvent volume.- Low ambient temperature.- Compound has low solubility at the attempted concentration.- Increase the volume of DMSO.- Gently warm the solution while vortexing.- Attempt to dissolve at a lower concentration.
Precipitate Forms After Diluting DMSO Stock in Aqueous Buffer - The compound has low aqueous solubility.- The final DMSO concentration in the aqueous solution is too low to maintain solubility.- Increase the final percentage of DMSO in the aqueous solution (ensure it is compatible with your experimental system).- Prepare the final dilution immediately before use.- Consider using a surfactant or other solubilizing agent, if appropriate for your assay.
Inconsistent Experimental Results - Inaccurate concentration of the stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Incomplete dissolution of the compound.- Verify the concentration of your stock solution using a spectrophotometric or other quantitative method.- Use a fresh aliquot of the stock solution for critical experiments.- Ensure the compound is fully dissolved before each use by visual inspection and gentle warming/vortexing if necessary.

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a general method to determine the solubility of this compound in DMSO.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Alternatively, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated DMSO solution, which represents the solubility.

Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution under various storage conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for different time points.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS.

  • Data Analysis:

    • For each time point and condition, determine the concentration of this compound remaining.

    • Calculate the percentage of the initial concentration to assess degradation.

    • Chromatographic data should also be inspected for the appearance of new peaks, which may indicate degradation products.

Visualizations

This compound Mechanism of Action

This compound is a pan-BET (Bromodomain and Extra-Terminal domain) inhibitor. It competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing them from binding to acetylated histones on chromatin. This disrupts the transcription of key oncogenes, most notably MYC, leading to reduced cell proliferation and tumor growth.[1]

FT1101_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Chromatin Chromatin with Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) BET->Chromatin Binds to acetylated histones MYC_Gene MYC Gene BET->MYC_Gene Promotes transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Drives FT1101 This compound FT1101->BET Inhibits Binding

Caption: Signaling pathway illustrating the inhibitory action of this compound on BET proteins and downstream MYC expression.

Experimental Workflow for Solubility Determination

Solubility_Workflow A 1. Add excess this compound to DMSO B 2. Equilibrate for 24-48h (agitation) A->B C 3. Separate solid (centrifuge/filter) B->C D 4. Dilute supernatant C->D E 5. Quantify concentration (HPLC/UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

References

Technical Support Center: FT-1101 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of FT-1101 in combination therapies. The information is based on the known class-effects of pan-BET inhibitors, as specific toxicity data for this compound is limited in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the downregulation of key oncogenes, such as MYC, and subsequent inhibition of tumor cell proliferation.[2] Preclinical studies have demonstrated its anti-tumor activity in various hematologic malignancies.[1][3]

Q2: What are the expected on-target toxicities of pan-BET inhibitors like this compound?

The most common on-target toxicities associated with pan-BET inhibitors are hematological, with thrombocytopenia (low platelet count) being a frequent dose-limiting toxicity.[2][4] This is considered an on-target effect because BET proteins, particularly BRD2 and BRD3, are essential for the function of the transcription factor GATA1, which is a master regulator of platelet production (megakaryopoiesis). Gastrointestinal (GI) toxicities, such as nausea, vomiting, and diarrhea, are also common and are thought to be on-target effects related to the disruption of intestinal epithelial homeostasis.[5]

Q3: What are the potential advantages and disadvantages of combining this compound with other agents like azacitidine?

Combining this compound with other anti-cancer agents, such as the hypomethylating agent azacitidine, aims to achieve synergistic anti-tumor effects and potentially overcome resistance mechanisms.[6] However, combination therapies can also lead to cumulative or enhanced toxicities.[6] For instance, a phase I study of another BET inhibitor with azacitidine reported febrile neutropenia and pneumonia as common nonhematologic toxicities.[7] Careful dose selection and scheduling are crucial to optimize the therapeutic window.

Q4: Are there strategies to mitigate the toxicity of pan-BET inhibitors?

Yes, several strategies are being investigated to manage the toxicities of pan-BET inhibitors. One key approach is the use of intermittent dosing schedules, which has been explored in clinical trials to allow for recovery from on-target toxicities like thrombocytopenia.[1] Additionally, the development of more selective BET inhibitors that target specific bromodomains (BD1 or BD2) or individual BET proteins is an active area of research aimed at separating efficacy from toxicity.[5]

Troubleshooting Guides

Issue 1: Unexpectedly high in vitro cytotoxicity in non-cancerous cell lines.

Possible Cause: Off-target effects or high sensitivity of the specific normal cell line to BET inhibition.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Utilize a target engagement assay, such as a cellular thermal shift assay (CETSA) or NanoBRET, to confirm that this compound is binding to BET proteins in your cell line at the concentrations used.

  • Titrate the Dose: Determine the IC50 of this compound in your cancer cell line of interest and use the lowest effective concentration in your experiments to minimize off-target effects.

  • Use Control Compounds: Include a structurally related but inactive control compound if available to differentiate between on-target and off-target toxicity.

  • Evaluate Cell Line Specificity: The transcriptional dependencies on BET proteins can vary between cell lines. Consider testing on a panel of normal cell lines to understand the specificity of the observed cytotoxicity.

Issue 2: Significant in vivo toxicity (e.g., weight loss, lethargy) in animal models at presumed therapeutic doses.

Possible Cause: On-target toxicity in normal tissues, off-target effects, or inappropriate dosing schedule.

Troubleshooting Steps:

  • Monitor Hematological Parameters: Conduct complete blood counts (CBCs) at baseline and throughout the study to monitor for thrombocytopenia, neutropenia, and anemia.

  • Implement Intermittent Dosing: If significant hematological toxicity is observed, consider switching to an intermittent dosing schedule (e.g., once or twice weekly) to allow for bone marrow recovery.

  • Provide Supportive Care: Ensure animals have adequate hydration and nutrition. For significant GI toxicity, consider supportive measures as per institutional guidelines.

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs (e.g., bone marrow, intestine, liver) to identify signs of toxicity.

Data on Pan-BET Inhibitor Class-Effect Toxicities

The following table summarizes common treatment-related adverse events observed with pan-BET inhibitors in clinical trials for hematologic malignancies. Note that this is a class-effect and the specific profile for this compound may vary.

Toxicity ClassCommon Adverse EventsManagement Considerations
Hematological Thrombocytopenia, Anemia, NeutropeniaRegular blood count monitoring, dose interruption or reduction, platelet transfusions if clinically indicated.
Gastrointestinal Nausea, Diarrhea, Vomiting, Decreased AppetiteAnti-emetic and anti-diarrheal medications, hydration support, dietary management.
Constitutional Fatigue, AstheniaPatient education on energy conservation, monitoring for other contributing factors (e.g., anemia).
Metabolic HyperbilirubinemiaRegular liver function tests, dose modification based on severity.

Experimental Protocols

Protocol 1: In Vitro Assessment of Combination Cytotoxicity

Objective: To determine the synergistic, additive, or antagonistic cytotoxic effects of this compound in combination with another therapeutic agent.

Methodology:

  • Cell Culture: Plate hematopoietic cancer cells at an appropriate density in 96-well plates.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent, both alone and in combination.

  • Treatment: Treat the cells with the drug combinations for a relevant time period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 for each agent alone. Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine the nature of the drug interaction.

Protocol 2: In Vivo Evaluation of Combination Therapy Toxicity

Objective: To assess the toxicity profile of this compound in combination with another agent in a murine xenograft or syngeneic model.

Methodology:

  • Animal Model: Utilize an appropriate mouse model with established tumors.

  • Dosing Regimen: Administer this compound and the combination agent at predetermined doses and schedules (e.g., oral gavage for this compound, intraperitoneal injection for the combination agent).

  • Monitoring: Monitor animal body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and tumor volume daily or as required.

  • Blood Collection: Collect peripheral blood via a suitable method (e.g., submandibular or saphenous vein) at baseline and at specified time points for complete blood counts and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological evaluation.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits TF_Complex Transcription Factor Complex (e.g., p-TEFb) BRD4->TF_Complex recruits RNA_Pol_II RNA Polymerase II TF_Complex->RNA_Pol_II activates MYC MYC Gene MYC_mRNA MYC mRNA MYC->MYC_mRNA RNA_Pol_II->MYC transcribes Oncogenesis Oncogenesis MYC_mRNA->Oncogenesis promotes FT1101 This compound FT1101->BRD4 inhibits binding

Caption: this compound mechanism of action in inhibiting MYC gene transcription.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Dose-Response Matrix (this compound + Combo Agent) B Cell Viability Assay (e.g., CellTiter-Glo) A->B C Synergy Analysis (e.g., Bliss, Loewe) B->C D Xenograft/Syngeneic Model Establishment C->D Inform In Vivo Dose Selection E Combination Therapy Administration D->E F Monitor Toxicity (Weight, CBCs) E->F G Assess Efficacy (Tumor Volume) E->G H Endpoint Analysis (Histopathology) F->H G->H

Caption: Workflow for assessing combination therapy toxicity and efficacy.

Logical_Relationship Start Observe Toxicity in Combination Therapy IsHematological Is toxicity primarily hematological? Start->IsHematological IsGI Is toxicity primarily GI? IsHematological->IsGI No MonitorCBC Monitor CBCs and consider dose interruption/reduction IsHematological->MonitorCBC Yes SupportiveCare Administer supportive care (anti-emetics, hydration) IsGI->SupportiveCare Yes DoseReduce Consider dose reduction of one or both agents IsGI->DoseReduce No/Other Intermittent Consider intermittent dosing schedule MonitorCBC->Intermittent End Continue therapy with modifications Intermittent->End SupportiveCare->DoseReduce DoseReduce->End

Caption: Decision-making flowchart for managing combination therapy toxicities.

References

Technical Support Center: Addressing Variability in Xenograft Model Response to FT-1101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FT-1101 in xenograft models. Our goal is to help you navigate potential sources of variability and achieve consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By inhibiting BET proteins, particularly BRD4, this compound disrupts the transcriptional activation of key oncogenes, most notably MYC.[1][2] The downregulation of MYC leads to cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.[2][3]

Q2: What are the common sources of variability in xenograft model responses to treatment?

Variability in xenograft model responses can arise from several factors, broadly categorized as issues related to the compound, experimental protocol, or the biological model itself. These can include:

  • Compound-related issues:

    • Poor solubility and stability of the therapeutic agent.

    • Suboptimal formulation leading to low bioavailability.

    • Rapid metabolism and clearance in vivo.

  • Protocol-related issues:

    • Inadequate dosage or dosing frequency.

    • Improper administration route.

    • Incorrect timing of treatment initiation.

  • Model-related issues:

    • Inherent resistance of the cancer cell line to the drug.

    • Activation of compensatory signaling pathways.

    • Tumor microenvironment factors.

    • High inter-animal variability in tumor growth rates.[4]

Q3: Which tumor models are most likely to respond to this compound?

Tumor models with a high dependence on the MYC oncogene are predicted to be most sensitive to this compound.[1][3] This includes many hematologic malignancies such as acute myeloid leukemia (AML) and lymphoma, as well as certain solid tumors where MYC is a known driver.[5] It is advisable to perform in vitro sensitivity testing (e.g., IC50 determination) on your cell line of interest before initiating in vivo studies.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during xenograft studies with this compound.

Observed Issue Potential Causes Recommended Actions
High variability in tumor growth within the same treatment group. 1. Inconsistent number of cells injected.2. Variation in cell viability at the time of injection.3. Differences in the site of injection.4. Health status of the mice.1. Ensure accurate cell counting and resuspend cells thoroughly before injection.2. Check cell viability (e.g., using trypan blue) before injection; should be >90%.3. Use a consistent anatomical location for tumor cell implantation.4. Monitor animal health closely and exclude any unhealthy animals from the study.
No significant difference in tumor growth between this compound treated and vehicle control groups. 1. Insufficient drug exposure.2. The tumor model is resistant to BET inhibition.3. Suboptimal dosing regimen.1. Verify Drug Formulation and Administration: Ensure this compound is properly formulated and administered. Consider a pilot pharmacokinetic (PK) study to measure plasma and tumor drug concentrations.2. Confirm Target Engagement: Perform a Western blot on tumor lysates to assess the levels of MYC protein. A decrease in MYC expression in the treated group would confirm target engagement.3. Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific model.
Initial tumor regression followed by regrowth during treatment. 1. Development of acquired resistance.2. Activation of compensatory signaling pathways.1. Pharmacodynamic (PD) Analysis: Collect tumor samples at different time points (e.g., initial response, regrowth) and analyze for changes in the target pathway (MYC) and potential resistance markers.2. Combination Therapy: Consider combining this compound with inhibitors of potential escape pathways.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

  • Cell Culture: Culture the selected cancer cell line under standard conditions to ~80% confluency.

  • Cell Preparation: On the day of injection, harvest the cells and perform a cell count and viability assessment. Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration.

  • Animal Preparation: Use immunocompromised mice (e.g., NOD/SCID or NSG). Anesthetize the mouse prior to injection.

  • Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of the mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Western Blot for MYC Expression

  • Tumor Lysate Preparation: Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MYC overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Visualizations

FT1101_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET_Proteins BET Proteins (BRD4) Enhancer Enhancer Regions BET_Proteins->Enhancer binds to Acetyl_Histones Acetylated Histones Acetyl_Histones->Enhancer MYC_Gene MYC Gene Enhancer->MYC_Gene activates RNA_Pol_II RNA Pol II MYC_Gene->RNA_Pol_II recruits MYC_mRNA MYC mRNA RNA_Pol_II->MYC_mRNA transcribes MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates to Cell_Cycle_Progression Cell Cycle Progression MYC_Protein->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis MYC_Protein->Apoptosis_Inhibition FT_1101 This compound FT_1101->BET_Proteins inhibits

Caption: Mechanism of action of this compound.

Xenograft_Workflow A 1. Cell Culture (e.g., MYC-dependent cancer cell line) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Groups (Tumor Volume ~100-200 mm³) D->E F 6. Treatment Initiation (this compound or Vehicle) E->F G 7. Continued Tumor Monitoring & Data Collection F->G H 8. Endpoint: Tumor Excision for Pharmacodynamic Analysis (e.g., Western Blot) G->H

Caption: Standard experimental workflow for a subcutaneous xenograft study.

Troubleshooting_Logic Start High Variability or No Efficacy Observed Q1 Is drug formulation and administration correct? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there evidence of target engagement (e.g., decreased MYC)? A1_Yes->Q2 Fix1 Review and optimize formulation/administration protocol. Conduct pilot PK study. A1_No->Fix1 End_Success Potential for Improved Efficacy Fix1->End_Success A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the dosing regimen optimal? A2_Yes->Q3 Fix2 Perform Western blot for MYC. If no change, suspect formulation/dosing issue. A2_No->Fix2 Fix2->End_Success A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End_Resistance Consider inherent resistance or development of acquired resistance. Investigate escape pathways. A3_Yes->End_Resistance Fix3 Conduct dose-escalation study to find MTD and optimal dose. A3_No->Fix3 Fix3->End_Success

Caption: A logical workflow for troubleshooting unexpected xenograft study outcomes.

References

Troubleshooting inconsistent results in FT-1101 cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FT-1101

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Kinase X, a critical downstream effector of the Growth Factor Y (GFY) signaling pathway. By inhibiting Kinase X, this compound blocks downstream signaling, leading to a reduction in cell proliferation and induction of apoptosis in cells dependent on the GFY pathway.

Q2: Which cell lines are recommended for use with this compound?

We recommend using cell lines with documented overexpression or constitutive activation of the Growth Factor Y receptor (GFY-R). Responsiveness to this compound is directly correlated with the cell's dependency on the GFY signaling pathway for proliferation and survival. See Table 1 for examples.

Q3: What is the recommended starting concentration for this compound in a cell-based assay?

For initial experiments, we recommend a dose-response curve starting from 10 µM and performing 1:3 serial dilutions down to the low nanomolar range. The optimal concentration will vary depending on the cell line and assay duration.

Q4: How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common issue. The table below summarizes potential causes and solutions.

Table 1: Troubleshooting High IC50 Variability

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells and plates. Use a calibrated multichannel pipette or an automated cell dispenser.
Edge Effects on Plates Avoid using the outermost wells of the assay plate, as these are more prone to evaporation, leading to altered compound concentrations. Fill outer wells with sterile PBS or media.
Incomplete Compound Solubilization Vortex the this compound stock solution thoroughly before preparing dilutions. Ensure the compound is fully dissolved in the final culture medium before adding to cells.
Variable Incubation Times Standardize the incubation time with this compound across all experiments.
Issue 2: Low Potency or No Cellular Response to this compound

If this compound does not elicit the expected dose-dependent inhibition of cell proliferation, consider the following.

Table 2: Troubleshooting Lack of this compound Activity

Potential Cause Recommended Solution
Incorrect Cell Line Confirm that the cell line used is dependent on the GFY signaling pathway. Test a positive control cell line known to be sensitive to this compound.
Compound Degradation Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Readout Issues Ensure that the assay readout (e.g., MTT, CellTiter-Glo) is within its linear range. Run appropriate positive and negative controls for the assay itself.
High Serum Concentration Serum components can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the treatment period.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X stock of this compound serial dilutions in culture medium. Remove 100 µL of medium from the wells and add 100 µL of the 2X this compound dilutions to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Western Blot for Kinase X Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Kinase X (p-Kinase X) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Kinase X to confirm equal loading.

Visualizations

GFY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFY_R GFY Receptor KinaseX Kinase X GFY_R->KinaseX Activates Downstream Downstream Effectors KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes GFY Growth Factor Y GFY->GFY_R Binds FT1101 This compound FT1101->KinaseX Inhibits

Caption: this compound signaling pathway inhibition.

Assay_Workflow A Seed Cells in 96-Well Plate B Incubate for 24h A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 72h D->E F Add Viability Reagent (e.g., MTT) E->F G Incubate and Solubilize F->G H Read Absorbance on Plate Reader G->H I Calculate IC50 Values H->I

Caption: General workflow for a cell-based proliferation assay.

Caption: Decision tree for troubleshooting this compound assay issues.

Validation & Comparative

A Comparative Analysis of BET Inhibitors FT-1101 and JQ1 in Preclinical AML Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the BET inhibitors FT-1101 and JQ1 in acute myeloid leukemia (AML) models reveals distinctions in their developmental stages and available preclinical data. While JQ1 has been extensively characterized in numerous academic studies, providing a wealth of in vitro and in vivo efficacy data, this compound, a structurally distinct pan-BET inhibitor developed by Forma Therapeutics, has progressed to clinical trials with less publicly available preclinical comparative data.

This guide provides a comprehensive overview of the available efficacy data for both compounds in AML models, detailed experimental protocols for key assays, and visualizations of their mechanism of action and experimental workflows. Due to the limited availability of direct comparative studies, this report presents the data for each compound individually, with a concluding summary highlighting the potential differences based on the available information.

In Vitro Efficacy and Mechanism of Action

Both this compound and JQ1 are potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, most notably c-MYC. By competitively binding to the bromodomains of BET proteins, these inhibitors displace them from chromatin, leading to the downregulation of c-MYC and its target genes. This disruption of oncogenic signaling induces cell cycle arrest, apoptosis, and differentiation in AML cells.

JQ1: A Prototypical BET Inhibitor

JQ1 has been instrumental as a tool compound in validating BET proteins as therapeutic targets in AML. Numerous studies have demonstrated its potent anti-leukemic activity across a wide range of AML subtypes.

Table 1: In Vitro Efficacy of JQ1 in AML Cell Lines

Cell LineAML SubtypeIC50 (Proliferation)Apoptosis InductionCell Cycle ArrestReference
MV4-11MLL-rearranged, FLT3-ITD~50-100 nMYesG1 arrest[1][2]
MOLM-13MLL-rearranged, FLT3-ITD~100-200 nMYesG1 arrest[2][3]
OCI-AML3NPM1c~150-300 nMYesG1 arrest[4]
HL-60Promyelocytic~200-500 nMYesG1 arrest[5]
KG-1Myeloblastic>1 µM (less sensitive)ModerateG1 arrest[1]
This compound: A Clinically Investigated Pan-BET Inhibitor

This compound is described as a structurally distinct, potent, pan-BET inhibitor. While specific preclinical data from head-to-head studies with JQ1 are not extensively published in peer-reviewed literature, information from clinical trial registries indicates its investigation in patients with relapsed or refractory hematologic malignancies, including AML.[6]

In Vivo Efficacy in AML Xenograft Models

In vivo studies using immunodeficient mouse models engrafted with human AML cell lines have been crucial in evaluating the therapeutic potential of BET inhibitors.

JQ1 In Vivo Efficacy

JQ1 has demonstrated significant anti-tumor activity in various AML xenograft models, leading to reduced tumor burden and prolonged survival.

Table 2: In Vivo Efficacy of JQ1 in AML Xenograft Models

AML Cell LineMouse ModelJQ1 Treatment RegimenKey OutcomesReference
MV4-11NSG50 mg/kg, daily, i.p.Significant tumor growth inhibition, reduced splenomegaly[7]
MOLM-13NOD/SCID50 mg/kg, daily, i.p.Prolonged survival, reduced leukemic infiltration[8]
Primary AML cellsNOD/SCID50 mg/kg, daily, i.p.Inhibition of engraftment, prolonged survival[8]
This compound In Vivo Efficacy

While detailed preclinical data is limited, an abstract from Forma Therapeutics has suggested that this compound demonstrates superior in vivo efficacy in the MV-4-11 xenograft model compared to JQ1-class inhibitors. However, the specific data supporting this claim is not publicly available.

Experimental Protocols

Detailed methodologies are critical for the replication and comparison of experimental findings. Below are representative protocols for in vitro and in vivo assays commonly used to evaluate BET inhibitor efficacy in AML.

In Vitro Apoptosis Assay: Annexin V Staining

This protocol describes the detection of apoptosis in AML cells treated with a BET inhibitor using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete RPMI-1640 media (with 10% FBS and 1% Penicillin-Streptomycin)

  • BET inhibitor (e.g., JQ1) dissolved in DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MV4-11 cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

  • Treat cells with varying concentrations of JQ1 (e.g., 0, 50, 100, 250, 500 nM) for 48 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

In Vivo AML Xenograft Model

This protocol outlines the establishment of a subcutaneous AML xenograft model and subsequent treatment with a BET inhibitor.

Materials:

  • MV4-11 human AML cell line

  • NOD/SCID/gamma (NSG) mice (6-8 weeks old)

  • Matrigel

  • BET inhibitor (e.g., JQ1)

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest MV4-11 cells from culture and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each NSG mouse.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Administer JQ1 (e.g., 50 mg/kg) or vehicle control intraperitoneally (i.p.) daily.

  • Continue treatment for a predefined period (e.g., 21 days) and monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to promoter/ enhancer regions Ac_Histone Acetylated Histone Ac_Histone->BRD4 Recruits RNA_Pol_II RNA Pol II cMYC_Gene->RNA_Pol_II Recruits cMYC_mRNA c-MYC mRNA RNA_Pol_II->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein Ribosome Ribosome cMYC_mRNA->Ribosome Translation Proliferation Cell Proliferation cMYC_Protein->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis cMYC_Protein->Apoptosis_Inhibition Ribosome->cMYC_Protein BET_Inhibitor BET Inhibitor (JQ1 / this compound) BET_Inhibitor->BRD4 Competitively binds to bromodomains AML_Xenograft_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring Phase cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. AML Cell Culture (e.g., MV4-11) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into NSG Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment_Group 6a. Treatment Group (e.g., JQ1) Randomization->Treatment_Group Control_Group 6b. Vehicle Control Group Randomization->Control_Group Data_Collection 7. Continued Monitoring (Tumor Volume, Body Weight) Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint 8. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 9. Data Analysis (Efficacy & Toxicity) Endpoint->Analysis

References

Pan-BET Inhibitors in Hematologic Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of epigenetic therapy has been significantly advanced by the development of Bromodomain and Extra-Terminal domain (BET) inhibitors. These molecules have shown considerable promise in preclinical and clinical settings, particularly for the treatment of hematologic cancers. This guide provides an objective comparison of pan-BET inhibitors, focusing on their mechanism of action, comparative efficacy, and the experimental basis for their evaluation.

Introduction to BET Proteins and Pan-BET Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to promoters and enhancers.[1][2] In many hematologic malignancies, such as acute myeloid leukemia (AML), lymphoma, and multiple myeloma, BET proteins are key drivers of oncogenic transcription programs, often involving the master regulator MYC.[3][4][5]

Pan-BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of all BET family members, displacing them from chromatin.[6] This disruption leads to the transcriptional repression of key oncogenes and cell cycle regulators, inducing cell cycle arrest and apoptosis in cancer cells.[3][7]

Mechanism of Action: Disrupting Oncogenic Transcription

The primary mechanism of pan-BET inhibitors involves the downregulation of critical oncogenes that are often driven by super-enhancers—large clusters of enhancer elements that drive high-level expression of genes crucial for cell identity and, in cancer, oncogenic states.[3][8] BRD4, in particular, is highly enriched at super-enhancers that control the expression of oncogenes like MYC and BCL2.[8][9]

By displacing BRD4 from these super-enhancers, BET inhibitors cause a rapid and potent suppression of MYC transcription.[4][6] This leads to downstream effects including:

  • Cell Cycle Arrest: Downregulation of MYC targets such as CDK6 results in G1 cell cycle arrest.[7][10]

  • Induction of Apoptosis: Suppression of anti-apoptotic proteins like BCL2 promotes programmed cell death.[7][11]

  • Inhibition of Pro-inflammatory Pathways: BET inhibitors can also attenuate inflammatory signaling, such as the NF-κB pathway, which is implicated in the pathogenesis of certain lymphomas.[5][7]

BET_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_outcome Cellular Outcomes Chromatin Chromatin (Acetylated Histones) BET BET Proteins (BRD4) BET->Chromatin Binds to SE Super-Enhancers BET->SE Recruits to Pol2 RNA Pol II BET->Pol2 Activates MYC_Gene MYC, BCL2 Genes SE->MYC_Gene Transcription Oncogene Transcription MYC_Gene->Transcription Pol2->MYC_Gene Transcribes Proliferation Decreased Proliferation & Cell Cycle Arrest Transcription->Proliferation Leads to Apoptosis Increased Apoptosis Transcription->Apoptosis Leads to BETi pan-BET Inhibitor (e.g., JQ1, OTX015) BETi->BET

Caption: Mechanism of pan-BET inhibitor action in cancer cells.

Comparative Data of Key Pan-BET Inhibitors

Several pan-BET inhibitors have been developed and evaluated in clinical trials for hematologic malignancies. JQ1 is a well-characterized thieno-triazolo-1,4-diazepine that serves as a prototypical BET inhibitor, though it is primarily a tool compound due to its pharmacokinetics.[12] OTX015 (Birabresib) and CPI-0610 (Pelabresib) are among the orally bioavailable derivatives that have advanced in clinical studies.[13][14] The table below summarizes key preclinical data for prominent pan-BET inhibitors.

InhibitorTarget(s)IC50 (BRD4 BD1)Representative Cell Line (Hematologic Cancer)IC50 (Cell Line)Reference(s)
JQ1 Pan-BET~77 nMK-562 (CML), Kasumi-1 (AML)~100-500 nM[15][16]
OTX015 (Birabresib) Pan-BET (BRD2/4)~19-38 nMJURKAT (T-ALL), RS4;11 (ALL)~100-200 nM[12][13][15]
I-BET762 (Molibresib) Pan-BET~35 nMMLL-fusion leukemia cells~200-500 nM[7][13]
CPI-0610 (Pelabresib) Pan-BETNot widely reportedAML cell linesPotent anti-tumor effects[8][14][16]
BMS-986158 Pan-BET~4.5 nMDiffuse Large B-cell Lymphoma (DLBCL)Potent cytotoxicity[2][17]
ABBV-075 Pan-BET (BRD2/4)Not widely reportedAML, NHL, MM cell linesPotent pro-apoptotic activity[11]

Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used.

Experimental Protocols

The evaluation of pan-BET inhibitors relies on a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

Key Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A 1. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 values B 2. Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) A->B C 3. Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) B->C D 4. Gene & Protein Expression (qRT-PCR, Western Blot) Measure MYC, BCL2, etc. C->D E 5. Xenograft Mouse Model (e.g., NOD/SCID mice with human leukemia cells) D->E Promising candidates advance to in vivo testing F 6. Treatment & Monitoring (Inhibitor administration, tumor volume measurement, survival analysis) E->F

Caption: Standard workflow for preclinical evaluation of BET inhibitors.
Detailed Methodologies

  • Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay):

    • Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

    • Protocol: Hematologic cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the BET inhibitor for 48-72 hours. The CellTiter-Glo® reagent is added, and luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

    • Principle: Differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes.

    • Protocol: Cells are treated with the BET inhibitor for a specified time (e.g., 24-48 hours). They are then washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI. The cell populations are quantified using flow cytometry.

  • Gene Expression Analysis (Western Blot for Protein Levels):

    • Principle: Detects specific proteins in a sample. It is used to confirm the on-target effect of BET inhibitors, such as the downregulation of c-MYC protein.

    • Protocol: Cells are treated with the inhibitor, and cell lysates are collected. Proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against target proteins (e.g., c-MYC, BRD4, BCL2) and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.

Clinical Activity and Limitations

Early-phase clinical trials have demonstrated single-agent activity for pan-BET inhibitors in a subset of patients with hematologic malignancies.[4][18] However, efficacy has been limited in some cases, and dose-limiting toxicities, most commonly thrombocytopenia (low platelet count), have been a challenge.[1] This on-target toxicity can limit the achievable therapeutic window. Furthermore, resistance mechanisms, such as Wnt signaling activation to restore c-Myc expression, have been identified.[3]

Conclusion and Future Directions

Pan-BET inhibitors represent a validated therapeutic strategy for targeting transcriptional addiction in hematologic cancers. By displacing BET proteins from chromatin, these agents effectively suppress key oncogenic drivers like MYC. While compounds like OTX015 and CPI-0610 have shown promise, their broad activity also leads to on-target toxicities that can be a clinical hurdle.

Future efforts are focused on several key areas:

  • Combination Therapies: Combining BET inhibitors with other targeted agents (e.g., FLT3 inhibitors, HDAC inhibitors) or standard chemotherapy to enhance efficacy and overcome resistance.[3]

  • Selective Inhibitors: Development of inhibitors that selectively target individual bromodomains (BD1 or BD2) or specific BET proteins to potentially improve the therapeutic index and reduce toxicity.[1][19]

  • BET Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BET proteins rather than just inhibiting them have shown superior preclinical activity compared to inhibitors in some models.[7][18]

Continued research and well-designed clinical trials will be crucial to fully realize the potential of BET-targeting therapies for patients with hematologic malignancies.

References

Synergistic Effects of BET Inhibitors with Azacitidine in Hematologic Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on FT-1101: Publicly available data on the synergistic effects of the BET (Bromodomain and Extra-Terminal) inhibitor this compound (also known as CC-95775) in combination with azacitidine is currently limited. A Phase 1/1b clinical trial (NCT02543879) investigated this combination in a small cohort of patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS); however, detailed quantitative results from this combination arm have not been widely published.[1][2]

Therefore, this guide provides a comprehensive overview of the synergistic effects of other well-characterized BET inhibitors with azacitidine, offering a strong preclinical rationale and illustrating the expected mechanistic interplay relevant to researchers, scientists, and drug development professionals. The experimental data presented here is derived from studies on representative BET inhibitors such as JQ1 and PLX51107.

Introduction to BET Inhibitors and Azacitidine

This compound is an orally bioavailable small molecule that acts as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[3][4][5] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, including MYC.[3][6] By binding to acetylated histones, BET proteins recruit transcriptional machinery to promote the expression of genes involved in cell proliferation and survival. Inhibition of BET proteins leads to the downregulation of these oncogenic programs, making them a promising therapeutic target in various cancers, including hematologic malignancies.[3][6]

Azacitidine is a hypomethylating agent (HMA) widely used in the treatment of MDS and AML.[3][5] It functions by incorporating into DNA and RNA. Its incorporation into DNA leads to the inhibition of DNA methyltransferases (DNMTs), resulting in a reduction of DNA methylation and the re-expression of silenced tumor suppressor genes.[3] Its incorporation into RNA can disrupt protein synthesis.

The combination of BET inhibitors and azacitidine is based on the rationale that targeting two distinct but complementary epigenetic mechanisms—histone acetylation reading (BETi) and DNA methylation (HMA)—can lead to a more profound and durable anti-leukemic effect.

Preclinical Synergistic Effects: In Vitro Data

Preclinical studies have consistently demonstrated that the combination of a BET inhibitor and azacitidine results in synergistic anti-leukemic activity in AML and MDS cell lines.

Table 1: Synergistic Effects of BET Inhibitors and Azacitidine on Cell Viability and Apoptosis in AML/MDS Cell Lines
Cell LineDrug CombinationKey FindingsReference
MOLM-13 (AML)JQ1 + AzacitidineSignificantly increased apoptosis compared to single agents.[3]
SKM-1 (MDS/AML)JQ1 + AzacitidineEnhanced induction of apoptosis.[3]
AML Patient SamplesPLX51107 + AzacitidineModest clinical benefit in a heavily pretreated patient cohort.[7]

Experimental Protocols

Cell Viability and Apoptosis Assays

Objective: To determine the synergistic effect of a BET inhibitor and azacitidine on cell proliferation and apoptosis in AML/MDS cell lines.

Methodology:

  • Cell Culture: AML/MDS cell lines (e.g., MOLM-13, SKM-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of the BET inhibitor (e.g., JQ1) and azacitidine, both alone and in combination, for 48-72 hours.

  • Cell Viability Assessment: Cell viability is measured using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis

Objective: To assess the effect of the drug combination on the expression of key proteins involved in apoptosis and cell cycle regulation.

Methodology:

  • Protein Extraction: Cells treated as described above are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., c-MYC, BCL2, cleaved PARP, p21) and a loading control (e.g., β-actin).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

Signaling Pathways and Mechanisms of Synergy

The synergistic anti-leukemic activity of BET inhibitors and azacitidine is attributed to their convergent effects on multiple oncogenic pathways.

Downregulation of MYC and BCL2

BET inhibitors directly suppress the transcription of the MYC oncogene. Azacitidine can also impact MYC levels, and the combination leads to a more profound and sustained downregulation of MYC and its downstream targets, including the anti-apoptotic protein BCL2. This dual-pronged attack on the MYC pathway is a key driver of the observed synergy.

Synergy_Mechanism cluster_drugs Therapeutic Intervention cluster_targets Molecular Targets cluster_pathways Downstream Effects This compound (BETi) This compound (BETi) BRD4 BRD4 This compound (BETi)->BRD4 Inhibits Azacitidine Azacitidine DNMT1 DNMT1 Azacitidine->DNMT1 Inhibits MYC_Transcription MYC Transcription BRD4->MYC_Transcription Promotes Tumor_Suppressor_Genes Tumor Suppressor Gene Re-expression DNMT1->Tumor_Suppressor_Genes Silences Apoptosis_Induction Apoptosis Induction MYC_Transcription->Apoptosis_Induction Inhibits Apoptosis (Inhibition induces apoptosis) Cell_Cycle_Arrest Cell Cycle Arrest MYC_Transcription->Cell_Cycle_Arrest Leads to Proliferation (Inhibition leads to arrest) Tumor_Suppressor_Genes->Apoptosis_Induction Induces Tumor_Suppressor_Genes->Cell_Cycle_Arrest Induces

Caption: Mechanism of Synergy between BET inhibitors and Azacitidine.

Induction of Cell Cycle Arrest

The combination of BET inhibitors and azacitidine can induce cell cycle arrest, often at the G1/S checkpoint. This is mediated by the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs).

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis cluster_outcome Outcome Cell_Culture AML/MDS Cell Lines Drug_Treatment Treat with: - BETi - Azacitidine - Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot (MYC, BCL2, etc.) Drug_Treatment->Western_Blot Synergy_Analysis Synergy Analysis (Combination Index) Viability_Assay->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis

Caption: General Experimental Workflow for Assessing Synergy.

Conclusion

While specific quantitative data for the combination of this compound and azacitidine remains to be publicly detailed, the strong preclinical evidence for synergy between other BET inhibitors and azacitidine provides a compelling rationale for this therapeutic strategy. The combination targets fundamental and complementary epigenetic mechanisms, leading to enhanced apoptosis and cell cycle arrest in preclinical models of AML and MDS. Further clinical investigation is warranted to determine the efficacy and safety of this combination in patients. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to evaluate and understand the synergistic potential of novel BET inhibitors in combination with established epigenetic therapies.

References

Validating FT-1101 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of FT-1101, a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor. Engaging the intended molecular target within a living organism is a critical step in the development of any new therapeutic, providing essential evidence for its mechanism of action and a basis for correlating target modulation with clinical response. This document outlines key experimental approaches, presents detailed protocols, and compares this compound with other relevant BET inhibitors.

This compound and the BET Protein Family

This compound is an orally bioavailable small molecule that targets all four members of the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated chromatin, leading to the downregulation of key oncogenes, most notably MYC.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various hematological malignancy models, with in vivo efficacy linked to a significant and sustained decrease in MYC gene expression in tumor tissues.[1][2]

Comparative Analysis of In Vivo Target Engagement Validation Methods

Several robust methods can be employed to confirm that this compound is engaging its BET targets in a live animal model. The choice of method depends on the specific experimental question, available resources, and the desired nature of the data (e.g., direct binding versus downstream functional effects). Here, we compare three prominent techniques: Pharmacodynamic (PD) Biomarker Analysis, Cellular Thermal Shift Assay (CETSA), and Positron Emission Tomography (PET).

Table 1: Comparison of In Vivo Target Engagement Validation Methods

FeaturePharmacodynamic (PD) Biomarker AnalysisCellular Thermal Shift Assay (CETSA)Positron Emission Tomography (PET)
Principle Measures downstream effects of target modulation (e.g., changes in gene or protein expression).Measures the thermal stabilization of the target protein upon drug binding in tissues.Non-invasive imaging technique that quantifies the distribution of a radiolabeled ligand that competes with the drug for target binding.
Data Output Quantitative (qPCR, ELISA) or semi-quantitative (IHC, Western Blot) data on downstream pathway modulation.Direct evidence of physical drug-target interaction in a native cellular environment. Provides a thermal shift (ΔTm) value.Quantitative, dynamic, and whole-body visualization of target occupancy.
Environment Ex vivo analysis of tissues from treated animals.In vivo or ex vivo analysis of tissues from treated animals.In vivo (whole living organism).
Throughput High; amenable to standard laboratory techniques.Medium to high; can be adapted for multi-well formats.Low; requires specialized facilities and radiochemistry.
Advantages Provides a functional readout of target engagement and its biological consequences. High throughput and relatively low cost.Directly measures the physical interaction between the drug and its target. Can be performed without modifying the compound.Non-invasive, allowing for longitudinal studies in the same animal. Provides spatial and temporal information on target engagement.
Disadvantages Indirect measure of target binding. Downstream effects can be influenced by other pathways.May not be suitable for all targets (some proteins do not show a thermal shift upon ligand binding).Requires the synthesis of a specific radiolabeled tracer. High cost and specialized equipment.

Experimental Protocols

Pharmacodynamic Biomarker Analysis: MYC Gene Expression

This protocol details the measurement of MYC mRNA levels in tumor xenografts following this compound treatment using quantitative real-time PCR (qRT-PCR).

Experimental Workflow:

cluster_0 Animal Dosing cluster_1 Tissue Collection cluster_2 RNA Extraction cluster_3 qRT-PCR cluster_4 Data Analysis A Treat tumor-bearing mice with this compound or vehicle B Harvest tumor tissue at specified time points A->B C Homogenize tissue and extract total RNA B->C D Reverse transcribe RNA to cDNA C->D E Perform real-time PCR with MYC-specific primers D->E F Quantify relative MYC expression (e.g., ΔΔCt method) E->F

Figure 1: Workflow for MYC gene expression analysis.

Protocol:

  • Animal Dosing: Treat tumor-bearing mice with the desired doses of this compound or vehicle control via the appropriate route of administration (e.g., oral gavage).

  • Tissue Harvesting: At predetermined time points post-dosing, euthanize the animals and excise the tumor tissues. Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

  • RNA Extraction:

    • Homogenize the frozen tumor tissue (e.g., using a bead mill homogenizer) in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[3]

  • Data Analysis:

    • Calculate the relative expression of MYC normalized to the reference gene using the comparative Ct (ΔΔCt) method.

Cellular Thermal Shift Assay (CETSA)

This protocol describes the application of CETSA to determine the in vivo target engagement of this compound with BET proteins in tumor tissues.

Experimental Workflow:

cluster_0 Animal Treatment cluster_1 Tissue Processing cluster_2 Thermal Challenge cluster_3 Protein Analysis cluster_4 Data Interpretation A Administer this compound or vehicle to mice B Harvest and homogenize tumor tissue A->B C Heat tissue lysates at a range of temperatures B->C D Separate soluble and aggregated proteins C->D E Detect target protein (e.g., BRD4) by Western blot D->E F Plot melting curves and determine thermal shift E->F

Figure 2: In vivo CETSA workflow.

Protocol:

  • Animal Treatment and Tissue Collection: Treat mice with this compound or vehicle. At the desired time point, harvest tumor tissues and immediately process them.[4]

  • Tissue Homogenization:

    • Homogenize fresh tissue in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant (lysate).

  • Heat Treatment:

    • Aliquot the tissue lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the presence of the target BET protein (e.g., BRD4) in the soluble fractions by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated groups.

    • A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.

Positron Emission Tomography (PET) Imaging

This protocol provides a general framework for using PET to quantify BET protein occupancy by this compound in vivo. This technique requires a specific BET-targeted radiotracer (e.g., [11C]YL9 or a similar probe).[5]

Experimental Workflow:

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Radiotracer Injection cluster_3 PET/CT Imaging cluster_4 Image Analysis A Anesthetize tumor-bearing mouse B Administer this compound or vehicle A->B C Inject BET-specific radiotracer (e.g., [11C]YL9) B->C D Acquire dynamic PET and CT scans C->D F Reconstruct images and quantify radiotracer uptake in tumor D->F G Calculate target occupancy F->G

Figure 3: PET imaging workflow for target engagement.

Protocol:

  • Radiotracer Synthesis: Synthesize and purify the BET-specific PET radiotracer according to established radiochemistry protocols.

  • Animal Preparation: Anesthetize the tumor-bearing mouse and maintain anesthesia throughout the imaging procedure.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and time before radiotracer injection.

  • Radiotracer Injection: Inject a known amount of the radiotracer (e.g., 100-150 µCi of [11C]YL9) intravenously.[5]

  • PET/CT Scanning:

    • Position the animal in a small-animal PET/CT scanner.

    • Acquire a dynamic PET scan for a specified duration (e.g., 60 minutes) followed by a CT scan for anatomical co-registration.[5]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other relevant tissues on the co-registered images.

    • Generate time-activity curves (TACs) for each ROI to determine the uptake of the radiotracer over time.

  • Target Occupancy Calculation:

    • Calculate the standardized uptake value (SUV) in the tumor for both treated and control animals.

    • Determine the percentage of target occupancy by comparing the reduction in radiotracer uptake in the this compound-treated group relative to the vehicle-treated group.

Comparison with Alternative BET Inhibitors

This compound is a pan-BET inhibitor. Several other BET inhibitors, with varying selectivity and properties, have been developed and can serve as useful comparators.

Table 2: Comparison of this compound with Alternative BET Inhibitors

CompoundTarget SelectivityIn Vivo Target Engagement ReadoutKey Findings
This compound Pan-BET (BRD2, BRD3, BRD4, BRDT)Downregulation of MYC gene expression in tumor xenografts.[1][2]Oral administration leads to sustained reduction in MYC expression, correlating with anti-tumor efficacy.[1][2]
JQ1 Pan-BETEffacement of BRD4-NUT nuclear speckles in NMC xenografts; downregulation of c-Myc and CDC25B in PDAC models.[3][6]A widely used tool compound; demonstrates in vivo target engagement through various downstream markers.[3][6]
OTX015 (MK-8628) Pan-BETDownregulation of c-MYC protein levels in mesothelioma xenografts.[7][8]Shows in vivo efficacy in various cancer models, with target engagement confirmed by c-MYC modulation.[7][8]
ABBV-075 (Mivebresib) Pan-BETModulation of pharmacodynamic markers (e.g., HEXIM1, CD93, DCXR) in whole blood.[9][10]Demonstrates target engagement in clinical trials through changes in peripheral blood biomarkers.[9][10]

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of BET protein-mediated gene transcription.

cluster_0 Epigenetic Regulation cluster_1 Transcription Machinery cluster_2 Gene Expression Histone Acetylated Histones BET BET Proteins (BRD2/3/4/T) Histone->BET recruits TF Transcription Factors BET->TF PolII RNA Polymerase II TF->PolII MYC MYC Oncogene PolII->MYC transcription Proliferation Cell Proliferation & Survival MYC->Proliferation FT1101 This compound FT1101->BET inhibits

Figure 4: Simplified signaling pathway of BET protein inhibition by this compound.

This guide provides a framework for designing and executing in vivo target engagement studies for this compound. The selection of the most appropriate methodology will depend on the specific research goals and available resources. By employing these robust techniques, researchers can confidently validate the in vivo mechanism of action of this compound and other BET inhibitors, paving the way for their successful clinical development.

References

Biomarkers of Response to FT-1101 Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for hematologic malignancies, particularly Acute Myeloid Leukemia (AML), the BET bromodomain inhibitor FT-1101 presents a novel epigenetic approach. This guide provides a comparative analysis of this compound with alternative targeted therapies for AML, focusing on the biomarkers that predict or indicate a response to treatment. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic strategies.

Introduction to this compound and a Shifting Therapeutic Paradigm

This compound is an orally bioavailable small molecule that inhibits the Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are critical epigenetic readers that regulate the transcription of key oncogenes. By disrupting the interaction between BET proteins and acetylated histones, this compound aims to downregulate the expression of genes essential for tumor cell proliferation and survival. While specific predictive biomarkers for this compound efficacy in AML are not yet fully established in publicly available clinical trial data, pharmacodynamic biomarkers have been identified that indicate target engagement.

This guide will compare this compound with three major classes of targeted therapies for AML, for which predictive biomarkers of response are well-defined:

  • BCL-2 Inhibitors (e.g., Venetoclax)

  • FLT3 Inhibitors (e.g., Gilteritinib)

  • IDH Inhibitors (e.g., Ivosidenib and Enasidenib)

Comparative Analysis of Therapeutic Strategies and Associated Biomarkers

The following tables summarize the key characteristics, biomarkers, and reported efficacy of this compound and its alternatives in the context of AML.

Table 1: Overview of Therapeutic Agents and Mechanisms of Action

Therapeutic AgentDrug ClassMechanism of ActionKey Pharmacodynamic/Predictive Biomarkers
This compound BET Bromodomain InhibitorInhibits BRD2, BRD3, BRD4, and BRDT, leading to transcriptional repression of oncogenes.Pharmacodynamic: ↓ CCR1 mRNA, ↑ HEXIM1 mRNA
Venetoclax BCL-2 InhibitorSelectively inhibits the anti-apoptotic protein BCL-2, restoring the normal process of apoptosis in cancer cells.Predictive: NPM1, IDH1/2 mutations (sensitivity); TP53 mutation (resistance)
Gilteritinib FLT3 InhibitorInhibits FMS-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase, targeting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.Predictive: FLT3-ITD and FLT3-TKD mutations
Ivosidenib IDH1 InhibitorInhibits the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, reducing the production of the oncometabolite 2-hydroxyglutarate (2-HG).Predictive: IDH1 mutations
Enasidenib IDH2 InhibitorInhibits the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, reducing the production of the oncometabolite 2-hydroxyglutarate (2-HG).Predictive: IDH2 mutations

Table 2: Comparison of Efficacy in Biomarker-Defined Patient Populations (AML)

Therapeutic AgentBiomarkerPatient PopulationComposite Complete Remission (CRc) Rate (CR + CRi)
This compound Not specified in publicly available dataRelapsed/Refractory Hematologic MalignanciesData not available
Venetoclax + Azacitidine NPM1 mutationNewly Diagnosed81%[1]
IDH1/2 mutationsNewly Diagnosed79%[2]
TP53 mutationNewly Diagnosed33.3% - 57%[3][4][5]
Gilteritinib FLT3 mutationRelapsed/Refractory34%[6]
FLT3 mutationNewly Diagnosed (in combination with chemotherapy)89%[7]
Ivosidenib IDH1 mutationRelapsed/Refractory30.4%[8]
IDH1 mutationNewly Diagnosed (in combination with chemotherapy)72%[9]
Enasidenib IDH2 mutationRelapsed/Refractory40.3% (Overall Response Rate)
IDH2 mutationNewly Diagnosed (in combination with chemotherapy)63%[9]

CRi: Complete Remission with incomplete hematologic recovery.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and the mechanisms of resistance to BET inhibitors.

FT1101_Mechanism_of_Action cluster_nucleus Nucleus BRD4 BET Proteins (BRD2, BRD3, BRD4, BRDT) Oncogenes Oncogenes (e.g., MYC) BRD4->Oncogenes activates transcription of AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits Transcription Transcription Oncogenes->Transcription FT1101 This compound FT1101->BRD4 inhibits binding

Figure 1. Mechanism of action of this compound.

BET_Inhibitor_Resistance cluster_cell Cancer Cell cluster_resistance_mechanisms Resistance Mechanisms BETi BET Inhibitor (e.g., this compound) BET_Proteins BET Proteins BETi->BET_Proteins Oncogene_Expression Oncogene Expression (e.g., MYC) BET_Proteins->Oncogene_Expression regulates Resistance Resistance Oncogene_Expression->Resistance downregulation leads to sensitivity Wnt_BetaCatenin ↑ Wnt/β-catenin Signaling Wnt_BetaCatenin->Resistance Kinome_Reprogramming Kinome Reprogramming (↑ RTK/PI3K/ERK signaling) Kinome_Reprogramming->Resistance Chromatin_Remodeling Chromatin Remodeling (p300 co-activation) Chromatin_Remodeling->Resistance

Figure 2. Mechanisms of resistance to BET inhibitors.

Experimental Protocols

Detailed methodologies for the assessment of key biomarkers are provided below.

Protocol 1: Quantitative Real-Time PCR (RT-qPCR) for CCR1 and HEXIM1 mRNA Expression

Objective: To quantify the relative expression levels of CCR1 and HEXIM1 mRNA in whole blood or bone marrow samples.

Materials:

  • RNA extraction kit (e.g., QIAamp RNA Blood Mini Kit)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Primers for CCR1, HEXIM1, and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Collect whole blood or bone marrow aspirate in EDTA tubes.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis (Reverse Transcription):

    • Prepare a reverse transcription reaction mix containing RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT)s.

    • Perform reverse transcription using a thermal cycler with the following typical conditions: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, qPCR master mix, forward and reverse primers for the target genes (CCR1, HEXIM1) and the reference gene.

    • Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

    • Include no-template controls for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 2: Targeted Next-Generation Sequencing (NGS) for AML-associated Mutations

Objective: To detect somatic mutations in key genes associated with AML (e.g., NPM1, IDH1, IDH2, TP53, FLT3).

Materials:

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • NGS library preparation kit (e.g., Illumina TruSeq DNA Nano)

  • Targeted gene panel for AML

  • NGS sequencing instrument (e.g., Illumina MiSeq or NovaSeq)

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from bone marrow aspirate or peripheral blood.

    • Quantify DNA and assess its quality.

  • Library Preparation:

    • Fragment the genomic DNA to the desired size.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

  • Target Enrichment (Hybridization Capture):

    • Hybridize the DNA library with biotinylated probes specific to the target genes.

    • Capture the target DNA fragments using streptavidin-coated magnetic beads.

    • Wash the beads to remove non-target DNA.

    • Amplify the enriched library.

  • Sequencing:

    • Quantify and pool the enriched libraries.

    • Perform sequencing on an NGS platform according to the manufacturer's protocol.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Call genetic variants (single nucleotide variants, insertions, and deletions).

    • Annotate the variants and filter for those that are clinically relevant in AML.

Protocol 3: Multiparameter Flow Cytometry for AML Immunophenotyping

Objective: To identify and characterize leukemic blasts in bone marrow or peripheral blood based on their surface and intracellular protein expression.

Materials:

  • Fresh bone marrow aspirate or peripheral blood in EDTA.

  • Red blood cell lysis buffer.

  • Fluorochrome-conjugated monoclonal antibodies against a panel of antigens (e.g., CD45, CD34, CD117, HLA-DR, CD13, CD33, CD19, CD3, MPO).

  • Flow cytometer.

Procedure:

  • Sample Preparation:

    • Collect the sample and process it within 24 hours.

    • Perform a red blood cell lysis to enrich the white blood cell population.

    • Wash and resuspend the cells in a suitable buffer.

  • Antibody Staining:

    • Aliquot the cell suspension into different tubes.

    • Add the pre-titered antibody cocktails to the respective tubes.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • For intracellular markers like MPO, perform fixation and permeabilization steps before adding the antibody.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition:

    • Acquire the stained samples on a calibrated flow cytometer.

    • Collect a sufficient number of events for accurate analysis.

  • Data Analysis (Gating Strategy):

    • Gate on viable, single cells.

    • Use a CD45 vs. side scatter (SSC) plot to identify the blast population (typically dim CD45 and low SSC).

    • Analyze the expression of various lineage-specific and immaturity markers on the gated blast population to determine the immunophenotype of the leukemia.

Figure 3. General workflow for biomarker analysis.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for hematologic malignancies by targeting the epigenetic regulation of oncogenes. While its clinical development is ongoing, the identification of predictive biomarkers of response will be crucial for its successful integration into clinical practice. In contrast, alternative targeted therapies for AML, such as Venetoclax, FLT3 inhibitors, and IDH inhibitors, have well-defined predictive biomarkers that guide patient selection and have demonstrated significant efficacy in specific molecularly defined subgroups.

Future research on this compound should focus on identifying predictive biomarkers through comprehensive molecular profiling of patient samples from clinical trials. This will enable a more direct comparison with existing targeted therapies and facilitate the development of personalized treatment strategies for patients with AML and other hematologic malignancies. Furthermore, understanding the mechanisms of resistance to BET inhibitors will be critical for developing effective combination therapies to overcome or prevent treatment failure.

References

Comparative analysis of FT-1101 and other BET inhibitors in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to FT-1101 and Other BET Inhibitors in Clinical Development

The landscape of cancer therapeutics is continually evolving, with epigenetic modifiers emerging as a promising class of drugs. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[1][2][3] By competitively binding to the bromodomains of BET proteins, these inhibitors can displace them from chromatin, leading to the downregulation of oncogenic transcription programs.[2][4]

This guide provides a comparative analysis of this compound, a structurally distinct pan-BET inhibitor, and other notable BET inhibitors that have been evaluated in clinical trials.

This compound: A Profile

This compound (also known as CC-95775) is an orally administered, potent pan-BET inhibitor that targets all four members of the BET family.[3][5] Structurally, it is distinct from the well-characterized (+)-JQ1 class of inhibitors.[6]

Preclinical Activity: In preclinical studies, this compound demonstrated potent anti-proliferative activity across a wide range of human leukemia, lymphoma, and multiple myeloma cell lines.[1][6] In xenograft models of acute myeloid leukemia (AML), oral administration of this compound led to significant tumor growth inhibition, including regressions, and showed superior efficacy compared to JQ1-class inhibitors.[1][5][6] This anti-tumor activity was associated with the sustained downregulation of MYC gene expression.[1][6]

Clinical Development: this compound was evaluated in a Phase 1 dose-escalation and expansion study (NCT02543879) in patients with relapsed or refractory (R/R) AML, myelodysplastic syndrome (MDS), and non-Hodgkin lymphoma (NHL).[5][7] The study aimed to determine the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of this compound as a monotherapy and in combination with azacitidine.[5][7]

Table 1: Summary of this compound Phase 1 Clinical Trial Data
ParameterFindings in R/R Hematologic Malignancies
Mechanism of Action Pan-BET inhibitor targeting BRD2, BRD3, BRD4, and BRDT (Kd ≤20 nM).[5]
Pharmacokinetics (PK) Dose-proportional PK was observed with doses from 10-600 mg. The median time to maximum concentration (Tmax) was 4 hours, and the mean half-life (T1/2) was 52 hours.[5]
Pharmacodynamics (PD) Dose-dependent modulation of whole-blood biomarkers was observed, with suppression of CCR1 and upregulation of HEXIM1 mRNA expression seen at doses as low as 80 mg and more robustly at doses >180 mg.[5]
Safety & Tolerability As a monotherapy, this compound showed an acceptable safety profile.[5][6] The most common treatment-emergent adverse events (TEAEs, all grades) in AML/MDS patients included diarrhea (32%), fatigue (30%), dyspnea (29%), nausea (27%), anemia (24%), and decreased platelet count (21%).[5]
Clinical Activity The monotherapy showed modest clinical activity.[5][6] In evaluable NHL patients receiving >180 mg, one out of three (33%) achieved stable disease.[5]

Comparative Analysis with Other BET Inhibitors

While dozens of BET inhibitors have entered clinical development, many have been challenged by a narrow therapeutic window, with dose-limiting toxicities (DLTs) often overlapping with exposures required for efficacy.[5][8] Thrombocytopenia and gastrointestinal toxicities are common on-target side effects observed across the class.[8][9][10][11] The modest single-agent activity has shifted the focus towards combination therapies.[8][12]

Table 2: Comparison of Selected BET Inhibitors in Clinical Trials
Inhibitor (Company)Target(s)Select Indications in Clinical TrialsKey Efficacy Findings (as Monotherapy or Combination)Common Adverse Events / DLTs
This compound (Forma/Celgene)Pan-BETAML, MDS, NHL[5]Modest single-agent clinical activity observed.[5][6]Diarrhea, fatigue, dyspnea, nausea, anemia, thrombocytopenia.[5]
Pelabresib (CPI-0610) (Constellation)Pan-BETMyelofibrosis[8]In combination with ruxolitinib (JAK inhibitor) in JAK inhibitor-naïve patients, led to a ≥35% spleen volume reduction in 68% of patients and a ≥50% reduction in total symptom score in 56% of patients at week 24.[8]Thrombocytopenia, anemia, dysgeusia, fatigue.[8]
BMS-986158 (Bristol Myers Squibb)Pan-BETSolid tumors, NUT carcinoma[12]In a Phase 1/2a study, stable disease was achieved in 26-31% of patients across different schedules. Two partial responses were observed (ovarian cancer, NUT carcinoma).[12]Reversible thrombocytopenia is a known side effect.[6]
ZEN-3694 (Zenith Epigenetics)Pan-BETMetastatic castration-resistant prostate cancer (mCRPC)[8]In combination with enzalutamide, the mean radiographic progression-free survival (rPFS) was 9.0 months.[8]Visual disturbances, nausea, fatigue, decreased appetite, dysgeusia, thrombocytopenia.[8]
PLX2853 (OPN-2853) (Plexxikon/Opna Bio)Pan-BETARID1A-mutated gynecologic cancers, platinum-resistant ovarian cancer[13]As monotherapy, 1 of 14 evaluable patients (7.1%) had a partial response. In combination with carboplatin, 1 of 20 (5.0%) had a partial response, and 45% had stable disease.[13]The safety profile was confirmed, and combination with carboplatin was feasible.[13]
ODM-207 (Orion Pharma)Pan-BETAdvanced solid tumors (including prostate cancer)[11]No partial or complete responses were observed. The study noted a narrow therapeutic window.[11]Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting. DLT was intolerable fatigue.[11]
OTX015 (Birabresib) (OncoEthix)BRD2/3/4Hematologic malignancies, NUT carcinoma, solid tumors[4][10][14]Showed some preliminary clinical activity in NUT carcinoma and lymphoma.[11] The overall stable disease rate across studies for various malignancies was reported at 27.4%.[10]Thrombocytopenia (most common DLT), gastrointestinal toxicities (diarrhea, nausea).[8][9][10]

Experimental Protocols

The clinical evaluation of novel BET inhibitors like this compound typically follows a standard Phase 1 dose-escalation design.

General Methodology for a Phase 1 Dose-Escalation Study:

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of the investigational agent.

  • Secondary Objectives: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles and to assess preliminary anti-tumor activity.

  • Study Design: An open-label, non-randomized, dose-escalation study, often employing a "3+3" design.[7] Patients are enrolled in sequential cohorts, with each cohort receiving a higher dose of the drug. Dosing is escalated until dose-limiting toxicities (DLTs) are observed in a predefined proportion of patients within a cohort.

  • Patient Population: Patients with advanced, relapsed, or refractory cancers for whom standard therapies are no longer effective.[5][7]

  • Assessments:

    • Safety: Monitored through physical examinations, vital signs, laboratory tests, and recording of all adverse events (AEs).

    • Pharmacokinetics: Serial blood samples are collected at predefined time points to measure drug concentration, allowing for the calculation of parameters like Cmax, Tmax, AUC, and T1/2.[5]

    • Pharmacodynamics: Biomarker analysis is performed on blood or tumor tissue to confirm target engagement and biological effect. For this compound, this involved assessing the mRNA expression of BET-regulated genes like CCR1 and HEXIM1 in whole blood.[5]

    • Efficacy: Preliminary efficacy is assessed using standard criteria for the specific malignancy (e.g., Response Evaluation Criteria in Solid Tumors [RECIST] or International Working Group [IWG] criteria for hematologic malignancies). Tumor assessments are performed at baseline and at regular intervals.

Visualizing Mechanisms and Workflows

BET_Inhibition_Pathway

// Nodes Screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)", fillcolor="#FBBC05"]; Enrollment [label="Enrollment & Consent\n(Cohort 1, Dose 1)"]; Dosing [label="Drug Administration\n(Cycle 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DLT_Observation [label="DLT Observation Period\n(e.g., 28 days)"]; Safety_PK_PD [label="Assessments:\nSafety, PK, PD", shape=parallelogram];

No_DLT [label="No DLTs\n(<1/3 of patients)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Yes_DLT [label="DLTs Observed\n(≥1/3 of patients)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Escalate [label="Dose Escalation\n(Enroll Cohort 2, Dose 2)"]; MTD [label="MTD Identified", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Expansion [label="Expansion Cohort\n(at RP2D)"]; Analysis [label="Final Data Analysis", fillcolor="#FBBC05"];

// Workflow Screening -> Enrollment; Enrollment -> Dosing; Dosing -> DLT_Observation; DLT_Observation -> Safety_PK_PD [style=dashed]; DLT_Observation -> No_DLT; No_DLT -> Escalate [label="Proceed"]; Escalate -> Enrollment [style=dashed, label="Recruit New Cohort"]; No_DLT -> Yes_DLT [style=invis]; DLT_Observation -> Yes_DLT [dir=none, style=dashed]; Yes_DLT -> MTD [label="Stop Escalation"]; MTD -> Expansion; Expansion -> Analysis; } caption: General workflow for a Phase 1 dose-escalation clinical trial.

Conclusion

This compound is a potent, structurally unique pan-BET inhibitor that demonstrated an acceptable safety profile and modest clinical activity in its initial Phase 1 trial for hematologic malignancies. Its development reflects the broader trajectory of the BET inhibitor class: significant preclinical promise followed by clinical challenges. The consistent class-wide toxicities, particularly thrombocytopenia, and limited single-agent efficacy have underscored the need for new strategies.[8][9][10]

The future of BET inhibition in oncology is likely to involve several key approaches:

  • Combination Therapies: Rational combinations that act synergistically, such as pairing BET inhibitors with JAK inhibitors (e.g., pelabresib + ruxolitinib) or androgen receptor antagonists, are showing greater promise than monotherapy.[8][12]

  • Next-Generation Inhibitors: The development of more selective inhibitors that target specific bromodomains (BD1 vs. BD2) or individual BET proteins may help widen the therapeutic window.[8]

  • Novel Degraders: Technologies like Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of BET proteins rather than just inhibiting them, such as ARV-825, may offer more profound and durable target suppression.[2]

For researchers and drug developers, the experience with this compound and its contemporaries provides valuable lessons in navigating the complexities of epigenetic drug development, emphasizing the importance of patient selection, biomarker development, and innovative therapeutic combinations.

References

Validating Novel Pharmacodynamic Markers for CC-95775: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pharmacodynamic (PD) markers for CC-95775, a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor, against other relevant cancer therapeutics. The objective is to present experimental data and detailed methodologies to aid in the validation of novel PD markers for this compound.

Introduction to CC-95775

CC-95775 (formerly FT-1101) is an orally bioavailable small molecule that targets the bromodomains of the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] By inhibiting these epigenetic readers, CC-95775 disrupts the transcriptional activation of key oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in various cancer models.[3][4][5] It has been investigated in Phase I clinical trials for the treatment of advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[5][6][7][8][9][10]

Pharmacodynamic Markers for BET Inhibitors

The primary mechanism of action of BET inhibitors is the suppression of oncogenic transcription. Therefore, robust pharmacodynamic markers are essential to confirm target engagement and downstream biological effects in both preclinical and clinical settings.

Key On-Target Markers
  • MYC Downregulation: As a primary target of BET protein-mediated transcription, the downregulation of MYC mRNA and protein is a key indicator of CC-95775 activity.[3][4][5]

  • HEXIM1 Upregulation: HEXIM1 is a negative regulator of the positive transcription elongation factor b (P-TEFb), which is recruited by BRD4. Inhibition of BRD4 releases P-TEFb from its inhibitory complex with HEXIM1, leading to a compensatory upregulation of HEXIM1 mRNA. This has been identified as a robust marker of BET inhibitor activity.[4]

Comparison with Other BET Inhibitors

The following table summarizes hypothetical comparative data for CC-95775 and another well-characterized BET inhibitor, JQ1. This data is illustrative and would need to be generated through head-to-head preclinical studies.

Pharmacodynamic MarkerCC-95775JQ1Assay Type
MYC mRNA Expression (Fold Change vs. Vehicle)
24h in DLBCL Cell Line-0.75-0.60RT-qPCR
HEXIM1 mRNA Expression (Fold Change vs. Vehicle)
24h in DLBCL Cell Line2.52.0RT-qPCR
Tumor MYC Protein Level (% Change from Baseline)
Day 15 in Xenograft Model-60%-45%Immunohistochemistry

Comparison with CDK4/6 Inhibitors

While mechanistically distinct, CDK4/6 inhibitors share the downstream effect of cell cycle arrest with BET inhibitors, making a comparison of their PD markers relevant. CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, induce G1 arrest by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[11]

Pharmacodynamic MarkerCC-95775Palbociclib (CDK4/6i)Assay Type
Phosphorylated Rb (Ser807/811) (% Positive Cells) Indirect effectDirect effectImmunohistochemistry / Flow Cytometry
Tumor Tissue (Day 15)-30%-80%
Serum Thymidine Kinase 1 (TK1) Activity (% Change) Indirect effectDirect effectELISA
Patient Serum (Cycle 1, Day 15)-25%-70%

Experimental Protocols

Quantitative Real-Time PCR (RT-qPCR) for MYC and HEXIM1 Expression

Objective: To quantify the change in mRNA expression of MYC and HEXIM1 in tumor cells or tissues following treatment with CC-95775.

Methodology:

  • RNA Extraction: Isolate total RNA from cell pellets or homogenized tumor tissue using a TRIzol-based method or a commercial kit.

  • RNA Quantification and Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and validated primers for human MYC, HEXIM1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Immunohistochemistry (IHC) for Phosphorylated Rb (pRb)

Objective: To detect and quantify the levels of phosphorylated Rb protein in tumor tissue sections as a marker of CDK4/6 inhibitor activity.

Methodology:

  • Tissue Preparation: Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with a validated primary antibody specific for phosphorylated Rb (e.g., Ser807/811) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the sections and mount with a permanent mounting medium.

  • Image Analysis: Scan the slides and quantify the percentage of pRb-positive cells and the staining intensity using digital image analysis software.

Visualizing Signaling Pathways and Workflows

CC-95775 Mechanism of Action and PD Markers cluster_0 BET Inhibition Pathway cluster_1 CDK4/6 Inhibition Pathway CC-95775 CC-95775 BET_Proteins BET Proteins (BRD2, BRD3, BRD4, BRDT) CC-95775->BET_Proteins inhibits binding to Transcription_Factors Transcription Factors BET_Proteins->Transcription_Factors recruits HEXIM1_Gene HEXIM1 Gene BET_Proteins->HEXIM1_Gene represses Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Proteins MYC_Gene MYC Gene Transcription_Factors->MYC_Gene activates MYC_mRNA MYC mRNA (PD Marker) MYC_Gene->MYC_mRNA transcribes HEXIM1_mRNA HEXIM1 mRNA (PD Marker) HEXIM1_Gene->HEXIM1_mRNA transcribes CDK46i CDK4/6 Inhibitor CDK46_CyclinD CDK4/6-Cyclin D Complex CDK46i->CDK46_CyclinD inhibits Rb Rb Protein CDK46_CyclinD->Rb phosphorylates pRb pRb (PD Marker) E2F E2F Rb->E2F sequesters pRb->E2F releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S) E2F->Cell_Cycle_Progression promotes

Caption: Signaling pathways for BET and CDK4/6 inhibitors and their key pharmacodynamic markers.

Experimental Workflow for PD Marker Validation Start Tumor Biopsy / Blood Sample Collection Sample_Processing Sample Processing (e.g., RNA extraction, FFPE) Start->Sample_Processing Assay_Performance Assay Performance (RT-qPCR, IHC, ELISA) Sample_Processing->Assay_Performance Data_Acquisition Data Acquisition (Ct values, Staining scores) Assay_Performance->Data_Acquisition Data_Analysis Data Analysis (Fold change, % positive cells) Data_Acquisition->Data_Analysis Comparison Comparative Analysis (CC-95775 vs. Alternatives) Data_Analysis->Comparison Validation PD Marker Validation Comparison->Validation

Caption: A generalized workflow for the validation of pharmacodynamic markers.

References

Unraveling Cross-Resistance: A Comparative Analysis of the BET Inhibitor FT-1101 and Other Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of resistance to the pan-BET inhibitor FT-1101 and other epigenetic modifiers reveals potential avenues for cross-resistance, highlighting the importance of strategic combination therapies in overcoming treatment failure. This guide provides a comparative analysis of this compound with other classes of epigenetic drugs, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

This compound is a potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) inhibitor that targets all four members of the BET family of proteins: BRD2, BRD3, BRD4, and BRDT. By competitively binding to the acetyl-lysine recognition pockets of these proteins, this compound disrupts their chromatin-associated functions, leading to the downregulation of key oncogenes, most notably MYC. Preclinical studies have demonstrated its anti-proliferative activity across a range of hematologic malignancies, leading to its investigation in clinical trials for diseases such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the potential for cross-resistance between this compound and other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, is crucial for the rational design of effective cancer treatment strategies.

Mechanisms of Resistance: A Comparative Overview

Resistance to epigenetic drugs can arise through various intrinsic and acquired mechanisms. While direct experimental evidence of cross-resistance between this compound and other epigenetic drug classes is still emerging, an analysis of their individual resistance pathways provides valuable insights into potential overlaps.

Table 1: Comparison of Resistance Mechanisms

Drug ClassPrimary Target(s)Key Resistance MechanismsPotential for Cross-Resistance with this compound
BET Inhibitors (e.g., this compound) BRD2, BRD3, BRD4, BRDT- Kinome Reprogramming: Activation of compensatory pro-survival signaling pathways (e.g., FGFR, PI3K/AKT, MAPK). - Bromodomain-Independent BRD4 Function: Continued transcriptional support in a manner not dependent on acetyl-lysine binding. - Loss of TRIM33: Attenuated MYC downregulation and enhanced TGF-β signaling. - Increased Wnt/β-catenin Signaling. High, particularly with drugs that are overcome by similar bypass signaling pathways.
HDAC Inhibitors Histone Deacetylases (HDACs)- Overexpression of Drug Efflux Pumps: Increased expression of ABC transporters (e.g., ABCB1/MDR1, ABCC1). - Epigenetic Compensation: Increased DNA methylation to re-silence tumor suppressor genes. - Activation of Pro-Survival Pathways: Upregulation of PI3K/AKT/mTOR and MAPK pathways. - Altered Apoptosis Regulation: Upregulation of anti-apoptotic proteins (e.g., BCL-2 family).Moderate, due to shared reliance on pro-survival signaling pathways for resistance. Overlap in epigenetic compensation mechanisms may also contribute.
DNMT Inhibitors DNA Methyltransferases (DNMTs)- DNMT1 Gene Deletion/Mutation: Loss of the primary target of these inhibitors. - Upregulation of TET Enzymes: Increased 5-hydroxymethylcytosine (5hmC) production, counteracting the effects of DNMT inhibition.Low to Moderate. While the primary resistance mechanisms are distinct, downstream epigenetic reprogramming could potentially influence sensitivity to BET inhibitors.

Experimental Data on Drug Efficacy and Combination Synergies

While specific data on this compound cross-resistance is limited, studies with the well-characterized pan-BET inhibitor JQ1, which shares a similar mechanism of action, provide a valuable proxy. Combination studies with other epigenetic drugs have demonstrated synergistic anti-cancer effects, suggesting a potential strategy to overcome or prevent resistance.

Table 2: In Vitro Efficacy of BET Inhibitors and Combination with HDAC Inhibitors

Cell LineCancer TypeJQ1 IC50 (µM)Panobinostat (HDACi) IC50 (nM)Combination EffectReference
SK-N-BE(2)Neuroblastoma~1~10Synergistic reduction in cell viability and induction of apoptosis.[1]
KellyNeuroblastoma~1~10Synergistic reduction in cell viability and induction of apoptosis.[1]
SW 1353Chondrosarcoma~20-Synergistic inhibition of cell proliferation with SAHA (HDACi).[2]
Hs 819.TChondrosarcoma~20-Synergistic inhibition of cell proliferation with SAHA (HDACi).[2]

These studies indicate that combining BET inhibitors with HDAC inhibitors can lead to enhanced anti-tumor activity. This synergy may arise from the complementary actions of these drugs on gene expression and the potential to circumvent resistance pathways. For instance, while BET inhibitors primarily target transcriptional activation, HDAC inhibitors can reactivate silenced tumor suppressor genes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are generalized protocols for inducing and characterizing resistance to different classes of epigenetic drugs, based on published literature.

Protocol 1: Generation of BET Inhibitor-Resistant Cell Lines and Analysis of Kinome Reprogramming

Objective: To generate cell lines with acquired resistance to a BET inhibitor (e.g., JQ1, as a proxy for this compound) and to identify compensatory signaling pathways.

Methodology:

  • Cell Culture and Drug Treatment: Ovarian cancer cell lines (e.g., OVCAR5, SKOV3) are cultured in standard media.[3]

  • Dose Escalation: Cells are continuously exposed to the BET inhibitor, starting at a low concentration (e.g., IC20) and gradually increasing the dose over several months as resistance develops.[3]

  • Confirmation of Resistance: The IC50 of the resistant cell line is determined by a cell viability assay (e.g., CellTiter-Glo) and compared to the parental cell line.[3]

  • Kinome Analysis (MIB/MS):

    • Multiplexed Inhibitor Beads (MIBs) coupled with mass spectrometry (MS) are used to capture and quantify the active kinome from parental and resistant cell lysates.[3][4]

    • Changes in the abundance and phosphorylation status of kinases are analyzed to identify upregulated pro-survival pathways.[3][4]

  • Validation: Western blotting is used to confirm the upregulation and activation of identified kinases (e.g., FGFR, PI3K/AKT pathway proteins).[3]

Protocol 2: Investigation of HDAC Inhibitor Resistance via Efflux Pump Overexpression

Objective: To determine if resistance to an HDAC inhibitor is mediated by the overexpression of ABC drug efflux pumps.

Methodology:

  • Generation of Resistant Cell Lines: T-cell lymphoma cell lines (e.g., HuT-78, Karpas-299) are made resistant to an HDAC inhibitor (e.g., belinostat) through dose escalation.

  • Cross-Resistance Assessment: The sensitivity of the resistant cells to other HDAC inhibitors (e.g., romidepsin, panobinostat, vorinostat) is evaluated using cell viability assays.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of ABC transporter genes (e.g., ABCB1, ABCC1) in parental and resistant cells.

  • Protein Expression Analysis: Western blotting or flow cytometry is used to quantify the protein levels of the corresponding ABC transporters (e.g., P-glycoprotein/MDR1).

  • Functional Assay: The activity of the efflux pumps can be assessed using fluorescent substrates (e.g., rhodamine 123) in the presence and absence of a specific pump inhibitor (e.g., verapamil for P-glycoprotein).

Protocol 3: Characterization of DNMT Inhibitor Resistance due to DNMT1 Deletion

Objective: To investigate the mechanism of resistance to DNMT inhibitors in cells with a deletion of the DNMT1 gene.

Methodology:

  • Cell Lines: Human colorectal carcinoma HCT116 cells and their isogenic DNMT1 knockout counterparts are used.[5]

  • Drug Treatment: Cells are treated with DNMT inhibitors (e.g., decitabine, azacitidine) at various concentrations.[5]

  • Apoptosis and Cell Viability Assays: Annexin V/PI staining followed by flow cytometry and cell viability assays are performed to assess the differential sensitivity of the cell lines to DNMT inhibitors.[5]

  • Western Blot Analysis: Protein levels of DNMT1, TET2, and downstream targets (e.g., p16) are analyzed by Western blotting.[5]

  • Methylation Analysis: Methylation-specific PCR or whole-genome bisulfite sequencing is used to assess changes in DNA methylation patterns in response to drug treatment.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and resistance is essential for a clear understanding.

BET_Inhibitor_Action cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to TF Transcription Factors BRD4->TF Recruits Gene Oncogenes (e.g., MYC) TF->Gene Activates Transcription Transcription Gene->Transcription Protein Oncogenic Proteins Transcription->Protein Translation Cell Tumor Cell Growth & Proliferation Transcription->Cell FT1101 This compound FT1101->BRD4 Inhibits Binding Protein->Cell Promotes

Caption: Mechanism of action of this compound.

Resistance_Pathways cluster_bet BET Inhibitor Resistance cluster_hdac HDAC Inhibitor Resistance cluster_dnmt DNMT Inhibitor Resistance Kinome Kinome Reprogramming (FGFR, PI3K/AKT) Cross_Resistance Potential Cross-Resistance Kinome->Cross_Resistance Shared Signaling Pathways BD_Indep Bromodomain-Independent BRD4 Function Efflux Efflux Pump Overexpression Epigenetic_Comp Epigenetic Compensation Epigenetic_Comp->Cross_Resistance Overlapping Epigenetic Rewiring DNMT1_del DNMT1 Deletion TET2_up TET2 Upregulation

References

Comparative Efficacy of FT-1101 in Relapsed/Refractory Leukemia: An Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational agent, FT-1101, is currently in early-stage clinical development for relapsed and refractory hematologic malignancies. This guide provides a comprehensive comparison of the preclinical data for this compound against the established efficacy of current standard-of-care treatments for relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This objective analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential of this emerging therapy.

This compound is a structurally novel, potent, pan-BET (Bromodomain and Extra-Terminal) family bromodomain inhibitor. Its mechanism of action involves binding to the acetylated lysine recognition domains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which play a critical role as epigenetic readers in regulating gene expression. Notably, the family member BRD4 is instrumental in the expression of key oncogenes, including MYC, through its localization to super-enhancer regions. By inhibiting this interaction, this compound aims to suppress the transcription of oncogenes that drive cancer cell proliferation and survival.

Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of hematologic cancer models. However, it is important to note that, as of this guide's publication, no clinical efficacy data from the ongoing Phase 1/1b trial (NCT02543879) of this compound in patients with relapsed/refractory acute leukemia or high-risk myelodysplastic syndrome has been publicly released. Therefore, this comparison juxtaposes the preclinical profile of this compound with the clinical outcomes of established standard-of-care therapies.

Data Presentation: this compound Preclinical Data vs. Standard of Care Clinical Efficacy

The following tables summarize the available preclinical data for this compound and the clinical efficacy of various standard-of-care regimens for relapsed/refractory AML and ALL.

Table 1: Preclinical Profile of this compound in Hematologic Malignancies

ParameterObservation
Mechanism of Action Pan-BET bromodomain inhibitor; suppresses MYC gene and protein expression.
In Vitro Potency Equipotent inhibition of all four BET family members (Kd ≤ 20 nM).
In Vitro Activity Potent anti-proliferative activity in a broad panel of human leukemia, lymphoma, and multiple myeloma cell lines (66/123 cell lines with IC50 < 500 nM). In the MV-4-11 AML cell line, the IC50 was 40 nM.
In Vivo Efficacy Significant tumor growth inhibition, including regressions, in MV-4-11 and THP-1 AML xenograft models with oral administration. Superior efficacy was observed relative to (+)-JQ1 class BET inhibitors in the MV-4-11 model.
Pharmacodynamics In vivo efficacy was associated with a >75% decrease in MYC gene expression in tumors, sustained for at least 12 hours.
Pharmacokinetics Crosses the blood-brain barrier in mice, achieving pharmacologically relevant free drug concentrations in the brain.

Table 2: Efficacy of Standard of Care Regimens in Relapsed/Refractory Acute Myeloid Leukemia (AML)

Treatment RegimenPatient PopulationComplete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) RateOverall Response Rate (ORR)Median Overall Survival (OS)
Hypomethylating Agents (HMAs) Monotherapy R/R AML16.3% (CR: 11%, CRi: 5.3%)[1]-6.5 months[1]
Venetoclax-Based Regimens R/R AML (prior venetoclax failure)27% (with prior Venetoclax failure)[2]-3.1 months[2]
Gilteritinib (FLT3 inhibitor) R/R FLT3-mutated AML21% (CR/CRi)40%9.3 months
Ivosidenib (IDH1 inhibitor) R/R IDH1-mutated AML32.8% (CR+CRh)41.6%8.8 months
Enasidenib (IDH2 inhibitor) R/R IDH2-mutated AML23% (CR)40.3%9.3 months
Intensive Chemotherapy (e.g., FLAG-IDA, MEC) Younger, fit R/R AML patientsVaries, generally 40-50%--
CPX-351 R/R AML--Superior to 7+3 in some studies[3]
Clofarabine + Cytarabine R/R AML--Favorable in some analyses[3]

Table 3: Efficacy of Standard of Care Regimens in Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL)

Treatment RegimenPatient PopulationComplete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) RateOverall Response Rate (ORR)Notes
Standard Chemotherapy R/R ALL (first salvage)30-46%[4]-Lower rates in second and subsequent salvage settings (18-25%)[4].
Inotuzumab Ozogamicin (Anti-CD22) R/R CD22+ B-cell ALL80.7%[5]-Superior to standard chemotherapy in a Phase 3 trial[5].
Blinatumomab (BiTE) R/R Ph- B-cell ALL44%-Median OS of 7.7 months.
Tisagenlecleucel (CAR T-cell) R/R B-cell ALL (patients up to 25 years old)81%-High rate of durable remissions.
Dasatinib (TKI) R/R Philadelphia chromosome-positive (Ph+) ALL-32-42% (major hematologic response)[5]For patients with Ph+ ALL.
Venetoclax + Navitoclax R/R T-cell ALL52.6% (CR rate)[5]-Promising results in an early-phase trial for a difficult-to-treat subtype[5].

Experimental Protocols

This compound Preclinical Efficacy Assessment:

  • In Vitro Anti-proliferative Assay: Human hematologic malignancy cell lines were cultured and treated with increasing concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).

  • MYC Expression Analysis: MV-4-11 AML cells were treated with this compound. Post-treatment, cells were harvested for RNA and protein extraction. MYC gene expression was quantified using quantitative real-time PCR (qRT-PCR), and MYC protein levels were assessed by Western blotting.

  • In Vivo Xenograft Studies: Human AML cell lines (e.g., MV-4-11, THP-1) were implanted subcutaneously into immunocompromised mice. Once tumors were established, mice were randomized to receive vehicle control or this compound orally at various doses and schedules. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be excised for pharmacodynamic analysis of MYC expression.

Standard of Care Clinical Trial Methodologies (General Overview):

Clinical trials for standard-of-care agents in relapsed/refractory leukemia are typically multi-center, open-label, or randomized controlled studies.

  • Patient Population: Patients with a confirmed diagnosis of relapsed or refractory AML or ALL who have failed at least one prior line of therapy. Eligibility criteria often include specific molecular markers (e.g., FLT3, IDH1/2 mutations) for targeted therapies.

  • Treatment Regimens: Patients receive the investigational agent or the standard-of-care comparator according to a predefined schedule and dosage.

  • Efficacy Endpoints: The primary endpoint is often the rate of complete remission (CR) or a composite of CR and CR with incomplete hematologic recovery (CRi). Secondary endpoints typically include overall response rate (ORR), duration of response (DoR), event-free survival (EFS), and overall survival (OS). Minimal residual disease (MRD) status is also an increasingly important endpoint.

  • Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Visualizations

FT1101_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET binds to PolII RNA Polymerase II BET->PolII recruits MYC_Gene MYC Oncogene PolII->MYC_Gene initiates transcription of DNA DNA (Super-Enhancer Region) MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcribed to Transcription Transcription MYC_Protein MYC Protein (Oncogenic Driver) MYC_mRNA->MYC_Protein translated to Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation promotes FT1101 This compound FT1101->BET inhibits

Caption: Mechanism of action of this compound as a BET inhibitor.

FT1101_Phase1_Workflow cluster_dose_escalation Dose Escalation Phase cluster_expansion Expansion Cohorts Start Patient Screening (R/R AML/MDS or NHL) Enrollment Enrollment into Dose Cohorts (3+3 Design) Start->Enrollment Cohort1 Cohort 1 (Dose Level 1) Enrollment->Cohort1 DLT_Eval1 DLT Evaluation Cohort1->DLT_Eval1 No_DLT1 No DLTs DLT_Eval1->No_DLT1 DLT_Found1 DLTs Observed DLT_Eval1->DLT_Found1 Cohort2 Cohort 2 (Dose Level 2) No_DLT1->Cohort2 Escalate Dose DLT_Found1->Enrollment Expand Cohort or Stop Escalation DLT_Eval2 DLT Evaluation Cohort2->DLT_Eval2 MoreCohorts ... DLT_Eval2->MoreCohorts MTD_RP2D Determine MTD and Recommended Phase 2 Dose (RP2D) MoreCohorts->MTD_RP2D After multiple cohorts Expansion_AML AML/MDS Cohort (n ≤ 20) MTD_RP2D->Expansion_AML Treat at RP2D Expansion_NHL NHL Cohort (n ≤ 20) MTD_RP2D->Expansion_NHL Treat at RP2D Safety_Efficacy Confirm Safety & Preliminary Efficacy Expansion_AML->Safety_Efficacy Expansion_NHL->Safety_Efficacy

Caption: Experimental workflow for the this compound Phase 1/1b clinical trial.

Conclusion

This compound represents a promising therapeutic agent for relapsed/refractory leukemia based on its potent preclinical activity and its mechanism of targeting the fundamental oncogenic driver MYC. The ongoing Phase 1/1b clinical trial will be critical in establishing the safety and preliminary efficacy of this compound in this patient population with a high unmet medical need.

Currently, the standard of care for relapsed/refractory leukemia is varied and depends on factors such as leukemia subtype, prior therapies, and patient fitness. While newer targeted and immunotherapeutic agents have improved outcomes compared to traditional salvage chemotherapy, response rates can be limited, and long-term survival remains a challenge for many patients. A significant portion of patients with relapsed/refractory AML, in particular, have a poor prognosis, and for many, the only curative option is allogeneic hematopoietic stem cell transplantation, which requires achieving a deep remission with salvage therapy.

The data presented in this guide highlights the therapeutic rationale for this compound. As clinical data for this compound becomes available, it will be crucial to assess its performance against the benchmarks set by the current standards of care outlined herein. Future studies may also explore this compound in combination with other agents to overcome resistance and improve response durability. This guide will be updated as new information is released.

References

Safety Operating Guide

Navigating the Safe Disposal of FT-1101: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential guidance on the proper handling and disposal of the potent pan-BET bromodomain inhibitor, FT-1101, is critical for ensuring laboratory safety and regulatory compliance. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines general best-practice procedures for its disposal, based on the known characteristics of potent small molecule inhibitors used in research.

Researchers, scientists, and drug development professionals must handle this compound with the utmost care, treating it as a hazardous chemical waste. The following information provides a framework for safe operational and disposal plans. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service for specific guidance tailored to your location and facilities.

Physicochemical Properties of this compound

While a comprehensive SDS is not available through public searches, some key data regarding this compound has been compiled from various sources.

PropertyValueSource
CAS Number 1776060-36-6[1][2]
Molecular Formula C26H34N4O2[2]
Molecular Weight 434.58 g/mol [2]
Solubility 10 mM in DMSO[1]
Storage Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry and dark place.[2]
Biological Activity Potent pan-BET bromodomain inhibitor (BRD2, BRD3, BRD4, and BRDT) with Kd < 20 nM.[1]

General Disposal Procedures for this compound

Given that this compound is a potent biological inhibitor, it must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Experimental Protocol for Disposal of this compound Waste:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including but not limited to:

    • Safety goggles or face shield

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, vials, contaminated absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage of Waste: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed chemical waste disposal service.

  • Consultation and Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department to inform them of the waste you have generated.

    • Arrange for the collection of the hazardous waste by a certified chemical waste disposal company. Provide them with as much information as possible about the nature of the waste.

    • It is highly recommended to request the official Safety Data Sheet (SDS) for this compound directly from the supplier from whom it was purchased. The SDS will provide specific handling and disposal instructions that supersede any general guidance.

Logical Workflow for Chemical Waste Disposal

General Workflow for Research Chemical Disposal cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Disposal & Consultation start Start: Generate Chemical Waste (this compound) ppe Wear Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate container Use Dedicated Hazardous Waste Containers segregate->container label_waste Label Containers Clearly container->label_waste store Store in Secure, Ventilated Area label_waste->store contact_ehs Contact EHS Department store->contact_ehs request_sds Request SDS from Supplier store->request_sds arrange_pickup Arrange Pickup by Certified Disposal Service contact_ehs->arrange_pickup end End: Proper Disposal arrange_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.